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Core Science & Biosynthesis

Foundational

Spectroscopic data for 1,2-Dimethyl-1H-pyrrole-3-carboxamide (¹H NMR, ¹³C NMR, MS)

This guide provides an in-depth technical analysis of the spectroscopic data for 1,2-Dimethyl-1H-pyrrole-3-carboxamide , a critical intermediate scaffold used in the synthesis of Bcl-2 inhibitors (e.g., S65487) and other...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 1,2-Dimethyl-1H-pyrrole-3-carboxamide , a critical intermediate scaffold used in the synthesis of Bcl-2 inhibitors (e.g., S65487) and other medicinal chemistry targets.

Introduction & Chemical Profile

1,2-Dimethyl-1H-pyrrole-3-carboxamide is a functionalized pyrrole scaffold characterized by an N-methyl group, a C2-methyl group, and a primary carboxamide at the C3 position. It serves as a "privileged structure" in drug discovery, particularly for fragment-based drug design targeting protein-protein interactions (PPIs) like the Bcl-2 family.

Physicochemical Properties
PropertyValue
IUPAC Name 1,2-Dimethyl-1H-pyrrole-3-carboxamide
Molecular Formula C₇H₁₀N₂O
Exact Mass 138.0793
Molecular Weight 138.17 g/mol
CAS Number Not widely indexed as free base; see HCl salt (1644543-95-2)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthesis & Sample Preparation

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. This compound is typically synthesized via the Paal-Knorr cyclization followed by functional group interconversion, or from the corresponding carboxylic acid.

Synthetic Pathway (Graphviz Diagram)

The following diagram illustrates the standard synthesis from the carboxylic acid precursor, which often leaves trace impurities of the acid (COOH) or ethyl ester (COOEt) in the final spectrum.

SynthesisPathway Acid 1,2-Dimethyl-1H-pyrrole- 3-carboxylic acid (Precursor) Activation Activation (EDCI/HOBt or SOCl2) Acid->Activation Step 1 Ammonia Ammonolysis (NH3 in Dioxane/MeOH) Activation->Ammonia Intermediate Product 1,2-Dimethyl-1H-pyrrole- 3-carboxamide (Target) Ammonia->Product Step 2

Caption: Conversion of the carboxylic acid precursor to the target carboxamide via activation and ammonolysis.

Experimental Protocol for NMR Analysis

To ensure high-resolution data free from exchange broadening:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) to observe the amide protons (NH₂), which often exchange/disappear in CD₃OD or contain broad rotation peaks in CDCl₃.

  • Concentration: Prepare a ~10-15 mg/mL solution.

  • Temperature: Run at 298 K . If amide rotation hinders resolution, elevate to 323 K.

Mass Spectrometry (MS) Data

The mass spectrum typically exhibits a clean molecular ion peak. Fragmentation is driven by the loss of the amide group and methyl substituents.

Key MS Peaks (ESI+)
m/z ValueIon IdentityDescription
139.1 [M+H]⁺Base peak; Protonated molecular ion.
161.1 [M+Na]⁺Sodium adduct (common in glass capillaries).
122.1 [M+H - NH₃]⁺Loss of ammonia (characteristic of primary amides).
277.2 [2M+H]⁺Protonated dimer (concentration dependent).

¹H NMR Spectroscopy

The proton NMR spectrum is distinct due to the electron-rich pyrrole ring and the specific substitution pattern. The N-methyl and C-methyl groups appear as sharp singlets, while the ring protons show characteristic coupling.

¹H NMR Data Table (DMSO-d₆, 400 MHz)

Note: Values are synthesized from high-purity precursor data (Ethyl ester/Acid) and corrected for the amide substituent effect.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment
NH₂ (a) 7.20 - 6.60Broad Singlet1H-Amide N-H (Rotamer A)
NH₂ (b) 6.80 - 6.40Broad Singlet1H-Amide N-H (Rotamer B)
H-5 6.65Doublet (d)1H3.0 HzPyrrole Ring C5-H
H-4 6.32Doublet (d)1H3.0 HzPyrrole Ring C4-H
N-CH₃ 3.54Singlet (s)3H-N-Methyl (Pos 1)
C-CH₃ 2.43Singlet (s)3H-C-Methyl (Pos 2)

Detailed Interpretation:

  • Amide Protons: The -CONH₂ protons are non-equivalent due to restricted rotation around the C-N bond, appearing as two broad humps or split signals between 6.4 and 7.2 ppm in DMSO.

  • Ring Coupling: H-4 and H-5 exhibit a characteristic vicinal coupling constant (³J) of ~2.8–3.0 Hz, typical for pyrroles.

  • Steric Shift: The C2-Methyl group (2.43 ppm) is slightly deshielded compared to a standard methyl due to the adjacent anisotropic effect of the carbonyl group at C3.

¹³C NMR Spectroscopy

The carbon spectrum confirms the regiochemistry, specifically distinguishing the C2-methyl (attached to the ring) from the N-methyl.

¹³C NMR Data Table (DMSO-d₆, 100 MHz)
PositionShift (δ ppm)Type (DEPT)Assignment
C=O 167.8C (Quaternary)Amide Carbonyl
C-2 134.5C (Quaternary)Pyrrole C2 (attached to Me)
C-5 121.8CHPyrrole C5
C-3 114.2C (Quaternary)Pyrrole C3 (attached to C=O)
C-4 107.5CHPyrrole C4
N-CH₃ 34.8CH₃N-Methyl
C-CH₃ 11.5CH₃C2-Methyl
Structural Logic (Graphviz)

The following diagram maps the NMR signals to the specific atoms in the structure, visualizing the electronic environment.

NMRMapping N_Me N-Me δH: 3.54 δC: 34.8 C_Me C2-Me δH: 2.43 δC: 11.5 C3_CO C3-CONH2 δC: 167.8 H4 H4 δH: 6.32 δC: 107.5 H5 H5 δH: 6.65 δC: 121.8 Core Pyrrole Core Core->N_Me Core->C_Me Core->C3_CO Core->H4 Core->H5

Caption: Mapping of ¹H and ¹³C chemical shifts to the 1,2-dimethyl-1H-pyrrole-3-carboxamide scaffold.

References

  • BOC Sciences. S65487 hydrochloride (Related Intermediate Data).[] Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid (Precursor Data). PubChem CID: 22561764. Retrieved from .

  • ChemicalBook. Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate (Ester Analog Data). CAS: 19406-11-2.[2] Retrieved from .

  • Google Patents. Pyrrole compounds, a process for their preparation (US9108983B2).[3] Contains synthetic methods and NMR data for related pyrrole-3-carboxamides. Retrieved from .

Sources

Exploratory

The 1,2-Dimethyl-1H-pyrrole-3-carboxamide Scaffold: A Privileged Pharmacophore for Selective Kinase Inhibition

Executive Summary In contemporary medicinal chemistry, the identification and optimization of hinge-binding fragments are the cornerstones of ATP-competitive kinase inhibitor design. The 1,2-dimethyl-1H-pyrrole-3-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of hinge-binding fragments are the cornerstones of ATP-competitive kinase inhibitor design. The 1,2-dimethyl-1H-pyrrole-3-carboxamide moiety has emerged as a highly versatile and privileged pharmacophore. While it is not a standalone therapeutic drug, it serves as the critical anchoring core in several advanced preclinical and clinical kinase inhibitors, most notably targeting G-protein-coupled receptor kinase 2 (GRK2) [1] and Leucine-rich repeat kinase 2 (LRRK2) [2].

This technical guide deconstructs the structural pharmacology, mechanism of action (MoA), and laboratory validation of this scaffold. By understanding the thermodynamic and steric causality behind this specific chemical geometry, drug development professionals can better leverage it to achieve high kinome selectivity.

Structural Pharmacology & Conformational Causality

To understand why the 1,2-dimethyl-1H-pyrrole-3-carboxamide is so effective, we must analyze the physics of the kinase ATP-binding pocket. The pocket is characterized by the "hinge region," a segment of the kinase backbone that typically forms 1 to 3 hydrogen bonds with the adenine ring of endogenous ATP.

The Causality of the Chemical Geometry
  • The 3-Carboxamide Group (The Hinge Binder): The primary function of the carboxamide is to mimic the Watson-Crick face of adenine. The carbonyl oxygen (

    
    ) acts as a hydrogen bond acceptor, while the primary amine (
    
    
    
    ) acts as a hydrogen bond donor. This establishes a bidentate interaction with the backbone
    
    
    and
    
    
    of the kinase hinge residues (e.g., Met, Leu, or Val).
  • The 2-Methyl Group (Conformational Locking): Without the 2-methyl group, the 3-carboxamide would freely rotate, incurring a massive entropic penalty upon binding. The steric bulk of the 2-methyl group restricts the rotation of the carboxamide, locking it into a coplanar conformation with the pyrrole ring. This pre-organization lowers the activation energy required for binding.

  • The 1-Methyl (N-Methyl) Group (Permeability & Selectivity): Unsubstituted pyrrole nitrogens (

    
    ) can act as promiscuous hydrogen bond donors, leading to off-target kinome cross-reactivity and poor membrane permeability. Methylating the nitrogen eliminates this liability, increasing the lipophilicity (LogP) of the core and directing the molecule strictly toward ATP-competitive binding.
    

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) Hinge_NH Hinge NH (H-Bond Donor) Hinge_CO Hinge C=O (H-Bond Acceptor) Scaffold 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Core Scaffold->Hinge_NH Carboxamide C=O Scaffold->Hinge_CO Carboxamide NH2 Substituent Selectivity Vector (DFG-in/out Pocket) Scaffold->Substituent C4/C5 Extension

Figure 1: Bidentate hinge-binding mechanics of the pyrrole-carboxamide core.

Mechanism of Action: Target-Specific Pathways

The true power of the 1,2-dimethyl-1H-pyrrole-3-carboxamide scaffold lies in how it vectors substituents into the surrounding kinase sub-pockets (e.g., the DFG-in/out pocket, the solvent-exposed channel, or the back pocket).

A. GRK2 Inhibition (Neuroplasticity & Heart Failure)

GRK2 phosphorylates activated G-protein-coupled receptors (GPCRs), leading to


-arrestin recruitment and subsequent receptor internalization (desensitization). Overactive GRK2 is implicated in heart failure and major depressive disorder (MDD).
Recent preclinical developments have utilized the 1,2-dimethyl-1H-pyrrole-3-carboxamide scaffold to create potent GRK2 inhibitors (e.g., compound derivatives showing significant antidepressant-like activity) [1]. By occupying the ATP pocket, the scaffold prevents the transfer of the 

-phosphate from ATP to the GPCR intracellular loops, effectively halting the desensitization cascade and prolonging beneficial GPCR signaling.

GRK2Pathway GPCR Activated GPCR GRK2 GRK2 Kinase GPCR->GRK2 Recruits Phos Receptor Phosphorylation GRK2->Phos ATP Hydrolysis Inhibitor Pyrrole-Carboxamide Inhibitor Inhibitor->GRK2 Blocks ATP Pocket Arrestin β-Arrestin Recruitment Phos->Arrestin Desensitization Receptor Internalization Arrestin->Desensitization

Figure 2: MoA of GRK2 inhibition preventing GPCR desensitization.

B. LRRK2 Inhibition (Parkinson's Disease)

Mutations in LRRK2 (specifically G2019S) hyperactivate its kinase domain, leading to neurodegeneration. Patents from major pharmaceutical entities (e.g., Les Laboratoires Servier) have identified compounds utilizing the 1,2-dimethyl-1H-pyrrole-3-carboxamide motif as highly effective LRRK2 inhibitors [2]. The scaffold anchors tightly to the LRRK2 hinge, while C4/C5 substitutions project into the unique LRRK2 selectivity pocket, blocking the aberrant phosphorylation of Rab GTPases.

Quantitative Data & Selectivity Profiling

To contextualize the efficacy of this scaffold, the following table summarizes representative quantitative metrics for derivatives utilizing the 1,2-dimethyl-1H-pyrrole-3-carboxamide core across different targets. (Note: Values are representative ranges based on preclinical literature and patent data for optimized derivatives).

Kinase TargetScaffold ApplicationRepresentative IC₅₀ (nM)Primary Binding ModeSelectivity Driver (Sub-pocket)
GRK2 Antidepressant / Heart Failure15 - 85 nMATP-Competitive (Type I)Solvent-exposed channel vectors
LRRK2 Parkinson's Disease5 - 40 nMATP-Competitive (Type I)Hydrophobic back pocket (DFG-in)
CDK4/6 Oncology (Off-target panel)> 5,000 nMWeak Hinge BindingSteric clash in selectivity pocket
Bcl-2/Mcl-1 *Apoptosis Regulation2 - 10 nMProtein-Protein InteractionBH3-mimetic hydrophobic groove

*Note: While primarily a kinase hinge-binder, this highly lipophilic scaffold is also uniquely utilized as a hydrophobic anchor in BH3 mimetics (e.g., Lonitoclax) for Bcl-2/Mcl-1 inhibition [3].

Self-Validating Experimental Protocol: In Vitro Kinase Assay

To evaluate the potency (


) of novel 1,2-dimethyl-1H-pyrrole-3-carboxamide derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  assay is the gold standard.
Causality for choice:  TR-FRET eliminates short-lived background fluorescence (autofluorescence from the highly conjugated pyrrole derivatives), ensuring that the signal strictly represents kinase activity.
Step-by-Step Methodology

Phase 1: Reagent Preparation & Compound Titration

  • Prepare a 10 mM stock of the pyrrole-carboxamide inhibitor in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution in a 384-well low-volume plate to generate a 10-point dose-response curve.

  • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations will denature the kinase and artificially inflate apparent inhibition.

Phase 2: Kinase Reaction Assembly 4. Add 2.5 µL of the target kinase (e.g., recombinant human GRK2 or LRRK2) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). 5. Incubate the kinase with the inhibitor for 30 minutes at room temperature. Causality: This pre-incubation allows the conformationally locked scaffold to reach thermodynamic equilibrium in the ATP pocket before competing with ATP. 6. Initiate the reaction by adding 2.5 µL of a master mix containing ATP (at the


 value for the specific kinase) and the specific biotinylated peptide substrate.

Phase 3: Detection & Quality Control (The Self-Validating System) 7. Run the reaction for 60 minutes. Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and Europium-labeled anti-phospho antibodies alongside Streptavidin-APC. 8. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). 9. Critical Validation Step (Z'-Factor Calculation): Before accepting the


 data, calculate the Z'-factor using the positive control (Staurosporine) and negative control (DMSO only).


If Z' < 0.6, the assay geometry is compromised (e.g., pipetting error or reagent degradation). The data must be discarded, and the assay repeated.

TRFRETProtocol Prep 1. Titration (DMSO Control) Equilibrate 2. Kinase + Inhibitor (30 min Equilibrium) Prep->Equilibrate React 3. Add ATP + Substrate (Reaction Phase) Equilibrate->React Detect 4. TR-FRET Read (Europium/APC) React->Detect Validate Validate Detect->Validate

Figure 3: Self-validating TR-FRET workflow for evaluating pyrrole-carboxamide inhibitors.

Conclusion

The 1,2-dimethyl-1H-pyrrole-3-carboxamide scaffold represents a triumph of rational drug design. By combining a bidentate hydrogen-bonding face with a conformationally locked, lipophilic core, it provides an ideal starting point for targeting challenging kinases like GRK2 and LRRK2. As structural biology and computational chemistry continue to evolve, the vectorization of this core into novel selectivity pockets will undoubtedly yield next-generation therapeutics for neurodegenerative and cardiovascular diseases.

References

  • X-ray structure of paroxetine bind in the hinge region of G-protein-coupled receptor kinase 2 (GRK2). ResearchGate.
  • Les Laboratoires Servier - LRRK2 kinase inhibitors. IPqwery.
  • Lonitoclax | Bcl-2 inhibitor | CAS#2952589-57-8. MedKoo Biosciences.
Foundational

In vitro cytotoxicity of 1,2-Dimethyl-1H-pyrrole-3-carboxamide on cancer cell lines

Executive Summary This technical guide outlines the standardized protocol for evaluating the in vitro cytotoxicity of 1,2-Dimethyl-1H-pyrrole-3-carboxamide , a structural scaffold belonging to the pyrrole-carboxamide cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocol for evaluating the in vitro cytotoxicity of 1,2-Dimethyl-1H-pyrrole-3-carboxamide , a structural scaffold belonging to the pyrrole-carboxamide class of antineoplastic agents. Compounds in this class have demonstrated significant potential as tubulin polymerization inhibitors and EZH2 (Enhancer of Zeste Homolog 2) inhibitors , often inducing mitotic arrest (G2/M phase) and subsequent apoptosis in epithelial cancer lineages [1, 2].

This document provides a self-validating workflow for researchers to determine the IC50, selectivity index (SI), and mode of action (MoA) of this compound. It addresses specific solubility challenges inherent to the pyrrole scaffold and mandates a multi-parametric approach to distinguish between cytotoxic (necrotic) and cytostatic (antiproliferative) effects.

Compound Characterization & Preparation

Before biological testing, the physicochemical limitations of the pyrrole core must be addressed to prevent experimental artifacts.

2.1. Solubility & Stability The 1,2-dimethyl-1H-pyrrole-3-carboxamide core is lipophilic. Direct dissolution in aqueous cell culture media will result in micro-precipitation, leading to false-negative cytotoxicity data.

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carboxamide bond.

  • Working Solution: Dilute in culture media immediately prior to use. Critical Rule: The final DMSO concentration on cells must not exceed 0.1% (v/v) to avoid solvent-induced membrane toxicity [3].

Experimental Workflow: Cytotoxicity Screening

The following workflow utilizes a colorimetric metabolic assay (MTT/MTS) as the primary screen, followed by orthogonal validation.

Cell Line Selection Rationale

To robustly assess the compound's efficacy, a panel representing different resistance mechanisms is required:

  • Sensitive Line: MCF-7 (Breast Adenocarcinoma) or HCT-116 (Colorectal) – High proliferative rate, standard for pyrrole-carboxamide screening [4].

  • MDR Line: HCC1806-TxR (Paclitaxel-resistant) – To test if the compound evades P-glycoprotein (P-gp) efflux, a common advantage of pyrrole-based tubulin inhibitors [1].

  • Normal Control: HUVEC or BJ Fibroblasts – To calculate the Selectivity Index (SI).

Primary Assay: MTT Viability Protocol

Methodology adapted for lipophilic small molecules.

Step-by-Step Protocol:

  • Seeding: Plate cells at optimized densities (e.g., 3,000–5,000 cells/well) in 96-well clear-bottom plates.

  • Adhesion: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing the compound in a serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin 1 µM), Blank (Media only).

  • Exposure: Incubate for 48 or 72 hours. Note: 72h is preferred for cell cycle arrest agents to allow apoptosis induction.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL acidified isopropanol or SDS-HCl.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability:



  • IC50 Determination: Fit data to a non-linear regression model (sigmoidal dose-response, variable slope).

Mechanistic Investigation (Mode of Action)

If the IC50 is < 10 µM, proceed to mechanistic validation. Pyrrole-3-carboxamides typically act via Microtubule Destabilization , leading to G2/M arrest [5].

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mitotic arrest (accumulation in G2/M phase).

  • Treatment: Treat cells at IC50 and 2x IC50 for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (dropwise) while vortexing. Store at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Expectation: A distinct increase in the G2/M peak compared to control, indicative of spindle assembly checkpoint activation.

Tubulin Polymerization Assay (Gold Standard)

To verify the molecular target, use a cell-free fluorometric tubulin polymerization assay.

  • Principle: Tubulin self-assembles into microtubules, increasing fluorescence of a reporter dye (DAPI or specialized fluorophore).

  • Result: If 1,2-Dimethyl-1H-pyrrole-3-carboxamide is a destabilizer, the Vmax of polymerization will decrease dose-dependently [6].

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating the compound, ensuring resources are not wasted on inactive candidates.

G Start Compound: 1,2-Dimethyl-1H-pyrrole-3-carboxamide Solubility Solubility Check (DMSO Stock) Start->Solubility MTT Primary Screen (MTT Assay) MCF-7 & HCT-116 Solubility->MTT Dilute < 0.1% DMSO Decision IC50 < 10 µM? MTT->Decision Stop Stop: Low Potency (Consider Structural Modification) Decision->Stop No Mechanism Mechanistic Profiling Decision->Mechanism Yes Flow Flow Cytometry (Cell Cycle Analysis) Mechanism->Flow Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Western Western Blot (PARP, Caspase-3) Mechanism->Western Outcome Candidate Validation Flow->Outcome G2/M Arrest Tubulin->Outcome Polymerization Inhibition Western->Outcome Apoptosis Markers

Caption: Figure 1: Decision matrix for the preclinical evaluation of pyrrole-carboxamide derivatives.

Predicted Signaling Pathway

Based on the structural class (pyrrole-carboxamides), the compound is hypothesized to bind to the colchicine site of tubulin. The diagram below details the downstream signaling cascade leading to cell death.

Pathway Compound 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Collapse Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Prolonged Arrest Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2: Hypothesized mechanism of action: Microtubule destabilization leading to apoptotic cell death.

Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
High variance in replicates Pipetting error or precipitationVortex stock before dilution; ensure DMSO < 0.1%.
IC50 > 50 µM Poor cell permeability or low potencyVerify solubility; consider testing liposomal formulation.
No G2/M arrest despite toxicity Off-target toxicity (e.g., mitochondrial)Perform Annexin V/PI staining to check for early necrosis vs apoptosis.
Precipitation in media Compound is highly lipophilicDilute in serum-free media first, or use BSA as a carrier.

References

  • Galembikova, A. R., et al. "Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines." Advances in Molecular Oncology, vol. 10, no. 3, 2023, pp. 59-71.[1]

  • Li, X., et al. "Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 inhibitors and anticancer agents." New Journal of Chemistry, 2019.

  • BenchChem. "Biological activity of novel pyrrole-2,5-dione derivatives." BenchChem Technical Guides, 2025.

  • Uncu, T., et al. "Pyrrole‐3‐carboxamide derivatives against 60 different cancer cell lines." ResearchGate, 2023.

  • Mane, Y. D., et al. "Design and Synthesis of Diverse Pyrrole-2-Carboxamide Derivatives as Potent Antibacterial Agents."[2] MDPI, 2024.

  • Bikinieva, F., et al. "Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin." Molecules, vol. 27, no. 9, 2022.[3][4]

Sources

Exploratory

Solubility Profile and Solvent Selection for 1,2-Dimethyl-1H-pyrrole-3-carboxamide

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 1,2-Dimethyl-1H-pyrrole-3-carboxamide . Technical Guide for Chemical Development & Research Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 1,2-Dimethyl-1H-pyrrole-3-carboxamide .

Technical Guide for Chemical Development & Research

Executive Summary & Chemical Identity

1,2-Dimethyl-1H-pyrrole-3-carboxamide is a functionalized pyrrole intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive heterocyclic agents.[1]

Structurally, the compound features a lipophilic pyrrole core substituted with methyl groups at the N1 and C2 positions, balanced by a polar primary amide motif at C3.[2] This amphiphilic nature dictates a specific solubility profile: the amide group induces strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy that resists dissolution in non-polar solvents, while the methylated pyrrole ring limits solubility in cold aqueous media.[2]

  • Chemical Formula: C₇H₁₀N₂O[1]

  • Molecular Weight: 138.17 g/mol [1][2]

  • Physical State: Crystalline Solid (typically off-white to pale yellow)[1]

  • Predicted LogP: ~0.6 – 0.9 (Moderate lipophilicity)[1][2]

Solubility Tier List

The following categorization is derived from structural analysis of pyrrole-3-carboxamide analogs and standard process chemistry data for this class of intermediates.

Tier 1: High Solubility (Primary Solvents)

Use for: Stock solutions, NMR analysis, and homogeneous reactions.[1][2]

  • Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL).[1][2] Disrupts intermolecular amide H-bonds effectively.

  • N,N-Dimethylformamide (DMF): Excellent solubility.[1][2] Common solvent for nucleophilic substitution reactions involving this scaffold.

  • Methanol (Hot): High solubility at reflux; moderate at room temperature.[1][2]

Tier 2: Moderate Solubility (Process Solvents)

Use for: Liquid-liquid extraction and reaction media.[1]

  • Dichloromethane (DCM): Moderate.[1][2] Often used for extraction, though the primary amide may require larger volumes compared to its ester counterparts.[2]

  • Ethanol: Moderate to Good (Temperature dependent).[1][2]

  • Ethyl Acetate: Moderate.[1] Useful for extraction but may require heating to fully dissolve crystalline bulk.

  • Acetone: Moderate.

Tier 3: Low/Poor Solubility (Anti-Solvents)

Use for: Precipitation and crystallization yields.[1][2]

  • Water: Low solubility at room temperature (<1 mg/mL estimated).[1][2][3] Solubility increases significantly with heat or pH adjustment (though hydrolysis risk increases at extreme pH).[1][2]

  • Hexanes / Heptane: Insoluble.[1] Ideal anti-solvents for inducing precipitation from DCM or Ethyl Acetate.

  • Diethyl Ether: Poor.[1]

Mechanistic Insight: The Amide Lattice Barrier

Understanding the why behind the solubility is critical for troubleshooting.

  • Lattice Energy vs. Solvation: Primary amides (-CONH₂) act as both dual hydrogen bond donors and acceptors.[1] In the solid state, 1,2-Dimethyl-1H-pyrrole-3-carboxamide forms a robust H-bond network. To dissolve this compound, a solvent must energetically compete with these lattice forces.[2]

  • The "Methyl Effect": The N-methyl and C2-methyl groups disrupt the planarity slightly but primarily add lipophilicity.[1] This makes the compound significantly more soluble in organic solvents (like DCM) than the unsubstituted pyrrole-3-carboxamide, but less soluble in water.

  • Protic vs. Aprotic:

    • Polar Aprotic (DMSO, DMF): Solvate the amide dipole without competing for proton donation, leading to the highest solubility.[1][2]

    • Polar Protic (MeOH, EtOH): Can donate H-bonds to the amide carbonyl, aiding dissolution, especially at higher temperatures where lattice energy is overcome entropically.[1][2]

Experimental Protocols

Protocol A: Standardized Gravimetric Solubility Determination

Objective: To define the exact saturation limit in a specific solvent for process optimization.[1]

Reagents: High-purity solvent (HPLC grade), 1,2-Dimethyl-1H-pyrrole-3-carboxamide (dried).

  • Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 250 µL increments.

  • Equilibration: Vortex vigorously for 30 seconds after each addition.

    • If solid remains:[1][2] Sonicate for 5 minutes at 25°C.

    • If dissolved: Stop and record volume.[1]

  • Saturation: If solid persists after 1 mL of solvent (Solubility < 100 mg/mL), add excess solvent to reach 2 mL, cap, and stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Objective: Purification of crude intermediate.

  • Solvent System: Methanol (Solvent) + Water (Anti-solvent) OR Ethyl Acetate (Solvent) + Hexane (Anti-solvent).[1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Methanol.

  • Clarification: If insoluble particles remain (inorganic salts), filter while hot.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

  • Precipitation: If no crystals form at RT, add Water dropwise until persistent turbidity is observed, then cool to 4°C.

  • Collection: Filter crystals and wash with cold Water/Methanol (9:1) mixture.

Decision Logic & Visualization

Workflow: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Extraction, or Crystallization).

SolventSelection Start Start: Select Application Reaction Reaction Medium Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Crystallization Start->Purification Homogeneous Homogeneous Phase? Reaction->Homogeneous AqueousWorkup Aqueous Partition? Extraction->AqueousWorkup Recryst Recrystallization System Purification->Recryst HighTemp High Temp (>80°C)? Homogeneous->HighTemp Yes DMF_DMSO Select: DMF or DMSO (High Solubility, High BP) HighTemp->DMF_DMSO Yes THF_DCM Select: THF or DCM (Moderate Solubility, Low BP) HighTemp->THF_DCM No DCM_EtOAc Select: DCM or EtOAc (Immiscible with Water) AqueousWorkup->DCM_EtOAc Target in Org Phase MeOH_Water System A: MeOH (Hot) / Water (Cold) (Best for polarity removal) Recryst->MeOH_Water Polar Impurities EtOAc_Hex System B: EtOAc / Hexane (Best for lipophilic impurities) Recryst->EtOAc_Hex Non-polar Impurities

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

References

  • PubChem. (2025).[1] 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid (Source for analog physicochemical data).[1][4] National Library of Medicine.[1] [Link]

  • Herath, A., & Cosford, N. D. (2010).[1][2] One-step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters.[5] Organic Letters, 12(22), 5182-5185.[1][2] (Details synthesis and solvent systems for pyrrole-3-carboxamides). [Link]

  • Maddox, M. L., et al. (1982).[1][2][6] Synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids.[1][6] Canadian Journal of Chemistry, 60, 2295.[2][6] (Describes recrystallization of similar pyrrole esters/acids from ether-hexane). [Link][1][2]

Sources

Foundational

Discovery and history of pyrrole-3-carboxamide derivatives in medicinal chemistry

Executive Summary The pyrrole-3-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to present hydrogen bond donors and acceptors in a geometry ideal for inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-3-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to present hydrogen bond donors and acceptors in a geometry ideal for interacting with the ATP-binding hinge region of protein kinases.[1][2] While pyrroles have been known since the mid-19th century, the specific functionalization at the 3-position with a carboxamide group catalyzed a breakthrough in targeted oncology therapies in the early 2000s.[1][2] This guide analyzes the structural logic, synthetic evolution, and clinical trajectory of this scaffold, anchored by the blockbuster drug Sunitinib (Sutent) and extending into next-generation epigenetic and GPCR targets.[2]

Historical Evolution: The Rise of the Hinge Binder

Early Foundations (1850s–1990s)

Pyrrole was first isolated from bone oil in 1834 by F.F.[1][2] Runge. For over a century, its chemistry focused on dyes (porphyrins) and basic heterocycle synthesis.[2] In medicinal chemistry, pyrrole was often a bioisostere or a linker rather than the primary pharmacophore. The 2-position was the traditional site of electrophilic substitution, making 3-substituted derivatives synthetically challenging and less explored.[1][2]

The Kinase Revolution (1990s–2000s)

The paradigm shifted with the advent of rational drug design targeting receptor tyrosine kinases (RTKs).[2] High-throughput screening and crystallographic studies revealed that the carboxamide group at the 3-position of the pyrrole ring could mimic the adenine ring of ATP.[1]

  • The Hinge Interaction: The amide nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor) form a bidentate interaction with the backbone residues of the kinase hinge region.[1][2]

  • The Breakthrough: This rationale led to the discovery of SU11248 (Sunitinib) by Sugen (now Pfizer).[1] Unlike previous non-specific cytotoxins, Sunitinib was designed to inhibit multiple RTKs (VEGFR2, PDGFR

    
    , KIT) simultaneously, starving tumors of blood supply (anti-angiogenesis).[2]
    

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The success of pyrrole-3-carboxamides lies in their modularity.[1][2] The scaffold serves as a template with three distinct vectors for optimization.

Core SAR Logic[1]
  • Position 3 (The Anchor): The carboxamide is critical.[1] Hydrolysis to the acid or reduction to the amine typically abolishes kinase affinity. The amide NH is often unsubstituted or part of a small group to maintain H-bond donor capability.[1]

  • Position 5 (The Warhead): Substitution here directs the molecule into the hydrophobic pocket behind the ATP binding site.[1] In Sunitinib, this is an indolin-2-one system.[1][2]

  • Position 2 & 4 (Steric Control): Small alkyl groups (methyl) are often used here to enforce planarity or induce a twist that fits the specific kinase isoform.[1]

  • Position 1 (Solubility Tail): The pyrrole nitrogen is the primary vector for tuning physicochemical properties (ADME).[1] Attaching polar chains (e.g., diethylaminoethyl) improves aqueous solubility without disrupting the binding mode.[2]

Visualization: SAR Map

SAR_Map Pyrrole Pyrrole Core C3 C-3: Carboxamide (The Anchor) Critical for Hinge Binding H-Bond Donor/Acceptor Pyrrole->C3 C5 C-5: Hydrophobic Domain Targets Specificity Pocket (e.g., Indolinone in Sunitinib) Pyrrole->C5 N1 N-1: Solvent Front Solubility & PK Modulation (e.g., Diethylaminoethyl) Pyrrole->N1 C24 C-2/C-4: Conformational Locks Small Alkyls (Me) restrict rotation Pyrrole->C24

Figure 1: Structural logic of the pyrrole-3-carboxamide scaffold in kinase inhibition.

Case Study: Sunitinib (Sutent)[1][2][3]

Sunitinib represents the pinnacle of pyrrole-3-carboxamide engineering.[1][2]

FeatureDetail
IUPAC Name N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Target Profile Multi-targeted TKI: VEGFR1–3, PDGFR

, c-KIT, FLT3, RET
Mechanism Competitive ATP inhibition.[1][2][3] The 3-carboxamide binds to the hinge region (Glu917/Cys919 in VEGFR2).[1][2]
Clinical Indication Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST), Pancreatic Neuroendocrine Tumors.[1][2]
Key Structural Feature The (Z)-ene linkage between the pyrrole and indolinone is stabilized by an intramolecular H-bond, locking the bioactive conformation.[1][2]

Veterinary Analog: Toceranib (Palladia) is a closely related analog approved for canine mast cell tumors, highlighting the cross-species conservation of these kinase targets.[1]

Synthetic Methodologies

Constructing the pyrrole-3-carboxamide core requires navigating the ring's electron-rich nature.[1][2] Three primary pathways dominate.[1]

A. Classical Paal-Knorr Synthesis

The condensation of 1,4-dicarbonyls with primary amines.[1][2]

  • Limitation: Accessing the specific 1,4-dicarbonyl precursor with a 3-carboxylate/amide group can be synthetically arduous.[1][2]

B. Van Leusen Pyrrole Synthesis

Reaction of Tosylmethyl Isocyanide (TosMIC) with electron-deficient alkenes (Michael acceptors).[1][2]

  • Advantage:[1][4][5][6][7] Directly yields 3,4-disubstituted pyrroles.[1][2] Excellent for assembling the core with the carboxamide (or ester precursor) already in place.

C. Modified Hantzsch Synthesis (Flow Chemistry)

A modern, scalable approach involving the reaction of


-haloketones, 

-ketoesters, and amines.[1][2]
  • Innovation: Recent continuous flow protocols allow for the in situ hydrolysis of esters to acids and subsequent amidation, avoiding isolation of unstable intermediates.

Visualization: Synthetic Workflow

Synthesis Start Precursors: beta-Ketoester + alpha-Haloketone + Amine Step1 Hantzsch Cyclization (Reflux/Flow) Start->Step1 Inter1 Intermediate: Pyrrole-3-carboxylate Ester Step1->Inter1 Step2 Saponification (LiOH/NaOH) Inter1->Step2 Inter2 Intermediate: Pyrrole-3-carboxylic Acid Step2->Inter2 Step3 Amidation (EDC/HOBt or HATU + Amine) Inter2->Step3 Final Target: Pyrrole-3-Carboxamide Step3->Final

Figure 2: General synthetic pathway for functionalized pyrrole-3-carboxamides.

Experimental Protocol: Synthesis of a Sunitinib Precursor

Objective: Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (Knorr-type synthesis).

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1][2]

  • Sodium nitrite (1.1 eq)[1][2]

  • Zinc dust (3.0 eq)[1][2]

  • Ethyl acetoacetate (second equivalent for condensation)[1][2]

Protocol:

  • Nitrosation: Dissolve ethyl acetoacetate in acetic acid at 0°C. Add sodium nitrite solution dropwise to form the oxime intermediate.[1] Stir for 2 hours.

  • Reduction & Condensation: In a separate vessel, suspend Zinc dust in acetic acid/ethanol. Add the oxime solution and the second equivalent of ethyl acetoacetate simultaneously. The reaction is exothermic (maintain <60°C).

  • Reflux: Heat the mixture to reflux for 2 hours to drive the pyrrole ring closure.

  • Workup: Pour the hot reaction mixture into ice water. The product, 2,4-dimethyl-3,5-dicarbethoxypyrrole, will precipitate.[1][2]

  • Selective Decarboxylation (Optional): To reach the mono-3-carboxylate, saponify the sterically less hindered ester (often position 5) and decarboxylate thermally.[1][2]

Note: For direct amide synthesis, peptide coupling (HATU/DIPEA) of the resulting acid with the desired amine (e.g., N,N-diethylethylenediamine) is performed in DMF.[1][2]

Emerging Frontiers: Beyond Kinases

The scaffold is evolving beyond simple kinase inhibition:

  • Epigenetics (EZH2): New derivatives incorporating pyridone fragments at the 5-position have shown potent inhibition of EZH2, a histone methyltransferase implicated in cancer stem cell maintenance.[1]

  • GPCRs (5-HT6): 2-phenyl-1H-pyrrole-3-carboxamides are being explored as inverse agonists for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[1][2]

  • Cdc7 Inhibitors: 5-heteroaryl substituted analogs are showing promise as selective inhibitors of Cdc7, a kinase critical for DNA replication initiation, offering a mechanism distinct from standard anti-mitotics.[1]

References

  • Chowdhury, S. et al. (2006).[1] Discovery of Sunitinib Malate (SU11248), a Multitargeted Receptor Tyrosine Kinase Inhibitor.[2] Journal of Medicinal Chemistry.[7] Link[1][2]

  • Cosford, N. D. et al. (2010).[1] One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxamide Derivatives. PMC/NIH.[1] Link

  • Menichincheri, M. et al. (2010).[1] Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents.[1][2][7] Journal of Medicinal Chemistry.[7] Link[1][2]

  • Pfizer. (2006).[1] SUTENT® (sunitinib malate) Prescribing Information.[1][3] FDA Access Data.[1] Link

  • Papaioannou, P. et al. (2009).[1] Toceranib Phosphate (Palladia) in the treatment of canine mast cell tumors.[8] Journal of Veterinary Pharmacology. Link

  • Giannini, G. et al. (2014).[1] Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors.[1][2][9] Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

Protocols & Analytical Methods

Method

Analytical methods for characterizing 1,2-Dimethyl-1H-pyrrole-3-carboxamide

As a Senior Application Scientist, establishing a robust analytical framework for small-molecule heterocycles requires moving beyond generic methodologies. 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Chemical Formula: C₇H₁₀N₂...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust analytical framework for small-molecule heterocycles requires moving beyond generic methodologies. 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Chemical Formula: C₇H₁₀N₂O, Exact Mass: 138.08 Da) is a highly functionalized pyrrole derivative frequently utilized as a core scaffold in the development of monoamine oxidase (MAO) inhibitors and novel antidepressant-like agents[1].

Characterizing this molecule presents specific analytical challenges: the basicity of the pyrrole nitrogen, the lability of the primary carboxamide protons, and the potential for secondary interactions with chromatographic stationary phases. This guide provides a self-validating, causality-driven suite of analytical protocols designed to ensure absolute structural integrity and purity profiling.

Analytical Workflow Architecture

The following diagram illustrates the logical progression of our characterization strategy, moving from bulk sample preparation to orthogonal structural validation.

AnalyticalWorkflow Start 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Sample Prep Sample Preparation (Solubility & Extraction) Start->Prep UHPLC UHPLC-UV/MS (Purity & Mass ID) Prep->UHPLC NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Data Data Integration & Impurity Profiling UHPLC->Data NMR->Data FTIR->Data

Comprehensive analytical workflow for pyrrole-3-carboxamide characterization.

Protocol 1: UHPLC-UV/MS for Purity and Mass Confirmation

The Causality of the Method: Pyrrole derivatives containing amide functional groups are notorious for exhibiting peak tailing on standard silica-based C18 columns. This is caused by secondary ion-exchange interactions between the basic nitrogen atoms and residual acidic silanols on the stationary phase. To counteract this, we utilize a Base Deactivated Silica (BDS) Hypersil C18 column combined with an acidic mobile phase (0.1% Formic Acid, pH ~2.7). The low pH ensures that residual silanols remain fully protonated (neutralized), forcing the separation to rely purely on hydrophobic partitioning, yielding sharp, symmetrical peaks[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of 1,2-Dimethyl-1H-pyrrole-3-carboxamide in 1.0 mL of Initial Mobile Phase (95% A / 5% B) to prevent solvent-mismatch peak distortion. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 2.0 µL onto a BDS Hypersil C18 column (100 mm × 2.1 mm, 1.9 µm) maintained at 40°C.

  • Detection: Set the Photodiode Array (PDA) detector to extract at 254 nm (pyrrole π-π* transition). Configure the Electrospray Ionization (ESI) mass spectrometer in positive mode (ESI+), scanning from m/z 100 to 500.

Self-Validating System (System Suitability): Prior to sample injection, run a blank (diluent only) to establish the baseline and confirm the absence of ghost peaks. The system is validated if the target peak exhibits a tailing factor (Tf) of ≤ 1.2 and the extracted ion chromatogram (EIC) shows a dominant [M+H]⁺ ion at m/z 139.08.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Isocratic
6.00.41090Linear
8.00.41090Hold
8.10.4955Step
10.00.4955Re-equilibrate

Protocol 2: NMR Spectroscopy for Structural Elucidation

The Causality of the Method: The selection of the deuterated solvent is the most critical decision in the NMR analysis of carboxamides. If Chloroform-d (CDCl₃) is used, trace moisture and the lack of strong solvent-solute hydrogen bonding allow the primary amide protons (-CONH₂) to undergo rapid chemical exchange, often broadening their signals into the baseline[3]. By selecting Dimethyl Sulfoxide-d6 (DMSO-d₆), the solvent acts as a strong hydrogen-bond acceptor. This locks the amide protons in place, restricting rotation around the C-N partial double bond, and resolving the -NH₂ group into two distinct, sharp singlets (syn and anti to the carbonyl oxygen).

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Loading: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

  • Acquisition (¹H NMR): Acquire data at 400 MHz and 298 K. Use a 30° excitation pulse, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Acquisition (¹³C NMR): Acquire at 100 MHz with proton decoupling (WALTZ-16). Use a D1 of 2.0 seconds and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C3, and C=O).

Self-Validating System (Internal Calibration): Validate the spectrum calibration by confirming the residual DMSO-d₅ solvent peak appears as a precise quintet at 2.50 ppm in the ¹H spectrum and a septet at 39.52 ppm in the ¹³C spectrum.

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H~7.20br s1H-CONH₂ (anti to O)
¹H~6.80br s1H-CONH₂ (syn to O)
¹H~6.62d (J=3.0 Hz)1HPyrrole C5-H
¹H~6.35d (J=3.0 Hz)1HPyrrole C4-H
¹H~3.52s3HN1-CH₃
¹H~2.31s3HC2-CH₃

Protocol 3: FTIR Spectroscopy for Functional Group Verification

The Causality of the Method: Traditional KBr pellet methods are highly susceptible to moisture absorption, which creates a massive, broad O-H stretching band around 3400 cm⁻¹. This artifact completely masks the critical N-H stretching frequencies of the primary carboxamide. Therefore, Attenuated Total Reflectance (ATR) utilizing a diamond crystal is mandated. ATR requires no sample dilution, eliminates hygroscopic artifacts, and provides a direct, unadulterated read of the solid-state hydrogen bonding network.

Step-by-Step Methodology:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹ to map atmospheric CO₂ and ambient humidity.

  • Sample Application: Place ~2 mg of the solid powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the evanescent wave of the IR beam.

  • Data Acquisition: Acquire the sample spectrum using the exact parameters as the background.

Self-Validating System (Spectral QC): The method is validated if the baseline is flat (no scattering artifacts) and the diagnostic peaks are clearly resolved:

  • Primary Amide N-H Stretch: Two sharp bands at ~3350 cm⁻¹ (asymmetric) and ~3180 cm⁻¹ (symmetric).

  • Amide I Band (C=O Stretch): Strong absorption at ~1660 cm⁻¹.

  • Pyrrole Ring Vibrations: C=C stretching around 1550 cm⁻¹.

References

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression Source: ResearchGate / Pharmaceutical Literature URL:[Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative Source: OAText (Open Access Text) URL:[Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid Source: MDPI (Molbank) URL:[Link]

Sources

Application

Kinase inhibition assay for 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Application Note: Kinase Inhibition Profiling of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Derivatives Executive Summary This guide details the biochemical profiling of 1,2-Dimethyl-1H-pyrrole-3-carboxamide and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinase Inhibition Profiling of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Derivatives

Executive Summary

This guide details the biochemical profiling of 1,2-Dimethyl-1H-pyrrole-3-carboxamide and its derivatives. Pyrrole-3-carboxamides are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Sunitinib (VEGFR/PDGFR inhibitor) and emerging JAK inhibitors .

While the specific 1,2-dimethyl analog acts primarily as a chemical probe or fragment, its evaluation is critical for Structure-Activity Relationship (SAR) studies—specifically to determine the necessity of the pyrrole N-H hydrogen bond donor in the ATP-binding pocket. This protocol utilizes a bioluminescent ADP-detection platform (ADP-Glo™) to quantify kinase inhibition, offering a high Z' factor and resistance to fluorescent interference common in small-molecule screening.

Scientific Background & Target Rationale

The Pyrrole-3-Carboxamide Pharmacophore

The pyrrole-3-carboxamide moiety typically binds to the "hinge region" of the kinase ATP-binding pocket.

  • Mechanism: The carboxamide oxygen and nitrogen often form hydrogen bonds with the backbone residues of the kinase hinge.

  • The "Methylation Probe" Effect: In many active inhibitors (e.g., Sunitinib), the pyrrole nitrogen is unsubstituted (1H), allowing it to act as a hydrogen bond donor. By assaying the 1,2-Dimethyl variant (where the nitrogen is methylated), researchers can quantify the loss of potency associated with removing this H-bond, thereby validating the binding mode.

Recommended Kinase Targets

Based on structural homology, this scaffold should be profiled against:

  • VEGFR2 (KDR): The primary target of Sunitinib-like analogs.

  • JAK2/JAK3: Pyrrole carboxamides have shown nanomolar potency against Janus Kinases in recent screenings.[1]

Experimental Workflow Visualization

The following diagram outlines the logic flow from compound preparation to data analysis, highlighting the critical decision points for "Fragment-Based" vs. "High-Potency" screening.

KinaseAssayWorkflow Start Compound: 1,2-Dimethyl-1H- pyrrole-3-carboxamide Solubility Solubility Check (DMSO, 10mM) Start->Solubility TargetSel Select Target (VEGFR2 or JAK2) Solubility->TargetSel Pass RxnPrep Reaction Assembly (Kinase + Substrate + ATP) TargetSel->RxnPrep Incubation Enzymatic Reaction (60 min @ RT) RxnPrep->Incubation Detection ADP Detection (Luciferase/ATP Conversion) Incubation->Detection Readout Luminescence Readout (RLU) Detection->Readout Analysis Data Analysis (IC50 / Mode of Inhibition) Readout->Analysis Analysis->Start SAR Iteration

Caption: Workflow for profiling pyrrole-carboxamide derivatives using a luminescent ADP-detection assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format to conserve reagents, suitable for fragment screening or IC50 determination.

Reagents & Equipment
  • Test Compound: 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Purity >95%).

  • Kinase: Recombinant Human VEGFR2 or JAK2 (active).

  • Substrate: Poly(Glu, Tyr) 4:1 (generic Tyrosine Kinase substrate).

  • ATP: Ultra-pure ATP (10mM stock).

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Plate: White, low-volume 384-well plate (e.g., Corning 4513).

  • Reader: Multi-mode plate reader capable of Luminescence (e.g., EnVision, PHERAstar).

Compound Preparation (The "Self-Validating" Step)

Critique: Many assays fail due to compound precipitation. The pyrrole scaffold is generally lipophilic.

  • Dissolve solid compound in 100% DMSO to 10 mM . Vortex for 1 minute.

  • Visual Check: Ensure no particulates remain. If turbid, sonicate for 5 minutes.

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO. Start at 1 mM (final assay conc will be 100 µM) with 3-fold dilutions.

  • Intermediate Dilution: Dilute DMSO stocks 1:25 into 1X Kinase Buffer to reduce DMSO concentration to 4% (Final assay DMSO will be 1%).

Assay Procedure (Step-by-Step)
StepActionVolume (384-well)Notes
1 Add Compound 2.5 µLTransfer diluted compound to plate. Include "DMSO Only" (Max Signal) and "No Enzyme" (Background) controls.
2 Add Enzyme 2.5 µLAdd Kinase (approx. 0.5–2 ng/well) in 1X Buffer. Incubate 10 min to allow inhibitor binding.
3 Initiate Reaction 2.5 µLAdd ATP/Substrate Mix. Critical: Use ATP concentration =

(typically 10–50 µM) to ensure sensitivity to competitive inhibitors.
4 Incubation -Seal plate. Shake 30 sec. Incubate for 60 min at Room Temp (22-25°C).
5 Stop Reaction 2.5 µLAdd ADP-Glo™ Reagent . This stops the kinase and depletes unconsumed ATP. Incubate 40 min .
6 Detection 5.0 µLAdd Kinase Detection Reagent . Converts ADP to ATP, then to Light. Incubate 30 min .
7 Read -Measure Luminescence (Integration time: 0.5–1.0 sec/well).

Data Analysis & Interpretation

Signal-to-Background (S/B) & Z' Factor

Before calculating IC50, validate the assay quality using the controls:

  • S/B Ratio:

    
    .
    
  • Z' Factor:

    
    . A value > 0.5 is required for robust data.
    
IC50 Calculation

Normalize data to Percent Inhibition:


[2]

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

Interpreting the Result for 1,2-Dimethyl-1H-pyrrole-3-carboxamide
  • Scenario A (High Potency, IC50 < 1 µM): The N-methyl group does not sterically hinder binding, and the carboxamide is driving the interaction. This suggests the scaffold binds in a "flipped" orientation or relies on hydrophobic contacts.

  • Scenario B (Low Potency, IC50 > 100 µM): The N-methyl group prevents the critical H-bond formation (seen in Sunitinib). This confirms the compound acts as a valuable Negative Control for validating the binding mode of non-methylated analogs.

Pathway Context: JAK/STAT Signaling

If assaying against JAK2, it is vital to understand the downstream pathway to validate hits in a cellular context later.

JAK_Pathway Ligand Cytokine (IL-6/EPO) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK2 Kinase (Target) Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation Inhibitor 1,2-Dimethyl-1H- pyrrole-3-carboxamide Inhibitor->JAK Inhibition (T-Bar) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: JAK/STAT signaling pathway showing the intervention point of pyrrole-carboxamide inhibitors.

References

  • Discovery of Sunitinib (SU11248): Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase."[3][4][5] Journal of Medicinal Chemistry.

  • Pyrrole Carboxamides as JAK Inhibitors: Monga, M., et al. (2025). "Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors." ResearchGate.[1][6][7]

  • ADP-Glo™ Assay Principle: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Kinase Assay Standardization: Reaction Biology. "Choosing the Right Assay for Your Kinase Drug Discovery."

  • Fragment Screening Protocols: Domainex. "HTRF-based kinase assay for fragment screening and MOA studies."

Sources

Method

Developing analogs of 1,2-Dimethyl-1H-pyrrole-3-carboxamide for improved potency

Application Note: Strategic SAR Expansion of the 1,2-Dimethyl-1H-pyrrole-3-carboxamide Scaffold Executive Summary & Scientific Rationale The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold represents a "privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic SAR Expansion of the 1,2-Dimethyl-1H-pyrrole-3-carboxamide Scaffold

Executive Summary & Scientific Rationale

The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the core pharmacophore for multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib ). Its utility stems from the planar, electron-rich pyrrole ring which effectively occupies the ATP-binding pocket of kinases, while the C3-carboxamide moiety functions as a critical hydrogen-bond donor/acceptor pair with the kinase hinge region.

However, the parent scaffold suffers from two primary liabilities that limit potency and duration of action:

  • Metabolic Instability: The C2-methyl and N-methyl groups are susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation).

  • Promiscuity: The small footprint of the core scaffold often leads to off-target binding (e.g., unintended inhibition of CDK or GSK3

    
    ).
    

This guide details a protocol for developing analogs with improved potency (sub-nanomolar IC50) and enhanced metabolic stability . We utilize a divergent synthetic strategy coupled with TR-FRET bioassays to validate Structure-Activity Relationships (SAR).

Strategic Design: The "3-Zone" Optimization Model

To improve potency, we treat the molecule as three distinct interaction zones.

  • Zone A (The Hinge Binder - C3 Amide): The primary determinant of affinity. We will modify the amide nitrogen substituent to access the "gatekeeper" residue and the hydrophobic back-pocket.

  • Zone B (The Core - C2/N1): The determinant of metabolic stability. We will explore bioisosteres for the C2-methyl group.

  • Zone C (The Periphery - C4/C5): The determinant of selectivity. Introduction of aryl groups here engages the solvent-exposed front pocket.

Visualizing the Design Strategy

SAR_Strategy Scaffold 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Core ZoneA Zone A (C3 Amide) Target: Hinge Region Action: Bulky Lipophilic Amines Scaffold->ZoneA H-Bond Optimization ZoneB Zone B (C2/N1) Target: Metabolic Stability Action: C2-CF3 or C2-Cl replacement Scaffold->ZoneB Block Oxidation ZoneC Zone C (C4/C5) Target: Selectivity Action: C5-Aryl Coupling Scaffold->ZoneC Fill Hydrophobic Pocket Outcome Optimized Lead (High Potency / Low Clearance) ZoneA->Outcome ZoneB->Outcome ZoneC->Outcome

Figure 1: The 3-Zone optimization strategy for transforming the pyrrole core into a potent kinase inhibitor.

Chemical Synthesis Protocols

We employ a Divergent Amide Coupling strategy. Rather than synthesizing the pyrrole ring de novo for every analog (e.g., via Paal-Knorr), we utilize a stable carboxylic acid intermediate to generate a library of amides.

Protocol A: Synthesis of the Core Acid (Modified Hantzsch)

Objective: Synthesize 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid (introducing a C5-phenyl for selectivity).

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Methylamine (2.0 M in THF, 2.5 eq)

  • DIPEA (Diisopropylethylamine)[1]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and methylamine (25 mmol) in Ethanol (20 mL). Stir at 0°C for 1 hour to form the enamine intermediate.

  • Cyclization: Add 2-bromoacetophenone (10 mmol) dropwise. Heat the mixture to reflux (80°C) for 4 hours.

    • Mechanism:[2] The enamine attacks the alpha-haloketone, followed by cyclization and dehydration.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine), then brine. Dry over

    
    .
    
  • Saponification: Dissolve the resulting ester in THF:MeOH:H2O (3:1:1). Add LiOH (3 eq) and stir at 50°C for 12 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The carboxylic acid precipitate is filtered and dried.

    • Yield Target: >65% overall.[3][4]

Protocol B: Library Generation (Amide Coupling)

Objective: Functionalize the C3-position with diverse amines to probe the kinase hinge region.

Reagents:

  • Core Acid (from Protocol A)

  • Diverse Amines (

    
    : e.g., 2-amino-pyridine, benzylamine, morpholine)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Core Acid (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 10 minutes at RT to form the activated ester.

  • Coupling: Add the specific Amine (

    
    , 0.15 mmol).
    
  • Incubation: Shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Verify mass via LC-MS. Purity must be >95% for biological testing.

Biological Validation Protocols

To measure "improved potency," we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This is superior to standard ELISA due to higher sensitivity and fewer wash steps.

Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) - a classic target for this scaffold.

Protocol C: TR-FRET Kinase Binding Assay

Materials:

  • Kinase: Recombinant Human VEGFR2 (catalytic domain).

  • Tracer: Eu-labeled anti-GST antibody (donor).

  • Probe: Biotinylated-Kinase Inhibitor (tracer) + Streptavidin-APC (acceptor).

  • Plate: 384-well low-volume white plate.

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of analogs in DMSO (Top concentration 10

    
    M, 1:3 dilution).
    
  • Reaction Mix: Add 5

    
    L of compound to wells.
    
  • Protein Addition: Add 5

    
    L of Kinase/Antibody mix. Incubate 15 mins.
    
  • Tracer Addition: Add 5

    
    L of Tracer/APC mix.
    
  • Equilibrium: Incubate 1 hour at RT in the dark.

  • Read: Measure Fluorescence Ratio (665 nm / 615 nm) on a multimodal plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition relative to DMSO control (0%) and Staurosporine control (100%).

  • Fit curves using a 4-parameter logistic model to determine

    
    .
    
Visualizing the Assay Workflow

Assay_Workflow Prep 1. Compound Dilution (DMSO, 10-point) Mix 2. Kinase + Antibody Addition (15 min incubation) Prep->Mix Tracer 3. Tracer Addition (Competition Step) Mix->Tracer Read 4. TR-FRET Reading (Ex: 337nm | Em: 615/665nm) Tracer->Read Analysis 5. IC50 Calculation (Non-linear regression) Read->Analysis

Figure 2: TR-FRET workflow for determining biochemical potency of pyrrole analogs.

Representative Data & SAR Analysis

The following table illustrates the expected impact of modifications based on historical data for this scaffold (e.g., Sunitinib analogs).

Table 1: SAR Optimization of 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Target: VEGFR2 Kinase)

Compound IDR1 (N-Substituent)R2 (C2-Substituent)R3 (Amide)IC50 (nM)ClogPStability (

min)*
Lead (1) MethylMethylEthyl>10001.215
Analog A MethylMethyl2-(Diethylamino)ethyl4501.818
Analog B MethylMethyl5-Fluoro-oxindole**122.522
Analog C MethylTrifluoromethyl 5-Fluoro-oxindole4 3.1>60
  • Note on Analog B: This mimics the Sunitinib structure.

  • Note on Analog C: Replacement of the C2-Methyl with

    
     (Trifluoromethyl) prevents metabolic oxidation, significantly extending half-life (
    
    
    
    ) while maintaining potency.

References

  • Sunitinib Discovery & Scaffold Utility

    • Title: Discovery of sunitinib malate, a multitargeted receptor tyrosine kinase inhibitor.
    • Source: Journal of Medicinal Chemistry (2006).
    • URL:[Link]

  • Pyrrole Synthesis Methodology

    • Title: One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Deriv
    • Source: Organic Letters (2010).[5]

    • URL:[Link]

  • Kinase Assay Protocols

    • Title: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Inhibitors.
    • Source: Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Cdc7 Inhibitors (Pyrrole Carboxamides)

    • Title: Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents.
    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

Sources

Application

Application Note: Mcl-1 Inhibition in Xenograft Models using 1,2-Dimethyl-1H-pyrrole-3-carboxamide Scaffolds

This Application Note and Protocol guide details the use of 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives (specifically the class of Mcl-1 inhibitors such as S55746 and S63845 ) in xenograft tumor models. Note on Nom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives (specifically the class of Mcl-1 inhibitors such as S55746 and S63845 ) in xenograft tumor models.

Note on Nomenclature: "1,2-Dimethyl-1H-pyrrole-3-carboxamide" is the pharmacophore core and C-terminal scaffold of a potent class of Mcl-1 (Myeloid Cell Leukemia 1) inhibitors . In high-impact oncology research, this term often refers to the active lead compounds (e.g., Compound A , S55746 , or S65487 ) derived from this scaffold. This guide focuses on the application of these active inhibitors in Mcl-1-dependent cancer models.

[1]

Executive Summary

The overexpression of Mcl-1 , a pro-survival member of the Bcl-2 family, is a critical resistance mechanism in hematological malignancies (AML, ALL, Multiple Myeloma) and solid tumors (SCLC, TNBC). Small-molecule inhibitors based on the 1,2-dimethyl-1H-pyrrole-3-carboxamide core function as BH3 mimetics. They bind with high affinity (Ki < 1 nM) to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins (Bim, Bak) and triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

This guide provides a validated protocol for evaluating these inhibitors in the RS4;11 (Acute Lymphoblastic Leukemia) and NCI-H146 (Small Cell Lung Cancer) xenograft models, which are the gold standards for Mcl-1 dependency.

Mechanism of Action & Rationale

The Apoptotic Trigger

Mcl-1 sequesters pro-apoptotic effectors (Bak/Bax) and activators (Bim). The pyrrole-3-carboxamide inhibitor acts as a competitive antagonist.

Mcl1_Pathway Mcl1 Mcl-1 (Anti-apoptotic) Bim Bim (Activator) Mcl1->Bim Sequesters BakBax Bak/Bax (Effectors) Mcl1->BakBax Sequesters Inhibitor Pyrrole-3-carboxamide Inhibitor Inhibitor->Mcl1 Binds High Affinity (Displaces Bim/Bak) Bim->BakBax Activates MOMP Mitochondrial Permeabilization BakBax->MOMP Oligomerization Apoptosis Apoptosis (Caspase-3/PARP) MOMP->Apoptosis Cytochrome c Release

Figure 1: Mechanism of Action.[1][2][3][4][5] The inhibitor disrupts the Mcl-1/Bim complex, freeing Bim to activate Bak/Bax, leading to irreversible apoptosis.

Experimental Protocol: RS4;11 Xenograft Model

Reagents and Formulation

These compounds are highly lipophilic. Proper formulation is critical to prevent precipitation and ensure bioavailability.

ComponentSpecificationNotes
Active Compound S55746 / Compound AStore powder at -20°C, desiccated.
Vehicle (IV) 20% HP-β-CyclodextrinDissolve HP-β-CD in pH 7.4 PBS or Saline. Stir for 1h.
Vehicle (Oral) PEG400 / Ethanol / Phosal 50 PGCommon mix: 10% Ethanol, 30% PEG400, 60% Phosal 50 PG.
Cell Line RS4;11 (ATCC CRL-1873)Suspension cells. Culture in RPMI-1640 + 10% FBS.
Matrix Matrigel® (Corning)Thaw on ice overnight. Mix 1:1 with cell suspension.
Cell Preparation and Implantation

Critical Step: RS4;11 cells are fragile. Minimize handling time and keep on ice.

  • Harvest: Collect RS4;11 cells in exponential growth phase (viability >95%).

  • Wash: Centrifuge at 1200 rpm for 5 min. Wash 2x with cold PBS.

  • Resuspend: Resuspend pellets in cold PBS to a concentration of 100 × 10⁶ cells/mL .

  • Mix: Add an equal volume of Matrigel® (Final conc: 50 × 10⁶ cells/mL).

  • Implant: Inject 200 µL (10 × 10⁶ cells) subcutaneously into the right flank of female SCID or NOD/SCID mice (6-8 weeks old).

Treatment Regimen

Tumors typically reach the staging volume (150–200 mm³) within 25–30 days post-implantation.

  • Randomization: When tumors reach ~150 mm³, randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Dosing Schedule (Standard):

    • Route: Intravenous (IV) or Oral Gavage (PO).

    • Dose: 25 mg/kg to 100 mg/kg (compound dependent).

    • Frequency:

      • IV: Once weekly (qw) or twice weekly (biw).

      • Oral: Daily (QD) for 14 days.

  • Control Group: Vehicle only (same volume and schedule).

Workflow Diagram

Protocol_Workflow Step1 Cell Culture RS4;11 (RPMI + 10% FBS) Step2 Implantation 1x10^7 cells + Matrigel (SCID Mice) Step1->Step2 Step3 Tumor Growth Phase 25-30 Days (~150 mm³) Step2->Step3 Step4 Randomization Sort into Vehicle vs. Treatment Step3->Step4 Step5 Treatment Phase IV (qw) or PO (QD) for 2-3 weeks Step4->Step5 Step6 Data Collection Tumor Vol (Calip.), Body Wt, PD Markers Step5->Step6

Figure 2: Experimental timeline for RS4;11 xenograft efficacy study.

Pharmacodynamic (PD) Validation

To confirm the mechanism (Expertise & Trustworthiness), you must validate that tumor regression is due to Mcl-1 inhibition and apoptosis, not general toxicity.

Protocol:

  • Harvest: Collect tumors 3–6 hours after the last dose (or a single acute dose).

  • Lysis: Homogenize tumor tissue in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot Targets:

    • Mcl-1: Confirm target presence (levels may increase due to protein stabilization by the inhibitor, a counter-intuitive but known marker of target engagement).

    • Cleaved Caspase-3: Primary marker of apoptosis.

    • Cleaved PARP: Downstream marker of apoptosis.

    • Bim: Co-immunoprecipitation (Co-IP) can show disruption of Mcl-1/Bim complexes (advanced).

Data Analysis & Interpretation

Tumor Volume Calculation


  • Efficacy Metric: Calculate % Tumor Growth Inhibition (%TGI) or % Tumor Regression (%TR).

    • Where

      
       and 
      
      
      
      are changes in tumor volume for Treated and Control groups.
Safety Monitoring
  • Body Weight: Loss of >15-20% body weight requires euthanasia.

  • Hematology: Mcl-1 inhibition can cause transient cytopenias (lymphopenia). Monitor Complete Blood Count (CBC) if possible.

Troubleshooting & Optimization

IssueProbable CauseSolution
Tumors not forming Cell viability or Matrigel failureEnsure cells are >95% viable. Keep Matrigel cold until injection. Use SCID/NOD-SCID mice (nude mice may be less efficient for RS4;11).
Compound precipitation Poor solubilitySwitch to HP-β-Cyclodextrin (IV) or increase PEG400 ratio. Sonicate for 30 mins.
High toxicity Off-target effects or high CmaxSwitch from IV bolus to slow infusion or split oral dosing (BID).
No regression Mcl-1 independenceConfirm Mcl-1 dependency of the cell line (RS4;11 is high Mcl-1; others may rely on Bcl-2).

References

  • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature, 538(7626), 477–482. Link

  • Le Tiran, A., et al. (2015).[6] "Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them." U.S. Patent No.[6] 9,108,983.[6] (Describes the synthesis and RS4;11 xenograft evaluation of 1,2-dimethyl-1H-pyrrole-3-carboxamide derivatives). Link

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202–208.[7][8] (Context for Bcl-2 family inhibition protocols). Link

  • Tron, A. E., et al. (2018). "Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia." Nature Communications, 9(1), 5341. Link

  • Caenepeel, S., et al. (2018).[3] "AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with AMN107." Cancer Discovery, 8(12), 1582–1597. Link

Sources

Method

Application Note: Advanced Purification Strategies for Crude 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Introduction and Scope 1,2-Dimethyl-1H-pyrrole-3-carboxamide is a critical building block and intermediate in the synthesis of complex therapeutics, including 1[1] and2[2]. Because this compound is typically synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

1,2-Dimethyl-1H-pyrrole-3-carboxamide is a critical building block and intermediate in the synthesis of complex therapeutics, including 1[1] and2[2]. Because this compound is typically synthesized via the amidation of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid using coupling reagents (e.g., EDCI/HOBt) and ammonia, the crude mixture is often contaminated with unreacted acids, urea byproducts, and light-sensitive pyrrole oxidation degradants.

This application note details a robust, self-validating, three-stage purification pipeline—Liquid-Liquid Extraction (LLE), Flash Column Chromatography, and Recrystallization—designed to isolate the target carboxamide to >99% purity.

Physicochemical Rationale

To design an effective purification protocol, one must exploit the specific physicochemical properties of the target molecule:

  • Acid-Base Neutrality: Unlike basic amines or acidic carboxylic acids, the primary carboxamide group (-CONH₂) is essentially neutral. This allows for the selective removal of unreacted starting materials via pH-controlled aqueous washes.

  • Polarity and Hydrogen Bonding: The N-methyl group prevents hydrogen bonding at the pyrrole nitrogen, but the primary carboxamide provides strong hydrogen bond donor and acceptor capabilities. This makes the molecule moderately polar, ideally suited for normal-phase silica chromatography using3[3].

  • Stability: Pyrrole rings are notoriously electron-rich and 4[4]. Consequently, purification must be rapid, and the final product must be crystallized to exclude trapped oxygen and solvent.

Purification Workflow

G N1 Crude 1,2-Dimethyl-1H- pyrrole-3-carboxamide N2 Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) N1->N2 N3 Organic Phase (Concentrated) N2->N3 Removes unreacted acid N4 Flash Chromatography (Silica, Hexane/EtOAc) N3->N4 N5 Pooled Fractions (>90% Purity) N4->N5 Resolves structural analogs N6 Recrystallization (Isopropanol / Hexane) N5->N6 N7 Pure Crystalline Product (>99% Purity) N6->N7 Polishing & Decolorization

Workflow for the isolation and purification of 1,2-Dimethyl-1H-pyrrole-3-carboxamide.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation criteria across the three purification stages.

Purification StageSolvent SystemTarget MetricSelf-Validation Criterion
Liquid-Liquid Extraction EtOAc / 5% NaHCO₃ (aq)>95% recovery of organic massAqueous phase pH = 8-9; TLC shows complete absence of baseline acid spot.
Flash Chromatography Gradient: 20% to 60% EtOAc in HexaneR_f ≈ 0.35 (1:1 Hexane/EtOAc)>90% purity via HPLC-UV (254 nm); single uniform spot on 2D TLC.
Recrystallization Isopropanol / Hexane (1:3)80-85% crystalline yield>99% purity; Sharp melting point range (ΔT < 2°C); NMR devoid of solvent peaks.

Step-by-Step Experimental Protocols

Phase 1: Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble coupling byproducts (e.g., urea derivatives) and unreacted carboxylic acid.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Causality: EtOAc is a moderately polar solvent that highly solubilizes the target carboxamide while remaining immiscible with water.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 3 volumes of 5% aqueous NaHCO₃.

    • Causality: The mild base deprotonates any unreacted 1,2-dimethyl-1H-pyrrole-3-carboxylic acid, partitioning the resulting carboxylate salt into the aqueous layer. The target carboxamide remains neutral and stays in the organic phase.

  • Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Spot the concentrated organic phase on a TLC plate alongside the starting carboxylic acid. The baseline spot (acid) should be completely absent.

Phase 2: Flash Column Chromatography

Objective: Separate the target carboxamide from non-polar oxidized pyrrole dimers and structurally similar regioisomers.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane. Load the concentrated crude mixture onto the column using a minimal amount of Dichloromethane (DCM) to ensure a narrow loading band.

  • Gradient Elution: Begin elution with 80:20 Hexane/EtOAc. Gradually increase the polarity to 40:60 Hexane/EtOAc.

    • Causality: Non-polar impurities (such as unreacted alkylating agents or pyrrole dimers) will elute first in the hexane-rich fractions. The target carboxamide, heavily reliant on hydrogen bonding with the silica stationary phase, will elute as the EtOAc concentration increases.

  • Fraction Collection: Monitor the eluent using a UV detector at 254 nm. Collect the major peak fractions.

    • Self-Validation Checkpoint: Perform 2D TLC on the pooled fractions. A single spot that does not streak indicates that the compound is stable on silica and free of co-eluting structural analogs.

Phase 3: Recrystallization (Polishing)

Objective: Achieve >99% purity by removing trace co-eluting impurities and residual chromatography solvents.

  • Dissolution in Hot Solvent: Transfer the chromatography-purified solid to an Erlenmeyer flask. Add a minimum amount of near-boiling Isopropanol (IPA) until the solid just dissolves.

    • Causality:5[5]. IPA disrupts the intermolecular hydrogen bonds of the carboxamide at high heat, allowing full dissolution.

  • Anti-Solvent Addition: Slowly add hot Hexane dropwise until the solution becomes slightly turbid, then add a few drops of hot IPA to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed, then place it in an ice bath for 1 hour.

    • Causality: Slow cooling allows the target molecules to form a highly ordered, thermodynamically stable crystal lattice, systematically excluding structurally dissimilar impurities into the mother liquor.

  • Filtration and Storage: Filter the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum. Store the final product under an inert atmosphere (argon/nitrogen) in an amber vial to prevent light-induced degradation.

    • Self-Validation Checkpoint: Record the melting point. A sharp melting point range (ΔT < 2°C) confirms high crystalline purity. ¹H-NMR should show zero residual EtOAc (typically seen at 4.12 ppm and 2.05 ppm).

References

  • Source: nih.
  • Source: google.
  • Source: researchgate.
  • Title: Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)
  • Source: umass.

Sources

Application

Application Note: Formulation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide for In Vivo Studies

Executive Summary This Application Note provides a technical framework for the formulation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide (and structurally related pyrrole-3-carboxamide scaffolds) for preclinical in vivo admin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a technical framework for the formulation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide (and structurally related pyrrole-3-carboxamide scaffolds) for preclinical in vivo administration. While this specific molecule often serves as a chemical intermediate or fragment for larger bioactive agents (e.g., JAK2 inhibitors, anti-diabetic agents), its moderate lipophilicity and crystalline nature present solubility challenges typical of the pyrrole class.

This guide moves beyond generic advice, offering a self-validating formulation strategy . We prioritize a co-solvent system for Intravenous (IV) delivery to ensure bioavailability and a suspension or complexation strategy for Oral (PO) delivery to maximize exposure while minimizing vehicle toxicity.

Physicochemical Profile & Solubility Assessment

Before formulation, the compound's properties must be matched to the vehicle. 1,2-Dimethyl-1H-pyrrole-3-carboxamide is a small organic amide.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~138.17 g/mol Small molecule; rapid permeation likely if solubilized.
LogP (Lipophilicity) 0.6 – 1.2Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility.[1]
H-Bond Donors/Acceptors 1 / 2Potential for hydrogen bonding; amenable to Cyclodextrin complexation.
pKa ~14-15 (Pyrrole NH)Neutral at physiological pH (7.4). pH adjustment alone will not significantly enhance solubility.
Physical State Solid (Crystalline)High melting energy may resist dissolution in pure water.

Solubility Screen Results (Representative):

  • DMSO: High (>50 mg/mL) – Primary Stock Solvent

  • Ethanol: Moderate (>20 mg/mL) – Secondary Co-solvent

  • PEG 400: Moderate-High (>10 mg/mL) – Solubilizer/Stabilizer

  • PBS (pH 7.4): Low (<0.5 mg/mL) – Requires excipients

Formulation Decision Matrix

The choice of vehicle depends strictly on the administration route and the required dose.

FormulationDecision Start Start: Define Target Dose Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Aq. Solubility > 1 mg/mL? IV->SolubilityCheck DoseCheck Dose > 50 mg/kg? PO->DoseCheck Saline Saline Solution SolubilityCheck->Saline Yes CoSolvent Co-Solvent System (DMSO/PEG/Saline) SolubilityCheck->CoSolvent No (Standard) HPBCD Complexation (20% HP-β-CD) SolubilityCheck->HPBCD No (Sensitive Model) Suspension Suspension (0.5% MC + 0.1% Tween 80) DoseCheck->Suspension High Dose Solution Lipid/Co-solvent Solution DoseCheck->Solution Low Dose

Figure 1: Decision tree for vehicle selection based on route and solubility thresholds.

Protocol A: Intravenous (IV) Formulation (Solution)

Target: Clear solution, pH 7.4, stable for >4 hours. Recommended Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.

Rationale

For IV bolus, the compound must be fully dissolved to prevent embolism. Since the pyrrole core is neutral, pH adjustment is ineffective. We utilize DMSO for initial solubilization and PEG 400 to prevent precipitation upon dilution with saline.

Reagents
  • 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma D2650)

  • Polyethylene Glycol 400 (PEG 400)

  • 0.9% Saline (Sterile)

Step-by-Step Procedure
  • Calculate Requirements: For a 10 mg/kg dose in a 25g mouse (Dose Vol: 5 mL/kg = 125 µL), required concentration is 2 mg/mL .

  • Stock Preparation (20x): Dissolve 40 mg of compound in 1 mL of 100% DMSO . Vortex until perfectly clear.

    • Checkpoint: If not clear, sonicate at 37°C for 5 mins.

  • Intermediate Phase: Add 8 mL of PEG 400 to the DMSO stock. Vortex thoroughly.

    • Note: The solution is now 10% DMSO / 90% PEG 400.

  • Final Dilution: Slowly add 11 mL of 0.9% Saline dropwise while vortexing.

    • Critical: Adding saline too fast may cause "shock precipitation."

  • Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline (Concentration: 2 mg/mL).

  • Sterile Filtration: Pass through a 0.22 µm PES or PVDF syringe filter.

    • Validation: Inspect filtrate for crystals under strong light.

Protocol B: Oral (PO) Formulation (Suspension)

Target: Homogeneous suspension, stable for dosing duration. Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Rationale

Oral delivery allows for higher doses (e.g., 50–100 mg/kg). At these levels, maintaining a solution is difficult and often unnecessary. A suspension using Methylcellulose (viscosity enhancer) and Tween 80 (wetting agent) ensures dose uniformity and is standard for pyrrole carboxamide derivatives [1, 3].

Reagents
  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Step-by-Step Procedure
  • Vehicle Preparation:

    • Heat 50 mL of sterile water to 80°C.

    • Disperse 0.5 g Methylcellulose powder. Stir until wetted.

    • Add 50 mL ice-cold water to solubilize the MC (total vol 100 mL).

    • Add 100 µL Tween 80 (0.1%). Stir overnight at 4°C to clear.

  • Compound Preparation:

    • Weigh the required amount of 1,2-Dimethyl-1H-pyrrole-3-carboxamide.

    • Micronization: Grind the solid in a mortar and pestle to a fine powder to increase surface area.

  • Levigation:

    • Add a small amount of the Vehicle to the mortar. Triturate (grind) to form a smooth paste (wetting).

  • Dilution:

    • Gradually add the remaining vehicle while stirring to achieve final volume.

  • Homogenization:

    • Vortex or use a tissue homogenizer (low speed) for 1 minute before dosing.

Experimental Workflow Visualization

PrepWorkflow Weigh 1. Weigh Compound (Analytical Balance) SolventA 2. Add Primary Solvent (DMSO) Weigh->SolventA Dissolve 3. Dissolution (Vortex/Sonicate) SolventA->Dissolve Check1 Visual Check: Clear? Dissolve->Check1 Check1->Dissolve No (Heat/Sonicate) AddCoSolv 4. Add Co-Solvent (PEG 400) Check1->AddCoSolv Yes AddAq 5. Add Aqueous Phase (Saline/Water) AddCoSolv->AddAq Filter 6. Sterile Filter (0.22 µm) AddAq->Filter Ready Ready for Injection Filter->Ready

Figure 2: Step-by-step workflow for preparing the Intravenous (IV) solution.

Troubleshooting & Stability

IssueCauseSolution
Precipitation upon Saline addition "Shock" dilution; local high concentration.Add saline slower with continuous vortexing. Increase PEG 400 ratio.
Pain/Irritation on Injection High DMSO concentration (>10%) or pH drift.Reduce DMSO to <5%. Ensure isotonicity. Switch to HP-β-CD vehicle.
Crystal growth in PO suspension Ostwald ripening over time.Prepare fresh daily. Do not store suspensions >24h.
Hemolysis (IV) Vehicle toxicity.Test vehicle alone (Vehicle Control) in 1 animal before full study.

References

  • PubChem. 1,2-dimethyl-1H-pyrrole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Caffrey, C. R., et al. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World, 2025. (Demonstrates carboxamide solubility challenges). [Link]

  • NMS-P953 Study. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 2014. (Precedent for pyrrole formulation in methylcellulose). [Link]

Sources

Method

Application Note: Storage, Handling, and Stability Maintenance of 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Executive Summary 1,2-Dimethyl-1H-pyrrole-3-carboxamide is a high-value pharmacophore building block, frequently utilized in the synthesis of advanced therapeutics, including complex Bcl-2 inhibitors[1]. However, the int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dimethyl-1H-pyrrole-3-carboxamide is a high-value pharmacophore building block, frequently utilized in the synthesis of advanced therapeutics, including complex Bcl-2 inhibitors[1]. However, the intrinsic electron-rich nature of the pyrrole core makes it highly susceptible to environmental degradation. This technical guide details the mechanistic causality behind its instability and provides a self-validating protocol for its long-term preservation.

The Mechanistic Basis of Degradation

To effectively store 1,2-dimethyl-1H-pyrrole-3-carboxamide, researchers must first understand why it degrades. The compound is highly sensitive to air, light, and ambient moisture[2][3].

  • Auto-Oxidation (Air Sensitivity): The methyl groups at the 1- and 2-positions are electron-donating. Through inductive effects, they increase the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring. This elevated electron density makes the ring highly vulnerable to electrophilic attack by atmospheric triplet oxygen, leading to the rapid formation of N-oxides and ring-opened degradation products.

  • Photo-Oxidation (Light Sensitivity): Exposure to UV and visible light provides the activation energy required to initiate radical chain reactions. Unprotected pyrroles readily polymerize under light exposure, often indicated by a visible color shift from a white/pale yellow powder to a dark brown oil or solid[4].

  • Hydrolytic Aggregation (Moisture Sensitivity): While the carboxamide group is relatively stable at neutral pH, ambient moisture acts as a catalytic medium for oxidative pathways and causes physical aggregation of the powder, complicating downstream stoichiometric weighing[2].

Self-Validating Storage Protocol

Do not rely on passive storage. The following step-by-step methodology establishes a closed, self-validating ecosystem to ensure compound integrity from receipt to utilization.

Phase 1: Baseline Establishment
  • Immediate Isolation: Upon receipt, immediately transfer the sealed container into a controlled inert-atmosphere glove box.

  • Baseline Analytics: Withdraw a 1 mg sample and dissolve it in anhydrous LC-MS grade acetonitrile. Run a baseline HPLC-UV (254 nm) and LC-MS analysis.

    • Causality: You cannot validate stability without a Day 0 quantitative purity baseline. This establishes the benchmark for the self-validation loop.

Phase 2: Environmental Shielding & Aliquoting
  • Amber Glass Selection: Weigh the bulk material into single-use aliquots (e.g., 10–50 mg) using amber glass vials.

    • Causality: Amber glass effectively blocks UV and short-wavelength visible light, neutralizing the photo-oxidation radical initiation pathway[2].

  • Argon Displacement: Purge each vial with high-purity Argon gas for 30 seconds.

    • Causality: Argon is denser than Nitrogen and highly effective at displacing residual atmospheric oxygen from the bottom of the vial, preventing auto-oxidation[3].

  • Hermetic Sealing: Seal the vials with PTFE-lined silicone septa caps, then wrap the junction tightly with Parafilm.

    • Causality: PTFE provides chemical inertness, while the silicone and Parafilm create a dual-layer barrier against ambient humidity.

Phase 3: Thermal Control & The Validation Loop
  • Desiccated Refrigeration: Place the sealed aliquots inside a desiccator containing indicating silica gel, and store the entire unit in a monitored refrigerator at 2–8 °C[2][3].

    • Causality: Lowering the temperature to 2–8 °C exponentially decreases the kinetic rate of any residual oxidative or polymerization reactions.

  • The Self-Validation Loop: Every 90 days, sacrifice one aliquot to repeat the HPLC-UV/MS analysis.

    • Validation Criteria: If purity drops by >0.5% or if new peaks appear (e.g., M+16 indicating oxidation), the storage ecosystem is compromised. This triggers a mandatory audit of the glove box oxygen sensors and refrigerator temperature logs.

Formulation Strategies for Drug Development

For drug development professionals formulating complex APIs containing the 1,2-dimethyl-1H-pyrrole-3-carboxamide moiety (such as Bcl-2 inhibitors), aqueous stability is a major hurdle.

  • The Cyclodextrin Paradigm: To prevent physical precipitation and chemical degradation in aqueous media, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Formulating the compound with HP-β-CD at a molar ratio of at least 5:1 (CD:Drug) in an acidic aqueous buffer (pH 2.5 to 4.3) creates a steric shield around the pyrrole core, significantly enhancing both physical and chemical stability during parenteral administration[1][5].

Quantitative Stability Metrics

The table below summarizes the accelerated degradation profile of 1,2-dimethyl-1H-pyrrole-3-carboxamide, demonstrating the absolute necessity of the prescribed storage conditions.

Storage ConditionAtmosphereLight ExposurePurity (1 Month)Purity (3 Months)Primary Degradation Profile
2–8 °C (Recommended) Argon Dark (Amber) >99.5% >99.0% None detected
25 °C (Ambient)AirDark97.2%92.4%Oxidation (N-oxides)
25 °C (Ambient)AirUV/Vis Light88.5%74.1%Polymerization (Brown discoloration)
40 °C / 75% RHAirDark94.1%85.3%Hydrolytic / Oxidative cleavage

Visualizing the Preservation Workflow

StabilityWorkflow cluster_0 Degradation Vectors cluster_1 Stabilization Protocol O2 Atmospheric Oxygen (Auto-oxidation) Target 1,2-Dimethyl-1H-pyrrole- 3-carboxamide O2->Target Oxidizes core Light UV/Vis Light (Photo-oxidation) Light->Target Radical initiation H2O Moisture (Hydrolysis) H2O->Target Catalyzes breakdown Inert Argon Purging (Displaces O2) Inert->O2 Amber Amber Vials (Blocks Photons) Amber->Light Temp Refrigeration (2-8°C) (Lowers Kinetics) Temp->Target Preserves

Logical relationship between degradation vectors and stabilization protocols.

References

  • [2] SAFETY DATA SHEET - Sigma-Aldrich: pyrrole-3-carboxamide stability | Source: Sigma-Aldrich |2

  • [4] Material Safety Data Sheet - SCBT: Pyrrole | Source: Santa Cruz Biotechnology | 4

  • [1] US20210353633A1 - Cyclodextrin-based formulation of a bcl-2 inhibitor | Source: Google Patents | 1

  • [3] SAFETY DATA SHEET - Tokyo Chemical Industry: Pyrrole Derivatives | Source: TCI Chemicals | 3

  • [5] RU2804366C2 - Composition of bcl-2 inhibitor based on cyclodextrin | Source: Google Patents | 5

Sources

Application

Application Note: Efficacy Evaluation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide (DMPC) as an Antiproliferative Scaffold

Abstract This application note outlines a rigorous experimental framework for evaluating the biological efficacy of 1,2-Dimethyl-1H-pyrrole-3-carboxamide (DMPC) . While pyrrole-3-carboxamide derivatives are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines a rigorous experimental framework for evaluating the biological efficacy of 1,2-Dimethyl-1H-pyrrole-3-carboxamide (DMPC) . While pyrrole-3-carboxamide derivatives are privileged scaffolds in medicinal chemistry—known for targeting kinases (e.g., Cdc7), epigenetic modulators (EZH2), and GPCRs (5-HT6)—the specific efficacy of the 1,2-dimethyl core requires precise validation. This guide provides a standardized protocol for assessing DMPC’s antiproliferative potency, solubility profile, and mechanism of action (MOA) in in vitro oncology models.

Introduction & Scientific Rationale

The Pharmacophore

The pyrrole-3-carboxamide moiety is a structural cornerstone in drug discovery. Its bioactivity typically stems from its ability to function as a hydrogen bond donor/acceptor pair, mimicking peptide bonds or interacting with ATP-binding pockets in kinases.

Why 1,2-Dimethyl-1H-pyrrole-3-carboxamide? The "1,2-dimethyl" substitution pattern locks the pyrrole ring in a specific steric conformation, preventing tautomerization often seen in N-unsubstituted pyrroles. This structural rigidity makes DMPC an ideal fragment-based lead for probing hydrophobic pockets in target proteins such as EZH2 (Enhancer of Zeste Homolog 2) or Tyrosine Kinases .

Mechanism of Action Hypothesis

We hypothesize that DMPC exerts efficacy via ATP-competitive inhibition or allosteric modulation of hyperproliferative signaling pathways.

  • Primary Readout: Reduction in cellular metabolic activity (viability).

  • Secondary Readout: Induction of apoptosis (Caspase-3/7 activation) and cell cycle arrest.

Materials & Reagents

Reagent/MaterialSpecificationStorage
1,2-Dimethyl-1H-pyrrole-3-carboxamide >98% Purity (HPLC), CAS: 89776-57-8-20°C (Desiccated)
DMSO (Dimethyl Sulfoxide) Cell Culture Grade (≥99.9%)RT
Cell Lines A549 (Lung), MCF-7 (Breast), HepG2 (Liver)LN2 Vapor Phase
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide4°C (Dark)
Positive Control Sunitinib or Doxorubicin (Known pyrrole/kinase inhibitors)-20°C
Lysis Buffer RIPA + Protease/Phosphatase Inhibitor Cocktail4°C

Experimental Protocols

Protocol A: Compound Preparation & QC

Critical Step: Pyrrole derivatives can be sensitive to oxidation. Fresh preparation is mandatory.

  • Stock Solution (100 mM): Dissolve X mg of DMPC in sterile DMSO. Vortex for 30 seconds.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.

    • Note: DMPC MW ≈ 138.17 g/mol (verify specific batch CoA).

  • Solubility Check: Visually inspect for precipitation. If turbid, sonicate at 37°C for 5 mins.

  • Working Solutions: Serially dilute in serum-free media to 2x final concentrations (e.g., 200 µM, 100 µM, ... 0.1 µM). Keep DMSO final concentration <0.5%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

  • Seeding: Plate cells (A549/MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL of DMPC working solutions (0.1 – 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive Control (1 µM Doxorubicin), Blank (Media only).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL MTT (5 mg/mL) to each well. Incubate 3-4h (purple formazan crystals form).

    • Aspirate media carefully. Solubilize crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm (Ref 630 nm).

Protocol C: Mechanistic Profiling (Flow Cytometry)

Objective: Distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.

  • Treatment: Treat cells with DMPC at IC50 and 2x IC50 for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining (Annexin V/PI):

    • Resuspend in Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min in dark at RT.

  • Analysis: Acquire 10,000 events on flow cytometer.

    • Q1 (Annexin-/PI+): Necrosis

    • Q2 (Annexin+/PI+): Late Apoptosis

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis

Visualizations

Figure 1: Proposed Mechanism of Action (MOA)

The following diagram illustrates the hypothetical pathway where DMPC acts as a scaffold inhibitor, disrupting downstream survival signaling (e.g., AKT/mTOR or MAPK).

MOA_Pathway DMPC 1,2-Dimethyl-1H-pyrrole-3-carboxamide (DMPC) Target Target Kinase / Receptor (e.g., EZH2, VEGFR, 5-HT6) DMPC->Target Inhibits/Binds Signaling Downstream Signaling (PI3K/AKT or MAPK) Target->Signaling Blocked Phosphorylation Effectors Pro-Survival Factors (Bcl-2, Cyclin D1) Signaling->Effectors Downregulation Outcome1 Cell Cycle Arrest (G0/G1 Block) Effectors->Outcome1 Reduced Proliferation Outcome2 Apoptosis (Caspase 3/7 Activation) Effectors->Outcome2 Loss of Survival Signal

Caption: Hypothetical pharmacodynamic pathway of DMPC. Binding to the target protein disrupts downstream phosphorylation cascades, leading to cell cycle arrest or programmed cell death.

Figure 2: Experimental Workflow

Step-by-step logic for validating the compound.

Workflow Step1 1. Compound QC (NMR/HPLC) Step2 2. Primary Screen (MTT Assay @ 48h) Step1->Step2 Decision IC50 < 10 µM? Step2->Decision Step3A 3A. Mechanistic Assay (Flow Cytometry) Decision->Step3A Yes Step3B 3B. Optimization (SAR Expansion) Decision->Step3B No Step4 4. Target Validation (Western Blot) Step3A->Step4

Caption: Decision tree for DMPC evaluation. Compounds failing the primary screen (IC50 > 10 µM) should undergo structural optimization before mechanistic testing.

Data Analysis & Statistics

Data should be normalized to Vehicle Control (set as 100% viability).

IC50 Calculation: Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism or Origin.



Statistical Significance:

  • Compare Treatment vs. Control groups using One-way ANOVA followed by Dunnett’s post-hoc test .

  • Significance threshold: p < 0.05.

Troubleshooting & Expert Tips

  • Solubility Issues: If DMPC precipitates in media, reduce the stock concentration or add a solubilizing agent like cyclodextrin (though this may affect cellular uptake).

  • Color Interference: Pyrrole derivatives can sometimes oxidize to colored compounds. If the media turns dark, use a CellTiter-Glo (luminescence) assay instead of MTT to avoid absorbance interference.

  • Stability: Always prepare fresh working solutions. Pyrroles are electron-rich and susceptible to electrophilic attack or oxidation over time.

References

  • Bhardwaj, V. et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[1] SciSpace.

  • Lv, P. et al. (2016). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 inhibitors.[2] New Journal of Chemistry.

  • Gryzło, B. et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists.[3][4] ACS Chemical Neuroscience.

  • PubChem. (2025). 1,2-dimethyl-1H-pyrrole-3-carboxylic acid (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[1] Biological activity of novel pyrrole-2,5-dione derivatives.[1][4] BenchChem Technical Guides.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Welcome to the technical support guide for the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth mechanistic explanations for byproduct formation, and offer validated protocols to streamline your synthetic efforts.

Synthesis Overview & Key Mechanisms

The synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide is typically approached via a two-stage process. Stage 1 involves the construction of the substituted pyrrole ring to form a stable precursor, usually the ethyl ester or the carboxylic acid. Stage 2 is the conversion of this precursor into the target primary amide.

A common and robust route begins with an ester precursor, ethyl 2-formyl-3-oxobutanoate, which undergoes a Paal-Knorr type condensation with methylamine to form the N-methylated pyrrole ring. This is followed by a reduction of the C4-acetyl group, subsequent N-methylation, and finally, hydrolysis and amidation. For the purpose of this guide, we will focus on the latter stages: the conversion of a common intermediate, Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate , to the final amide.

Synthetic_Pathway Ester Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate Acid 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid Ester->Acid Step 1: Hydrolysis (e.g., NaOH, H2O/EtOH, Δ) Amide 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Target) Acid->Amide Step 2: Amidation (e.g., SOCl2 then NH4OH, or coupling agent + NH3 source)

Optimization

Technical Support Center: High-Yield Synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-3-AMIDE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary The synthesis of 1,2-Dimethyl-1H-pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-3-AMIDE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide presents a classic "deceptive simplicity" challenge in heterocyclic chemistry. While the pyrrole ring is fundamental, the specific 1,2-substitution pattern combined with the electron-rich nature of the ring creates two primary failure modes:

  • Acid-Catalyzed Polymerization: The "Black Tar" effect during ring closure or workup.

  • Amidation Inefficiency: Steric hindrance at the C3 position and competing nucleophilic attacks during activation of the carboxylic acid precursor.

This guide moves beyond standard textbook protocols, integrating continuous flow chemistry concepts and industrial process optimization techniques (derived from Vonoprazan intermediate synthesis) to maximize yield.

Module 1: Synthetic Route Optimization

The Precursor Strategy

To obtain the carboxamide, you likely start with the carboxylic acid or ester.[1] The most robust route to the 1,2-dimethyl core is the Modified Hantzsch Pyrrole Synthesis .

Recommendation: Do not attempt direct one-pot synthesis of the amide from acyclic precursors in batch mode. Isolate the ester, hydrolyze, and then amidate.[1][2]

Protocol A: Ring Construction (The Yield Bottleneck)
  • Reagents: Methyl acetoacetate (

    
    -keto ester), Chloroacetaldehyde (as 50% aq. solution or generated in situ), and Methylamine (40% aq. or THF solution).
    
  • The Problem: Standard Hantzsch conditions often yield <40% due to exothermic polymerization.

  • The Fix: Controlled pH & Temperature Management.

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)
Temperature Reflux (

)
Stepwise:

(addition)

RT


Solvent Ethanol / WaterWater (High Dilution) or Flow Reactor
Base None (Self-buffering)Keep pH > 7 (Prevent acid-catalyzed polymerization)
Yield 30-45% (Dark oil)65-75% (Crystalline solid)

Critical Insight: The reaction generates HCl (or HBr if using bromo-analogs). If this acid is not neutralized or removed, it protonates the pyrrole ring, turning it into an electrophile that reacts with other pyrroles. This is the primary cause of yield loss.

Module 2: Troubleshooting The Amidation Step

Converting 1,2-dimethyl-1H-pyrrole-3-carboxylic acid to the carboxamide is the most frequent point of failure.

Issue: "My reaction turns black upon adding Thionyl Chloride ( )."

Diagnosis: Pyrroles are extremely acid-sensitive. Generating the acid chloride using


 or Oxalyl Chloride produces HCl byproducts that polymerize the starting material before it can react with the amine.
Solution: The "Base-First" or "Neutral Activation" Approach

Avoid acid chlorides. Use 1,1'-Carbonyldiimidazole (CDI) or Mixed Anhydrides .

Recommended Protocol: CDI-Mediated Amidation

This method maintains non-acidic conditions throughout the activation.

  • Activation:

    • Dissolve 1,2-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) in anhydrous THF or DMF.

    • Add CDI (1.1 equiv) portion-wise at

      
      .
      
    • Observation: Gas evolution (

      
      ). Stir at RT for 1 hour until gas evolution ceases.
      
    • Mechanism:[1][3][4][5][6] Formation of the reactive N-acylimidazole intermediate.

  • Amidation:

    • Add Ammonium Hydroxide (28-30%

      
      )  or Ammonia gas  (5-10 equiv) directly to the reaction mixture.
      
    • Stir for 2-4 hours at RT.

  • Workup:

    • Pour into ice water. The product often precipitates.

    • If extraction is needed, use EtOAc.[4][7] Wash with

      
       immediately  to remove any imidazole byproducts and ensure basicity.
      

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for maximizing yield and avoiding polymerization.

G Start Start: 1,2-Dimethyl-1H-pyrrole-3-carboxylic Acid Decision Choose Activation Method Start->Decision Process_Flow Continuous Flow Optimization (Residence time < 5 min) Start->Process_Flow Scale-up (>100g) Path_AcidCl Acid Chloride Route (SOCl2 / Oxalyl Cl) Decision->Path_AcidCl High Risk Path_CDI CDI / Mixed Anhydride Route (Neutral pH) Decision->Path_CDI Recommended Result_Fail Result: Black Tar (Acid-Catalyzed Polymerization) Path_AcidCl->Result_Fail HCl Generation Result_Success Result: High Yield Amide (>80% Conversion) Path_CDI->Result_Success Imidazole byproduct (Neutral) Process_Flow->Result_Success Flash Heating

Caption: Decision tree highlighting the critical risk of acid chloride activation versus the recommended neutral CDI pathway.

Module 4: Frequently Asked Questions (FAQs)

Q1: I must use the Acid Chloride method due to cost. How can I save the batch?

A: If you are restricted to acid chlorides, you must use the Vilsmeier-Haack condition modification :

  • Use Oxalyl Chloride (gentler than

    
    ) with a catalytic amount of DMF in DCM .
    
  • Crucial: Add Pyridine or 2,6-Lutidine (1.2 equiv) before adding the oxalyl chloride. This scavenges the HCl immediately as it forms, protecting the pyrrole ring.

  • Keep the temperature strictly at

    
    .
    
Q2: My product decomposes on the silica column. Why?

A: Silica gel is slightly acidic (


). This is enough to decompose electron-rich pyrroles.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acid sites on the silica.

Q3: Can I use continuous flow chemistry for this?

A: Yes, and it is highly recommended for scale-up. Research confirms that flow chemistry significantly improves yields for pyrrole-3-carboxylic acid derivatives. By minimizing the contact time between the pyrrole and acidic byproducts (residence times < 5 minutes) and using high-temperature "flash" heating (


), you can bypass the degradation pathways that dominate in batch reactors [1].

Module 5: Analytical Checkpoints

CheckpointMethodTarget SpecificationTroubleshooting
Intermediate Acid

-NMR (DMSO-

)
Peak at

12.0 (COOH)
If missing, hydrolysis is incomplete.
Amide Product HPLC (254 nm)Purity > 98%Impurity at RRT 0.9 usually indicates decarboxylated pyrrole.
Appearance VisualOff-white / Pale YellowBrown/Black: Oxidation has occurred. Recrystallize from EtOH/Water.

References

  • Cosford, N. D. P., et al. (2010).[2] One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health / PMC.

  • Takeda Pharmaceutical Company. (2025).[6] Development of a Synthetic Route to Vonoprazan. (Contextual grounding on pyrrole stability and industrial scale-up).

  • BenchChem Technical Support. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.

Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling pyrrole derivatives or activating agents.

Sources

Troubleshooting

Overcoming solubility issues with 1,2-Dimethyl-1H-pyrrole-3-carboxamide in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks when working with small heterocyclic amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks when working with small heterocyclic amides. 1,2-Dimethyl-1H-pyrrole-3-carboxamide presents a classic solubility paradox: while it possesses a polar carboxamide headgroup, its highly hydrophobic pyrrole core and methyl substitutions drive severe aqueous insolubility.

Below is a curated, self-validating troubleshooting guide designed to help you overcome these specific physicochemical barriers in your assays and preclinical formulations.

Section 1: Understanding the Molecule

Q: Why does 1,2-Dimethyl-1H-pyrrole-3-carboxamide precipitate in my aqueous assay buffers despite the polar carboxamide group? A: The insolubility is driven by a combination of high crystal lattice energy and hydrophobic hydration penalties. The pyrrole ring and the 1,2-dimethyl groups create a rigid, lipophilic planar core. Meanwhile, the carboxamide group acts as both a strong hydrogen bond donor and acceptor, leading to tight intermolecular hydrogen bonding in the solid state. When introduced to an aqueous environment, the thermodynamic energy required to disrupt this stable crystal lattice far exceeds the solvation energy provided by water [1]. Consequently, the molecule rapidly aggregates to minimize its exposed hydrophobic surface area.

Section 2: Co-Solvency & Surfactant Strategies (In Vitro Assays)

Q: I need to run in vitro biochemical assays. What is the most reliable co-solvent strategy to prevent precipitation upon dilution? A: Direct dilution of a DMSO stock into an aqueous buffer typically causes "solvent shock." The rapid diffusion of DMSO into the water leaves the hydrophobic active pharmaceutical ingredient (API) stranded, resulting in instantaneous micro-precipitation. To prevent this, you must use a transitional co-solvent gradient. By bridging the polarity gap with intermediate solvents like PEG400 or Propylene Glycol, you lower the interfacial tension and maintain the API in a solvated state [2].

Table 1: Quantitative Comparison of Co-Solvent Limits for In Vitro Assays

SolventMax Final Concentration (v/v)Solubilization MechanismToxicity / Assay Interference Risk
DMSO ≤ 1.0%Primary solubilizer (breaks H-bonds)High (Enzyme denaturation at >2%)
PEG400 ≤ 5.0%Transitional polarity bridgeLow (Viscosity increases at >5%)
Ethanol ≤ 2.0%Co-solvent / wetting agentModerate (Protein precipitation)
Tween 80 ≤ 0.1%Micellar encapsulationModerate (Membrane disruption)

Protocol 1: Self-Validating Co-Solvent Dilution Method

  • Primary Stock: Dissolve the API in 100% DMSO to a concentration of 10 mM. (Causality: Pure DMSO disrupts the carboxamide hydrogen bond network).

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into 100% PEG400 (yielding 1 mM API in 10% DMSO / 90% PEG400). Vortex vigorously for 60 seconds.

  • Aqueous Transition: Slowly add the intermediate stock dropwise to your aqueous assay buffer (e.g., PBS, pH 7.4) under continuous vortexing to reach your final target concentration (e.g., 10 µM).

  • Self-Validation Step: Measure the optical density at 600 nm (OD600) of the final solution. An OD600 > 0.05 indicates sub-visible precipitation (nephelometry). If precipitation is detected, incorporate 0.05% Tween 80 into the aqueous buffer prior to step 3 to provide hydrophobic micellar pockets.

Section 3: Cyclodextrin Complexation (In Vivo Formulations)

Q: We are moving to preclinical animal models. Co-solvents are causing toxicity. How can we formulate this for parenteral administration? A: For in vivo dosing, cyclodextrin inclusion complexation is the definitive strategy. 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives (frequently utilized as core scaffolds in Bcl-2 inhibitors) are ideally sized to fit within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). By maintaining an acidic environment (pH 2.5 - 4.3) and utilizing a molar ratio of at least 5:1 (HP-β-CD to API), you can shift the equilibrium entirely toward the complexed, water-soluble state [3].

G N1 1,2-Dimethyl-1H-pyrrole- 3-carboxamide (API) N4 High-Shear Mixing & Complexation N1->N4 N2 HP-β-CD Solution (Molar Ratio ≥ 5:1) N2->N4 N3 Acidic Aqueous Buffer (pH 2.5 - 4.3) N3->N4 N5 Sterile Filtration (0.22 µm) N4->N5 Solubilized State N6 Lyophilization (Solid Complex) N5->N6 Water Removal N7 Reconstitution for In Vivo Dosing N6->N7 Aqueous Vehicle

Workflow for HP-β-CD Inclusion Complexation of Pyrrole-3-carboxamide derivatives.

Protocol 2: Preparation of HP-β-CD Inclusion Complex (Co-Evaporation Method)

  • Host Preparation: Dissolve HP-β-CD in a 0.1 M Citrate buffer (pH 3.0) to achieve a 20% w/v solution. (Causality: The acidic pH prevents the partial ionization of trace impurities and stabilizes the pyrrole core during complexation).

  • Guest Addition: Add the 1,2-Dimethyl-1H-pyrrole-3-carboxamide powder directly to the HP-β-CD solution to achieve a 1:5 molar ratio.

  • Complexation: Subject the suspension to high-shear mixing (e.g., 10,000 RPM) for 15 minutes, followed by continuous magnetic stirring at 25°C for 24 hours. This duration is critical to reach thermodynamic equilibrium of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, crystalline API.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a dry, stable powder.

  • Self-Validation Step: Reconstitute the lyophilized powder in sterile water. Analyze the solution via Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms true molecular encapsulation, whereas peaks >100 nm indicate failed complexation and drug aggregation.

Section 4: Solid Dispersion & Crystal Disruption (Advanced Formulation)

Q: If we want to develop an oral solid dosage form, how do we address the poor dissolution rate? A: For oral delivery, you must shift your focus from altering the solvent to altering the solid state of the drug itself. Because the high crystal lattice energy is the primary barrier, converting the crystalline API into an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) will trap the molecule in a high-energy, disordered state [4]. This approach bypasses the thermodynamic penalty of breaking the crystal lattice during dissolution, providing a kinetic "spring and parachute" effect in the gastrointestinal tract.

G Root Solubility Challenge: Hydrophobic Pyrrole Amide Branch1 Thermodynamic Solubility Root->Branch1 Branch2 Kinetic Solubility Root->Branch2 Node1A Co-solvency (PEG400, EtOH) Branch1->Node1A Node1B Cyclodextrin Inclusion (HP-β-CD) Branch1->Node1B Node2A Amorphous Solid Dispersion Branch2->Node2A Node2B Crystal Lattice Disruption Branch2->Node2B

Logical framework distinguishing thermodynamic and kinetic solubility enhancement strategies.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.1

  • A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research (IJPPR).

  • US20210353633A1 - Cyclodextrin-based formulation of a bcl-2 inhibitor. Google Patents.2

  • Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.3

Sources

Optimization

Technical Support Center: Troubleshooting 1,2-Dimethyl-1H-pyrrole-3-carboxamide Assays

Introduction & Mechanistic Grounding The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold is a critical structural motif found in highly potent BH3 mimetics (such as S65487 and Lonitoclax) designed to inhibit anti-apoptoti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold is a critical structural motif found in highly potent BH3 mimetics (such as S65487 and Lonitoclax) designed to inhibit anti-apoptotic Bcl-2 and Bcl-xL proteins[1][]. While these compounds exhibit exceptional binding affinities (


 < 1 nM), their physicochemical properties—specifically their hydrophobicity and pH-dependent solubility—frequently introduce artifacts during high-throughput in vitro screening[3][4].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the causality behind assay failures and implement self-validating systems to ensure that your Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) data are structurally and mechanistically sound.

Pathway stim Apoptotic Stimulus bh3 BH3-only Proteins (Bim, Puma) stim->bh3 bcl2 Bcl-2 Protein (Anti-apoptotic) bh3->bcl2 Inhibits bax Bax / Bak (Pro-apoptotic) bh3->bax Activates bcl2->bax Sequesters drug 1,2-Dimethyl-1H-pyrrole- 3-carboxamide drug->bcl2 Competitive Binding cytc Cytochrome C Release bax->cytc Pore Formation

Fig 1: Mechanism of Bcl-2 inhibition by 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Diagnostics

Q1: Why am I seeing a sudden drop in the TR-FRET signal window when testing my pyrrole-3-carboxamide derivatives? Causality: The TR-FRET assay relies on precise energy transfer between a Terbium-labeled anti-His donor (bound to His-tagged Bcl-2) and a dye-labeled acceptor (bound to a biotinylated BH3 peptide ligand)[5]. A collapsed assay window (Signal-to-Background ratio < 2) is almost universally caused by the denaturation of the Bcl-2 protein or the degradation of the peptide ligand. Bcl-2 proteins are notoriously sensitive to freeze-thaw cycles, which disrupt their hydrophobic binding groove[6]. Self-Validating System: Always run a known positive control (e.g., ABT-199) alongside your test compounds. If the control fails to produce a standard IC50 curve (~1 nM), the protein integrity is compromised. Aliquot the Bcl-2 protein into single-use tubes immediately upon receipt and store at -80°C[6].

Q2: My compound appears to precipitate in the assay buffer, leading to inconsistent IC50 values. How do I resolve this? Causality: 1,2-Dimethyl-1H-pyrrole-3-carboxamide compounds, particularly when formulated as hydrogen sulfate salts, exhibit severe pH-dependent solubility limits. Precipitation is frequently observed when the pH exceeds 3.2, which is highly problematic since physiological assay buffers are maintained at pH 7.4[3][7]. Self-Validating System: Before running a full 384-well plate, perform a microscopic visual inspection of the compound at its highest screening concentration in the assay buffer. If precipitation occurs, utilize cyclodextrin-based complexation (e.g., Cavitron™ W7HP5) to enhance aqueous solubility prior to buffer dilution, or strictly cap the final DMSO concentration at 1%[5][7].

Q3: I am getting false positives in the Fluorescence Polarization (FP) assay. What is the mechanism behind this artifact? Causality: FP assays measure the tumbling rate of a fluorescently labeled BH3 peptide. When a true inhibitor displaces the peptide, it tumbles faster, lowering the polarization signal[8][9]. However, if the pyrrole-3-carboxamide derivative aggregates or exhibits autofluorescence, it can scatter light and artificially alter the parallel/perpendicular emission ratio, mimicking a displacement event[8][10]. Self-Validating System: Implement a dual-readout F2 assay that combines both FRET and FP in the same well. True inhibitors will show >50% inhibition in both readouts, whereas fluorescence-interfering compounds will only trigger the FP threshold[10].

Workflow start Initiate TR-FRET Assay prep Prepare Compound (≤1% DMSO final) start->prep mix Add Bcl-2 + Fluorescent BH3 Peptide prep->mix read Read FRET Signal (Ex: 340nm, Em: 615/665nm) mix->read dec1 Signal Quality? read->dec1 err1 Low FRET Window (< 2-fold S/B) dec1->err1 Poor Signal err2 High Background / False Positives dec1->err2 Artifacts fix1 Check Protein Activity (Avoid Freeze-Thaw) err1->fix1 fix2 Check Compound Solubility (Precipitation at pH > 3.2) err2->fix2

Fig 2: Diagnostic workflow for troubleshooting TR-FRET assay signal anomalies.

Quantitative Data & Tolerances

To ensure assay reproducibility, adhere strictly to the empirical thresholds outlined below. Deviations from these parameters are the leading cause of failed high-throughput screening campaigns.

ParameterOptimal RangeCritical Threshold / Failure PointCausality
DMSO Concentration 0.1% - 1.0%> 2.3%High DMSO induces Bcl-2 protein unfolding, leading to a false loss of FRET signal[10].
Assay pH 7.4 (Buffer)pH > 3.2 (during stock prep)Triggers compound precipitation, especially for hydrogen sulfate salts[3].
Protein Handling Single-use aliquots> 1 Freeze/Thaw cycleCauses aggregation of Bcl-2, destroying the BH3 binding groove[6].
Incubation Time 2 - 3 hours< 1 hourResults in incomplete equilibrium of competitive binding, skewing IC50 values[5].

Step-by-Step Self-Validating Protocol: High-Fidelity TR-FRET Assay

This methodology is designed to be a self-validating system. By embedding control checks directly into the workflow, you can isolate variables and pinpoint exact failure modes during the evaluation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives.

Step 1: Reagent Preparation & Compound Solubilization

  • Dissolve the 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivative in 100% anhydrous DMSO to generate a 10 mM stock.

  • Validation Check: Visually inspect the vial for clarity. If the solution is cloudy, sonicate for 5 minutes. Do not proceed if particulates remain.

  • Prepare a 100X intermediate dilution series in 100% DMSO to maintain compound solubility before aqueous exposure.

Step 2: Buffer and Protein Assembly

  • Prepare the 1X TR-FRET Assay Buffer (typically containing 50 mM Tris pH 7.4, 1 mM DTT, and 0.05% Tween-20)[5].

  • Thaw the His-tagged Bcl-2 protein and Biotinylated BH3 peptide strictly on ice immediately before use.

  • Validation Check: Discard any unused thawed protein. Never return thawed Bcl-2 to the -80°C freezer[6].

Step 3: Reaction Mixing (384-well plate format)

  • Add 4 µL of the 10X compound (diluted in 10% DMSO/Buffer) to the designated wells. The final DMSO concentration in the reaction will be exactly 1%[5].

  • Add 10 µL of the Biotinylated BH3 Peptide / Dye-labeled Streptavidin Acceptor mixture.

  • Add 6 µL of the His-tagged Bcl-2 / Terbium-labeled Donor mixture to initiate the competitive binding reaction[5].

  • Validation Check: Include "No Protein" wells (representing 100% displacement baseline) and "DMSO only" wells (representing 0% displacement baseline) on every plate.

Step 4: Incubation & Detection

  • Seal the plate and incubate at room temperature for 180 minutes, protected from light[5].

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Terbium donor, 665 nm for Acceptor dye).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and normalize against your self-validating control wells.

References

  • US20210353633A1 - Cyclodextrin-based formulation of a bcl-2 inhibitor , Google Patents. 3

  • Lonitoclax | Drug Information, Uses, Side Effects, Chemistry , PharmaCompass. 1

  • WO2020089286A1 - Cyclodextrin-based formulation of a bcl-2 inhibitor , Google Patents.7

  • CAS 1644543-95-2 (S65487 hydrochloride) , BOC Sciences.

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor , NIH PMC. 4

  • BCL-2 TR-FRET Assay Kit Protocol , BPS Bioscience. 5

  • BCL-2 TR-FRET Assay Kit User Manual , BPS Bioscience. 6

  • Overcoming solubility issues of (S)-Apogossypol in vitro , Benchchem. 8

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review , NIH PMC. 9

  • A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization , Emory University / Department of Pharmacology. 10

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Overview You are likely encountering difficulties with the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide . This scaffold is electronically unique; the electron-rich pyrrole ring makes the C3-carboxylic acid precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

You are likely encountering difficulties with the synthesis of 1,2-Dimethyl-1H-pyrrole-3-carboxamide . This scaffold is electronically unique; the electron-rich pyrrole ring makes the C3-carboxylic acid precursor prone to decarboxylation or polymerization under forcing conditions, while the N1-methyl and C2-methyl substituents create steric parameters that can hinder standard amide coupling.

This guide moves beyond generic textbook methods to address the specific "pain points" of this molecule: Regiocontrol during cyclization , Stability of the acid intermediate , and Amidation efficiency .

Part 1: The Synthetic Workflow (Visualized)

The most robust route for this specific substitution pattern is a Modified Hantzsch Pyrrole Synthesis followed by Saponification and Amide Coupling .

ReactionWorkflow Start Methyl Acetoacetate + Methylamine Enamine Intermediate Enamine Start->Enamine Condensation (-H2O) Cyclization Cyclization (w/ Halo-aldehyde) Enamine->Cyclization C-Alkylation Ester Pyrrole-3-Ester Scaffold Cyclization->Ester Dehydration (-H2O) Acid Pyrrole-3-Carboxylic Acid Ester->Acid LiOH/THF (Saponification) Target 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Acid->Target Amidation (HATU or CDI)

Caption: Convergent synthetic pathway focusing on the Hantzsch construction followed by late-stage amidation.

Part 2: Critical Troubleshooting (Q&A)

Module A: Ring Construction (The Hantzsch Step)

Context: You are reacting methyl acetoacetate with methylamine and a halo-carbonyl source (e.g., chloroacetaldehyde or bromoacetaldehyde diethyl acetal) to build the ring.

Q1: "My reaction mixture turns into a black tar/polymer. How do I prevent this?"

  • The Cause: Pyrroles are extremely acid-sensitive (polymerization via electrophilic aromatic substitution). Standard Hantzsch conditions often generate HBr/HCl byproducts that catalyze this degradation.

  • The Fix:

    • Buffer the System: Do not rely solely on the amine reactant to act as the base. Add a non-nucleophilic base like 2,6-lutidine or K₂CO₃ to scavenge the acid byproduct immediately.

    • Temperature Control: Run the cyclization at 0°C to Room Temperature initially. Only heat to reflux after the initial alkylation is complete (monitored by TLC).

    • Use the Acetal: Instead of using chloroacetaldehyde (which is harsh and polymerizes self-rapidly), use bromoacetaldehyde diethyl acetal . It releases the reactive aldehyde slowly in situ.

Q2: "I am getting the wrong isomer (regioselectivity issues)."

  • The Cause: The order of addition matters. If you mix the halo-aldehyde and amine first, you may get competitive imine formation at the wrong site.

  • The Protocol:

    • Pre-form the enamine (Methyl acetoacetate + Methylamine) in methanol/ethanol first. Isolate or use this solution directly.

    • Add the halo-carbonyl component to the enamine. This ensures the carbon-carbon bond forms at the correct position (C2 of the acetoacetate).

Module B: The Amidation Step (Acid to Amide)

Context: You have successfully isolated 1,2-dimethyl-1H-pyrrole-3-carboxylic acid and are attempting to convert it to the carboxamide.

Q3: "Standard EDC/HOBt coupling is giving <30% yield. Why?"

  • The Cause: The electron-rich nature of the pyrrole ring pushes electron density into the carboxylate, making the carbonyl carbon less electrophilic. Standard carbodiimides (EDC) often struggle to generate an active ester stable enough to react with ammonia (which is a poor nucleophile compared to primary amines) before hydrolyzing.

  • The Fix: Switch to HATU or CDI (1,1'-Carbonyldiimidazole) .

Q4: "I'm seeing decarboxylation during the coupling reaction."

  • The Cause: Thermal instability. If you are heating the reaction to force the coupling, the acid moiety can leave as CO₂, especially at the electron-rich C3 position.

  • The Protocol: Keep coupling reactions strictly at Room Temperature . If activation is slow, use a more potent coupling agent (HATU) rather than heat.

Part 3: Optimized Amidation Protocols

Select the protocol based on your scale and available reagents.

Table 1: Coupling Agent Selection Guide
MethodReagent SystemRecommended ForProsCons
A HATU / DIPEA Small Scale (<1g) Highest conversion; works for difficult substrates.Expensive; difficult to remove urea byproducts without column chromatography.
B CDI (Carbonyldiimidazole) Mid Scale (1-10g) "One-pot" clean reaction; CO₂ is the only byproduct.Requires strictly anhydrous conditions; intermediate is moisture sensitive.
C Mixed Anhydride (IBCF) Large Scale (>10g) Scalable; cheap.Sensitive to temperature (must keep < -10°C); risk of wrong-side attack (carbamate formation).
Recommended Protocol: The CDI Method (Scaleable & Clean)

This method avoids the high cost of HATU and the purification issues of EDC.

  • Activation:

    • Dissolve 1,2-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

    • Add CDI (1.1 equiv) in one portion at 0°C .

    • Observation: You will see gas evolution (CO₂). This is a positive sign.

    • Stir at Room Temperature for 1 hour. (Ensure the "bubbling" stops).

  • Amidation:

    • Cool the mixture back to 0°C .

    • Add Ammonium Hydroxide (28% NH₃) (3.0 equiv) or bubble Ammonia gas through the solution.

    • Note: For substituted amides, add the corresponding amine here.

    • Stir for 2–4 hours.

  • Workup:

    • Dilute with water. The product, 1,2-Dimethyl-1H-pyrrole-3-carboxamide, often precipitates out as a solid due to the loss of the polar acid group.

    • Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

Part 4: Stability & Storage (The "Hidden" Variable)

Users often synthesize the product successfully but lose it during drying or storage.

  • Oxidation: Pyrroles are prone to oxidation in air and light, turning pink/brown.

    • Action: Store the final solid in an amber vial under Argon/Nitrogen at -20°C.

  • Acidity: Do not use acidic modifiers (TFA, Formic Acid) in your LC-MS mobile phase during purification if you can avoid it. If you must, neutralize fractions immediately.

References

  • Hantzsch Pyrrole Synthesis Mechanism & Applic

    • Source: Estévez, V., et al. "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications." Synthesis, 2014.[1][2]

  • Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

    • Source: Herath, A., & Cosford, N. D.
    • URL:[Link]

  • Amide Coupling Str

    • Source: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • URL:[Link]

Sources

Optimization

Addressing off-target effects of 1,2-Dimethyl-1H-pyrrole-3-carboxamide in cell culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing the 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing the 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold. This privileged chemical motif is the structural backbone of several highly potent BH3 mimetics, including1 and2, which are engineered for picomolar affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL[1],[2].

However, the lipophilic nature and specific spatial geometry of the pyrrole-3-carboxamide core can lead to confounding off-target effects in cell culture, particularly at concentrations exceeding 1 µM. This guide provides a mechanistic breakdown and self-validating protocols to ensure your experimental phenotypes are genuinely on-target.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting G2/M cell cycle arrest instead of rapid apoptosis. Is my Bcl-2 inhibitor working? A1: This is a classic off-target manifestation. The pyrrole-3-carboxamide scaffold structurally mimics certain microtubule-targeting agents (MTAs). At higher concentrations, these compounds have been shown to 3

3[3]. This inhibits tubulin polymerization, causing microtubule network disruption and subsequent G2/M phase arrest, which masks or delays the expected rapid Bax/Bak-mediated apoptosis.

Q2: I am observing cytotoxicity in my Bax/Bak double-knockout (DKO) control cells. Why? A2: True BH3 mimetics are entirely dependent on the presence of Bax and/or Bak to induce mitochondrial outer membrane permeabilization (MOMP). If your Bax/Bak DKO cells are dying, the toxicity is definitively off-target. This is often driven by non-specific mitochondrial membrane depolarization due to the compound's high lipophilicity, or off-target kinase/tubulin inhibition.

Q3: My RNA-seq data shows widespread transcriptional repression that doesn't align with standard apoptotic stress responses. What is the mechanism? A3: Recent structure-activity relationship (SAR) studies have identified that certain pyrrole-3-carboxamide derivatives act as. EZH2 is the catalytic subunit of the PRC2 complex. Off-target inhibition reduces cellular H3K27me3 levels, leading to aberrant epigenetic reprogramming and transcriptional changes independent of apoptosis.

Section 2: Diagnostic Data Signatures

To help you differentiate between the intended mechanism of action and off-target artifacts, compare your assay results against this quantitative diagnostic matrix.

Phenotypic MarkerOn-Target (Bcl-2/Bcl-xL Inhibition)Off-Target (Tubulin Inhibition)Off-Target (EZH2 Inhibition)
Primary Cell Cycle Effect Sub-G1 accumulation (Apoptosis)G2/M phase arrestVariable / G1 arrest
Caspase-3/7 Activation Rapid (< 6 hours)Delayed (> 24 hours)Minimal / None
Bax/Bak DKO Viability 100% Viable (Resistant)Cytotoxic (Susceptible)Cytotoxic (Susceptible)
H3K27me3 Levels UnchangedUnchangedSignificantly Decreased
Microtubule Morphology Intact networkDepolymerized / FragmentedIntact network

Section 3: Self-Validating Experimental Protocols

To rigorously prove that your observations are driven by on-target Bcl-2/Bcl-xL inhibition rather than pyrrole-3-carboxamide off-target effects, implement the following step-by-step methodologies.

Protocol A: Bax/Bak DKO Counter-Screening (The Gold Standard)
  • Causality: BH3 mimetics neutralize anti-apoptotic proteins, freeing Bax and Bak to form pores in the mitochondria. Without Bax and Bak, on-target compounds are entirely inert. Any cell death observed in a DKO line is mechanically impossible to attribute to Bcl-2 inhibition and is definitively off-target.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate wild-type (WT) and CRISPR-generated Bax/Bak DKO variants of a sensitive cell line (e.g., H146 or RS4;11) at

      
       cells/well in a 96-well opaque plate.
      
    • Compound Preparation: Prepare a 10-point dose-response curve of your 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivative, ranging from 10 µM down to 0.1 nM, using serial 3-fold dilutions in DMSO.

    • Treatment: Dose the cells, ensuring the final DMSO concentration remains constant at 0.1% (v/v) across all wells to prevent solvent-induced baseline toxicity.

    • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO

      
      .
      
    • Viability Readout: Add CellTiter-Glo reagent (or an equivalent ATP-based luminescent assay) to lyse cells and measure metabolic activity.

    • Data Interpretation: Calculate the IC

      
      . A highly selective compound will show an IC
      
      
      
      in the low nanomolar range for WT cells and >10 µM for DKO cells. If the DKO cells show an IC
      
      
      < 5 µM, your compound is exhibiting significant off-target cytotoxicity.
Protocol B: In Vitro Tubulin Polymerization Assay
  • Causality: Cell-based G2/M arrest can be caused by multiple pathways (e.g., CDK inhibition, DNA damage). A cell-free assay isolates the direct physical interaction between the compound and purified porcine brain tubulin, definitively proving whether the scaffold intrinsically disrupts microtubule dynamics via the colchicine pocket.

  • Step-by-Step Methodology:

    • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl

      
      , 0.5 mM EGTA, and 1 mM GTP.
      
    • Assay Assembly: In a pre-warmed (37°C) 96-well half-area plate, add the compound (at 1 µM and 10 µM concentrations), alongside Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

    • Reaction Initiation: Rapidly add the tubulin/buffer mixture (final tubulin concentration ~3 mg/mL) to the wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

    • Data Interpretation: An increase in OD

      
       indicates normal polymerization. If your compound flattens the curve similar to Colchicine, it possesses off-target colchicine-site binding activity.
      

Section 4: Mechanistic Pathway Visualization

G Compound 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Chemical Scaffold) OnTarget On-Target Binding (Bcl-2 / Bcl-xL / Mcl-1) Compound->OnTarget OffTarget1 Off-Target Binding (Tubulin Colchicine Site) Compound->OffTarget1 OffTarget2 Off-Target Binding (EZH2 Epigenetic Enzyme) Compound->OffTarget2 BaxBak Bax/Bak Oligomerization & MOMP OnTarget->BaxBak Apoptosis Rapid Apoptosis (Sub-G1 Accumulation) BaxBak->Apoptosis Microtubule Microtubule Depolymerization OffTarget1->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Epigenetic Decreased H3K27me3 Levels OffTarget2->Epigenetic Transcription Aberrant Gene Transcription Epigenetic->Transcription

Pathway divergence of 1,2-Dimethyl-1H-pyrrole-3-carboxamide: On-target vs off-target mechanisms.

References

  • Title: A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source: ACS Publications / NIH PMC URL
  • Title: Lonitoclax | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL
  • Title: The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site Source: Molecules / NIH PMC URL
  • Title: Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2)

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Derivatives

Introduction: Derivatives of 1,2-Dimethyl-1H-pyrrole-3-carboxamide are common scaffolds in medicinal chemistry and materials science. While powerful for structural elucidation, Nuclear Magnetic Resonance (NMR) spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Derivatives of 1,2-Dimethyl-1H-pyrrole-3-carboxamide are common scaffolds in medicinal chemistry and materials science. While powerful for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy of these compounds often yields complex spectra that can be challenging to interpret. This guide provides troubleshooting strategies and advanced solutions for common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My ¹H NMR spectrum has double the number of expected signals. What's happening?

Answer: This is the most common issue for this class of compounds and is almost always due to the presence of rotational isomers (rotamers) .

Causality: The amide C-N bond has significant double-bond character due to resonance, which restricts free rotation.[1][2] This creates two distinct, slowly interconverting conformers at room temperature: the s-cis and s-trans rotamers. Protons and carbons near the amide group exist in different chemical environments in each rotamer, leading to a duplication of signals in both ¹H and ¹³C NMR spectra.[3][4] The ratio of these signals reflects the relative population of the two rotamers.

s-cis / s-trans Isomers

>]; }

"structure1" -> "structure2" [label="Restricted\nRotation", color="#EA4335", fontcolor="#202124"]; }``` Caption: Resonance gives the C-N amide bond double-bond character, leading to distinct rotamers.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm the presence of rotamers, a Variable Temperature (VT) NMR experiment is the definitive method.

[5][6]Objective: By increasing the temperature, you provide enough thermal energy to overcome the rotational energy barrier of the C-N bond. This increases the rate of interconversion between rotamers.

Expected Outcome:

  • Broadening: As the temperature increases towards the coalescence point, the pairs of rotameric signals will broaden.

  • Coalescence: At a specific temperature (the coalescence temperature), each pair of signals merges into a single, broad peak.

  • Sharpening: Above the coalescence temperature, the interconversion is so rapid on the NMR timescale that the detector "sees" only a time-averaged environment, resulting in a single, sharp signal for each nucleus.

[1]Step-by-Step Protocol:

  • Prepare a sample of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Increase the spectrometer temperature in increments (e.g., 10-15 K).

  • At each temperature step, allow the sample to equilibrate for 5-10 minutes, then re-shim and acquire a new ¹H spectrum.

  • Continue this process until you observe the coalescence and subsequent sharpening of the duplicated signals.

  • Analysis (Optional): The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature.

[5][6]### Issue 2: The pyrrole ring protons (H4 and H5) are overlapping. How can I assign them?

Answer: Signal overlap in the aromatic region is common. Unambiguous assignment requires 2D NMR techniques that reveal through-bond and through-space correlations. T[7][8]he primary tools are COSY, HSQC, HMBC, and NOESY/ROESY.

Troubleshooting Workflow: 2D NMR Elucidation

Diagram: 2D NMR Troubleshooting Workflow

G start Complex 1D Spectrum (Signal Overlap) cosy Run ¹H-¹H COSY (or TOCSY) start->cosy Identify proton spin systems hsqc Run ¹H-¹³C HSQC cosy->hsqc Correlate protons to directly attached carbons hmbc Run ¹H-¹³C HMBC hsqc->hmbc Identify long-range (2-3 bond) H-C correlations noesy Run ¹H-¹H NOESY/ROESY hmbc->noesy Confirm through-space proximities and rotamer identity assign Assign Structure & Conformation noesy->assign

Caption: A systematic workflow using 2D NMR experiments to resolve complex structures.

Step-by-Step Elucidation Strategy:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds). Y[9]ou will see a cross-peak between the pyrrole protons H4 and H5, confirming their connectivity within the same spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH). T[10]his allows you to definitively link the H4 and H5 proton signals to their corresponding C4 and C5 carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning specific positions. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). [11] * The N-CH₃ protons (at position 1) will show a correlation to C2 and C5.

    • The C-CH₃ protons (at position 2) will show a correlation to C1, C2, and C3.

    • The H4 proton will show correlations to C3 and C5.

    • The H5 proton will show a correlation to C4 and the N-CH₃ carbon (C1). This long-range coupling is often decisive for assignment.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity, which is crucial for confirming assignments and identifying the major rotamer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules (MW < 600). [12] * ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred for medium-sized molecules or when dealing with chemical exchange, as ROE signals have a different phase from exchange cross-peaks, avoiding ambiguity. [12][13] * Expected Correlations: For the major rotamer (where the carbonyl oxygen points away from the N-CH₃), you should observe a strong NOE/ROE between the H4 proton and the C-CH₃ protons at position 2.

Issue 3: I've run a NOESY, but the results are ambiguous or weak. What should I do?

Answer: NOESY results can be complex, especially if the molecular weight of your derivative falls into the region where the NOE enhancement is near zero (typically MW ~700-1200 Da). F[12]urthermore, chemical exchange peaks from rotamer interconversion can have the same phase as NOE peaks, causing confusion.

[13][14]#### Troubleshooting Protocol: Switching to ROESY and Optimizing Parameters

1. Switch to ROESY: The ROE is always positive, regardless of molecular weight, making it more reliable for mid-sized molecules. C[12]ritically, in a ROESY spectrum, cross-peaks arising from chemical exchange have the opposite phase (e.g., appear as a different color) to the diagonal peaks, while true ROE (through-space) cross-peaks have the same phase. This allows for unambiguous differentiation.

[13]2. Optimize the Mixing Time (τₘ): The intensity of NOE/ROE signals is dependent on the mixing time.

  • Too short: The magnetization transfer is insufficient, leading to weak or no cross-peaks.

  • Too long: "Spin diffusion" can occur, where magnetization is relayed between protons, leading to false-positive correlations.

  • Protocol: Run a series of 2D NOESY or ROESY experiments with varying mixing times (e.g., 200ms, 400ms, 600ms, 800ms) to find the optimal value where direct correlations are maximized and spin diffusion is minimized.

Issue 4: My experimental data doesn't perfectly match a single proposed structure. Can I get more confidence?

Answer: When experimental data is insufficient to distinguish between subtle isomers or conformers, computational chemistry provides a powerful method for validation. B[15]y calculating the theoretical NMR chemical shifts for all possible structures, you can compare them to your experimental data to find the best fit.

Advanced Protocol: Computationally Assisted Structure Elucidation

Workflow:

  • Conformational Search: Generate all low-energy conformers (including rotamers) for your proposed structures using a molecular mechanics or semi-empirical method. 2[16]. DFT Optimization: Optimize the geometry of each low-energy conformer using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). 3[16]. NMR Calculation: For each optimized conformer, calculate the magnetic shielding tensors using a DFT functional suitable for NMR, like mPW1PW91/6-31+G**. T[16]hese are then converted to chemical shifts.

  • Boltzmann Averaging: Calculate the predicted NMR spectrum by taking a Boltzmann-weighted average of the chemical shifts from all conformers based on their calculated relative free energies. 5[17]. Comparison and Analysis: Compare the calculated ¹H and ¹³C chemical shifts with your experimental values. Statistical metrics like the Mean Absolute Error (MAE) or tools like the DP4+ probability can provide a quantitative measure of confidence in the structural assignment. M[15][16]achine learning-augmented DFT methods can further improve prediction accuracy.

[18]---

Summary Data Table

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the 1,2-Dimethyl-1H-pyrrole-3-carboxamide core. Note that values can shift based on the nature of the R-groups on the carboxamide and the solvent used. T[19][20]he presence of rotamers will cause signals for C3, C4, N-CH₃, C=O, and the amide R-groups to appear as pairs.

PositionNucleusTypical Chemical Shift (ppm)Notes
1-N-C H₃¹H3.6 - 3.8Singlet, often duplicated for rotamers.
¹³C33 - 35Often duplicated for rotamers.
2-C H₃¹H2.2 - 2.4Singlet.
¹³C11 - 13
C2¹³C125 - 128Quaternary carbon.
C3¹³C115 - 118Quaternary carbon, often duplicated.
H4¹H6.4 - 6.6Doublet, often duplicated.
C4¹³C108 - 110Often duplicated.
H5¹H6.7 - 6.9Doublet.
C5¹³C122 - 124
C =O¹³C163 - 166Quaternary carbon, often duplicated.
References
  • Grimme, S., et al. (2017). A composite procedure for the quantum chemical computation of spin-spin coupled 1H-NMR spectra for general, flexible molecules in solution. Angewandte Chemie International Edition. Available at: [Link]

  • Elguero, J., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Reddit r/chemistry Community. (2018). What is the difference between NOESY and ROESY for NMR? Reddit. Available at: [Link]

  • Coutinho, I. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Olah, G. A., & White, A. M. (1968). Conformational rigidity of the amide bond. Variable-temperature nuclear magnetic resonance study of the system Ag+-N,N-dimethylacetamide. The Journal of Physical Chemistry. Available at: [Link]

  • Huggins, M. T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Available at: [Link]

  • Huggins, M. T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Georgia Southern University Digital Commons. Available at: [Link]

  • Kutateladze, A. G., & Zubenko, A. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis of Flexible Molecules. Organic Letters. Available at: [Link]

  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Available at: [Link]

  • JEOL Ltd. (n.d.). Study of Chemical Exchange by 2D NMR. JEOL Application Notes. Available at: [Link]

  • Unknown Author. (n.d.). 2D NMR Spectros. Scribd. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. Available at: [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Wi, S., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Nanalysis. Available at: [Link]

  • Liu, S., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. arXiv.org. Available at: [Link]

  • Zheng, J., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Pacific Northwest National Laboratory. Available at: [Link]

  • Grzesiek, S., & Bax, A. (1993). Measurement of amide proton exchange rates and NOEs with water in 13C/15N-enriched calcineurin B. Journal of Biomolecular NMR. Available at: [Link]

  • Zhang, J. X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Semantic Scholar. Available at: [Link]

  • Zhang, J. X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Available at: [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]

  • Nagana Gowda, G. A. (2015). Comparative table between NOESY vs ROESY. ResearchGate. Available at: [Link]

  • Salas, C., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. Available at: [Link]

  • Zhang, J. X., et al. (2021). NMR studies of rotamers with multi-substituted amides. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating Next-Generation JAK2 Inhibitors: A Comparative Analysis Framework

In the landscape of targeted cancer therapy, the development of Janus kinase (JAK) inhibitors has marked a significant advancement, particularly for patients with myeloproliferative neoplasms (MPNs). The dysregulation of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the development of Janus kinase (JAK) inhibitors has marked a significant advancement, particularly for patients with myeloproliferative neoplasms (MPNs). The dysregulation of the JAK-STAT signaling pathway is a central pathogenic mechanism in these disorders, most notably through the activating V617F mutation in JAK2.[1][2] This has led to the approval of several JAK inhibitors, each with a unique profile of efficacy and safety. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of novel JAK2 inhibitors, using the hypothetical compound 1,2-Dimethyl-1H-pyrrole-3-carboxamide as a case study, in comparison to established therapies.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune function.[1][3] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and modulate the expression of genes involved in cell proliferation, differentiation, and survival.[2][3] In MPNs, mutations in JAK2, MPL, or CALR lead to constitutive activation of this pathway, driving the disease phenotype.[1][4]

Diagram: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Modulation Inhibitor JAK Inhibitor (e.g., 1,2-Dimethyl-1H- pyrrole-3-carboxamide) Inhibitor->JAK Inhibition

Caption: Canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The Current Arsenal of JAK2 Inhibitors: Setting the Benchmark

Before evaluating a novel compound, it is imperative to understand the performance of the existing, approved JAK2 inhibitors. These therapies have revolutionized the management of myelofibrosis, primarily by reducing spleen size and alleviating constitutional symptoms.[5]

InhibitorMechanism of ActionKey SelectivityNotable Clinical Benefit
Ruxolitinib JAK1 and JAK2 inhibitor[6][7]JAK1/JAK2Reduces splenomegaly and improves symptoms[8]
Fedratinib Selective JAK2 inhibitor[9][10][11]JAK2 > JAK1/3/TYK2Effective in patients who are naive to or have failed ruxolitinib[11]
Pacritinib JAK2 and IRAK1 inhibitor[12][13]JAK2, IRAK1; spares JAK1[12][14]Indicated for patients with severe thrombocytopenia[12][14]
Momelotinib JAK1, JAK2, and ACVR1 inhibitor[15][16][17]JAK1/JAK2/ACVR1Addresses anemia in addition to splenomegaly and symptoms[15][16][18]

A Framework for Comparative Efficacy Evaluation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide

The following sections outline a rigorous, multi-step process for characterizing and comparing our hypothetical novel inhibitor, 1,2-Dimethyl-1H-pyrrole-3-carboxamide, against the established agents.

Part 1: Preclinical Assessment

A. Biochemical Assays: Determining Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on the target kinase and to assess its selectivity across the JAK family.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, substrate, ATP, and varying concentrations of the inhibitor.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at a controlled temperature. The reaction is then stopped by the addition of a chelating agent like EDTA.

  • Signal Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[19]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

B. Cell-Based Assays: Evaluating Cellular Potency and Downstream Effects

Cell-based assays are crucial for confirming that the inhibitor can access its intracellular target and suppress downstream signaling in a biologically relevant context.

Experimental Protocol: pSTAT5 Inhibition in JAK2-Dependent Cell Lines

  • Cell Culture: Human erythroleukemia (HEL) or SET-2 cells, which harbor the JAK2 V617F mutation and exhibit constitutive STAT5 activation, are cultured under standard conditions.[20]

  • Inhibitor Treatment: Cells are treated with a range of concentrations of 1,2-Dimethyl-1H-pyrrole-3-carboxamide and comparator inhibitors for a defined period.

  • Cell Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined.

  • pSTAT5 Detection: The levels of phosphorylated STAT5 (pSTAT5) are measured using methods such as ELISA, Western blotting, or flow cytometry. The SureFire pSTAT5 AlphaScreen assay is a high-throughput option.[20]

  • Data Analysis: The IC50 for pSTAT5 inhibition is calculated to determine the cellular potency of the compound.

C. In Vivo Models: Assessing Efficacy in a Living System

Animal models are indispensable for evaluating the therapeutic potential of a novel inhibitor, providing insights into its effects on disease-relevant endpoints such as splenomegaly and bone marrow fibrosis.

Experimental Protocol: Murine Model of Myelofibrosis

  • Model Generation: A common approach is the retroviral transplantation of bone marrow cells transduced with the JAK2 V617F mutation into lethally irradiated recipient mice.[21][22] Another established model uses GATA1-low mice, which spontaneously develop myelofibrosis.[23]

  • Treatment Administration: Once the disease phenotype is established (e.g., splenomegaly, abnormal blood counts), mice are treated with 1,2-Dimethyl-1H-pyrrole-3-carboxamide, a vehicle control, or a comparator inhibitor (e.g., ruxolitinib) via oral gavage.

  • Monitoring and Endpoint Analysis:

    • Hematological Parameters: Complete blood counts are performed regularly.

    • Bone Marrow Fibrosis: At necropsy, femurs are collected for histological analysis to assess the degree of reticulin fibrosis.

  • Data Analysis: Statistical comparisons are made between the treatment groups for all measured endpoints.

Diagram: Preclinical Evaluation Workflow

Preclinical_Workflow Figure 2: Preclinical Evaluation Workflow for a Novel JAK2 Inhibitor Start Novel Compound: 1,2-Dimethyl-1H-pyrrole-3-carboxamide Biochemical_Assay Biochemical Assays Determine IC50 vs. JAK family Assess Potency & Selectivity Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Measure pSTAT5 Inhibition Evaluate Cellular Potency Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Models Assess Spleen Size Reduction Evaluate Hematological & Fibrosis Improvement Cell_Based_Assay->In_Vivo_Model Decision Go/No-Go Decision for Clinical Development In_Vivo_Model->Decision

Caption: A streamlined workflow for the preclinical evaluation of a novel JAK2 inhibitor.

Part 2: Clinical Evaluation

If preclinical data are promising, the investigation moves into clinical trials, where the safety and efficacy in humans are assessed.

A. Phase I/II Clinical Trials

The primary goals of early-phase trials are to determine the safety, tolerability, and recommended Phase II dose of the novel inhibitor. Preliminary efficacy is also assessed.

B. Phase III Clinical Trials

Pivotal Phase III trials are designed to definitively compare the efficacy and safety of the new inhibitor against the current standard of care.

Diagram: Phase III Clinical Trial Design

Clinical_Trial_Design Figure 3: Randomized Phase III Clinical Trial Design Patient_Population Patients with Intermediate- or High-Risk Myelofibrosis Randomization Randomization Patient_Population->Randomization Arm_A Arm A: 1,2-Dimethyl-1H-pyrrole-3-carboxamide Randomization->Arm_A Arm_B Arm B: Standard of Care (e.g., Ruxolitinib) Randomization->Arm_B Primary_Endpoint Primary Endpoint Assessment Spleen Volume Reduction (≥35%) Total Symptom Score Improvement (≥50%) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint

Caption: A standard design for a Phase III clinical trial comparing a novel JAK2 inhibitor to the standard of care.

Comparative Data Summary

The following table presents a summary of published IC50 values for approved JAK2 inhibitors, providing a benchmark for the preclinical evaluation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide.

InhibitorJAK2 IC50 (nM)JAK1 IC50 (nM)
Ruxolitinib 2.8 - 4[8][24]3.3[8]
Fedratinib 6 - 14[9][24]~105[25]
Pacritinib 19 - 53[8][24]N/A (spares JAK1)[14]
Momelotinib 18 - 51[15][24]11[15]

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The development of novel JAK2 inhibitors like the hypothetical 1,2-Dimethyl-1H-pyrrole-3-carboxamide requires a systematic and rigorous comparative evaluation. By following a structured framework of preclinical and clinical studies, researchers can effectively characterize the potency, selectivity, and therapeutic potential of new chemical entities. The ultimate goal is to develop next-generation inhibitors that offer improved efficacy, a better safety profile, or address unmet needs in specific patient populations, such as those with severe anemia or thrombocytopenia, or those who have lost response to existing therapies. The field continues to evolve, with emerging strategies focusing on more selective JAK2 inhibition and combination therapies to target multiple pathogenic pathways.[26]

References

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  • Al-Samkari, H., & Berliner, N. (2019). Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Blood, 134(2), 119-121. Available at: [Link]

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  • Gerds, A. T., & Tremblay, D. (2022). Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia. Expert Opinion on Pharmacotherapy, 23(13), 1475-1483. Available at: [Link]

  • Ali, M. A., & El-Sharkawy, N. M. (2022). Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant. Cancers, 14(15), 3749. Available at: [Link]

  • Verstovsek, S., & Mesa, R. (2024). Momelotinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 17(8), e13829. Available at: [Link]

  • What is the mechanism of Momelotinib Dihydrochloride? - Patsnap Synapse. Available at: [Link]

  • Zhang, J. H., et al. (2012). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of biomolecular screening, 17(4), 549-556. Available at: [Link]

  • Hu, B., et al. (2022). The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms. International Journal of Molecular Sciences, 23(21), 13277. Available at: [Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Analogs: A Comparative Guide

Executive Summary The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its low molecular weight, synthetic tractability (often via Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its low molecular weight, synthetic tractability (often via Paal-Knorr cyclization), and dense functionalization potential make it an ideal core for structure-activity relationship (SAR) campaigns. This guide objectively compares the performance of this pyrrole scaffold against legacy alternatives across two distinct therapeutic arenas: Oncology (disrupting Bcl-2/Bcl-xL protein-protein interactions) and Neurology (modulating the 5-HT6 G-protein coupled receptor). By analyzing field-proven experimental data, we elucidate the causality behind specific structural modifications and provide self-validating protocols for rigorous laboratory evaluation.

Mechanistic Overview: The Pyrrole-3-Carboxamide Scaffold

The strategic value of the 1,2-dimethyl-1H-pyrrole-3-carboxamide core lies in its precise spatial geometry. The introduction of methyl groups at the N1 and C2 positions restricts the dihedral angle of adjacent aromatic substituents (e.g., at C4 or C5). This steric hindrance forces the molecule into a non-planar conformation, which is highly advantageous for wedging into deep, hydrophobic protein pockets. Furthermore, the C3 carboxamide provides a critical vector for hydrogen bonding and the attachment of solubilizing groups.

ScaffoldLogic Core 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Core Mod1 N1 / C2 Substitutions (Hydrophobic Vectors) Core->Mod1 Mod2 C3 Carboxamide (H-Bond / Solubilizing) Core->Mod2 Mod3 C4 / C5 Arylation (Pi-Pi Stacking) Core->Mod3 Target2 5-HT6R Inverse Agonism (Cognition) Mod1->Target2 Arylsulfonyl addition Target1 Bcl-2 / Bcl-xL Inhibition (Apoptosis) Mod2->Target1 Acylsulfonamide linkage Mod3->Target1 Chlorophenyl/Iodophenyl

Diagram 1: Logical relationship of pyrrole scaffold functionalization to target specificity.

Application 1: Oncology (Bcl-2/Bcl-xL Inhibitors)

Context & SAR Insights

Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a primary mechanism of drug resistance in Small-Cell Lung Cancer (SCLC) and various leukemias. Legacy inhibitors, such as ABT-263 (Navitoclax), utilize a complex sulfonyl-morpholine backbone that, while effective, presents pharmacokinetic liabilities.

Recent SAR optimization demonstrated that replacing the legacy backbone with a 1,2-dimethyl-1H-pyrrole-3-carboxamide core (yielding compounds like BM-1074) results in arguably the most potent Bcl-2/Bcl-xL inhibitors reported to date[1]. The causality behind this leap in efficacy is structural: the 1,2-dimethyl groups force the C4-(3-iodophenyl) and C5-(4-chlorophenyl) substituents into an orthogonal orientation[1]. This perfectly mimics the


-helical BH3 domain of pro-apoptotic proteins, allowing the pyrrole analog to deeply penetrate the P2 and P4 hydrophobic grooves of Bcl-xL[1].
Comparative Performance Data

Table 1: Binding affinities and cellular efficacy of Bcl-2/Bcl-xL inhibitors.

CompoundCore ScaffoldBcl-2

(nM)
Bcl-xL

(nM)
SCLC

(nM)
ABT-263 (Navitoclax) Sulfonyl-morpholine< 1.0< 1.0~10.0
Compound 4 1H-pyrrole-3-carboxylic acid< 1.0< 1.0~5.0
BM-1074 1,2-dimethyl-1H-pyrrole-3-carboxamide< 1.0< 1.01.0 - 2.0
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

To objectively measure the displacement of pro-apoptotic peptides by pyrrole analogs, Fluorescence Polarization (FP) is the gold standard. FP allows real-time, homogeneous measurement of protein-ligand interactions without the need for washing steps, which is critical for highly hydrophobic pyrrole analogs.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant Bcl-2 or Bcl-xL protein to 10 nM in assay buffer (100 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.01% Triton X-100). Causality: The inclusion of 0.01% Triton X-100 is a critical self-validating step; it prevents the non-specific aggregation of the hydrophobic pyrrole core, ensuring that any observed binding is true target engagement.

  • Tracer Addition: Add 2 nM of a fluorescently labeled Flu-BH3 peptide tracer to the protein solution.

  • Compound Titration: Dispense the 1,2-dimethyl-1H-pyrrole-3-carboxamide analogs in a 3-fold serial dilution (from 10 µM down to 0.1 nM) into a 384-well black microplate.

  • Incubation & Reading: Incubate the plate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium. Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Data Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM ABT-263 (positive control). A Z'-factor > 0.5 validates the assay's robustness and confirms the self-validating system is intact.

Bcl2Pathway Inhibitor Pyrrole-3-carboxamide Analog (e.g., BM-1074) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Inhibitor->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Sequesters Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Activates CytoC Cytochrome C Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis

Diagram 2: Mechanism of action for pyrrole-based Bcl-2/Bcl-xL inhibitors in apoptosis.

Application 2: Neurology (5-HT6 Receptor Inverse Agonists)

Context & SAR Insights

The Serotonin type 6 receptor (5-HT6R) is a highly sought-after target for treating cognitive deficits in Alzheimer's disease and schizophrenia[2]. Because 5-HT6R exhibits high constitutive (ligand-independent) activity, neutral antagonists are often therapeutically insufficient. To effectively halt Gs-mediated cAMP accumulation, inverse agonists are required[2].

Historically, the 1H-pyrrolo[3,2-c]quinoline scaffold (e.g., CPPQ) was used, but it functioned strictly as a neutral antagonist[2]. SAR studies revealed that degrading this rigid quinoline core into a more flexible 2-phenyl-1H-pyrrole-3-carboxamide allowed for the introduction of a bulky arylsulfonyl group at the N1 position[2]. This specific modification shifted the pharmacological profile entirely from neutral antagonism to potent inverse agonism (e.g., Compound 27), providing superior pro-cognitive effects in vivo[2].

Comparative Performance Data

Table 2: Binding affinities and functional profiles of 5-HT6R modulators.

CompoundCore Scaffold5-HT6R

(nM)
Functional Activity (Gs Pathway)
CPPQ 1H-pyrrolo[3,2-c]quinoline10Neutral Antagonist
Compound 7 2-phenyl-1H-pyrrole-3-carboxamide208Weak Antagonist
Compound 27 Arylsulfonamide-modified pyrrole17Inverse Agonist
SB-271046 (Ref) Thiophene-sulfonamide12Inverse Agonist
Experimental Protocol: [3H]-LSD Radioligand Binding & cAMP Assay

To validate the shift from neutral antagonism to inverse agonism, a two-tiered protocol is required: primary binding followed by a functional cAMP accumulation assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT6R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]-LSD (a high-affinity, non-selective radioligand), and varying concentrations of the pyrrole analogs (10⁻¹¹ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: Self-validation step: Include dedicated wells containing 10 µM methiothepin. This saturates all specific 5-HT6R sites. True specific binding is calculated as Total Binding minus NSB, ensuring the data reflects actual receptor affinity rather than lipophilic membrane partitioning.

  • Filtration & Quantification: Incubate at 37°C for 60 minutes. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific filter binding). Measure retained radioactivity using a liquid scintillation counter.

  • Functional cAMP Readout: To prove inverse agonism, treat the HEK293 cells with the test compound in the absence of serotonin. A true inverse agonist (like Compound 27) will reduce basal cAMP levels below the constitutive baseline, whereas a neutral antagonist (like CPPQ) will leave basal cAMP levels unchanged.

ScreeningWorkflow Synthesis 1. Synthesis Paal-Knorr Cyclization Binding 2. Primary Screening [3H]-LSD Radioligand Binding Synthesis->Binding Functional 3. Functional Assay cAMP Accumulation (Gs Pathway) Binding->Functional Ki < 50 nM InVivo 4. In Vivo Validation Novel Object Recognition Test Functional->InVivo Inverse Agonist Profile

Diagram 3: Multi-tiered screening workflow for 5-HT6R inverse agonists.

Conclusion

The 1,2-dimethyl-1H-pyrrole-3-carboxamide and its closely related 2-phenyl analogs represent a masterclass in scaffold hopping. In oncology, the rigid steric constraints of the dimethyl groups allow for perfect mimicry of pro-apoptotic BH3 domains, yielding best-in-class Bcl-2/Bcl-xL inhibitors. In neurology, the flexibility of the degraded pyrrole core permits the addition of bulky arylsulfonyl groups, effectively switching the pharmacological profile of 5-HT6R modulators from neutral antagonists to highly desirable inverse agonists. For drug development professionals, this scaffold offers a highly tunable, synthetically accessible foundation for addressing complex protein targets.

References

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity Source: ACS Chemical Neuroscience URL:[Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of the 1,2-Dimethyl-1H-pyrrole-3-carboxamide Scaffold

This guide outlines the cross-reactivity profiling of 1,2-Dimethyl-1H-pyrrole-3-carboxamide , a structural analog and scaffold fragment related to several FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs). Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-reactivity profiling of 1,2-Dimethyl-1H-pyrrole-3-carboxamide , a structural analog and scaffold fragment related to several FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs).

Executive Summary & Technical Context

1,2-Dimethyl-1H-pyrrole-3-carboxamide represents a critical chemical probe in Fragment-Based Drug Discovery (FBDD). It is the N-methylated core scaffold of the "privileged" pyrrole-3-carboxamide moiety found in potent RTK inhibitors like Sunitinib (Sutent) and Toceranib .

While the parent inhibitors (containing the 1H-pyrrole or NH-pyrrole) form critical hydrogen bonds with the kinase hinge region, the 1,2-dimethyl (N-methylated) variant often serves as a steric probe or negative control . Profiling this compound against a kinase panel reveals the baseline promiscuity of the scaffold itself, independent of the primary hinge-binding interaction.

Key Application:

  • Scaffold De-risking: Determining if the pyrrole core contributes to off-target toxicity (e.g., CYP inhibition or unrelated kinase binding).

  • SAR Validation: Confirming the necessity of the pyrrole NH hydrogen bond donor for potency against targets like VEGFR2, PDGFR

    
    , and KIT.
    

Comparative Performance Analysis

This section compares the 1,2-Dimethyl-1H-pyrrole-3-carboxamide (The Probe) against the Optimized Drug (Sunitinib) and a Selectivity Reference (Ruxolitinib) .

Table 1: Comparative Kinase Selectivity Profile
Feature1,2-Dimethyl-1H-pyrrole-3-carboxamide Sunitinib (Reference Standard) Ruxolitinib (Selectivity Control)
Role Scaffold Fragment / Steric ProbeMulti-Targeted TKISelective JAK1/2 Inhibitor
Primary Targets Weak/Non-binder (due to N-Me)VEGFR2, PDGFR

, KIT, FLT3
JAK1, JAK2
Binding Mode Hydrophobic interactions only (No H-bond donor)Hinge Binder (Glu917/Cys919 in VEGFR2)Hinge Binder (Met90 in JAK2)
Potency (Kd) High

M range (>10

M typical)
Low nM range (<10 nM)Low nM range (<5 nM)
S(35) Score Low (Few hits due to low affinity)High (Broad spectrum "dirty" profile)Moderate (Focused profile)
Key Liability Potential CYP450 interaction (Metabolic)Cardiotoxicity (Off-target inhibition)Myelosuppression (On-target)
Technical Insight: The "Methyl Switch" Effect

The critical difference lies in the N-methylation at position 1.

  • Sunitinib (1H-pyrrole): The NH group acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge.

  • 1,2-Dimethyl (N-Me pyrrole): The methyl group abolishes this H-bond and introduces steric clash in the ATP pocket of many RTKs.

  • Result: If this probe shows activity in your panel, it indicates allosteric binding or non-canonical hydrophobic pocket utilization , which is a high-value finding for novel IP generation.

Experimental Workflow: Kinase Profiling

To accurately profile this weak-binding fragment, standard IC50 assays are insufficient. You must use a Binding Assay (Kd) platform like KINOMEscan™ to detect low-affinity interactions.

Protocol A: High-Concentration Binding Screen

Objective: Detect weak scaffold interactions across the kinome (400+ kinases).

  • Compound Prep: Dissolve 1,2-Dimethyl-1H-pyrrole-3-carboxamide in 100% DMSO to 10 mM stock.

  • Primary Screen Dose: Dilute to 10

    
    M  and 100 
    
    
    
    M
    screening concentrations. (Standard drugs are screened at 1
    
    
    M; fragments require higher loading).
  • Assay Principle: Competition binding. The compound competes with an immobilized active-site directed ligand for the kinase tag (e.g., T7-phage tagged kinase).

  • Readout: qPCR detection of the phage tag.

  • Data Normalization: Calculate % Control (POC).

    • Hit Threshold: POC < 35% indicates significant binding.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic logic of using this probe to validate the kinase binding mode.

SAR_Logic Compound 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Interaction H-Bond Donor (Missing) Compound->Interaction N-Methylation Blocks Site Target Kinase Hinge Region (e.g., VEGFR2 Glu917) Interaction->Target Cannot Bind Canonical Pocket Outcome_Neg Loss of Potency (Validation of H-Bond) Interaction->Outcome_Neg Expected Result Outcome_Pos Retained Activity (Novel Binding Mode) Interaction->Outcome_Pos Unexpected Hit (Allosteric?)

Caption: SAR Logic flow demonstrating how N-methylation serves as a negative control for hinge-binding validation.

Data Interpretation & Metrics

When analyzing the results from the panel, use the following metrics to quantify the scaffold's behavior.

Selectivity Score (S-Score)

Calculate the


 score to measure promiscuity at the 10 

M screening concentration.

  • Expected S(35) for this Probe: < 0.05 (Very selective/inactive due to N-Me).

  • Interpretation: If S(35) > 0.1, the scaffold itself is "sticky" and may cause off-target toxicity in downstream drug candidates.

The "Clean" Scaffold Verification

If the profile shows zero hits at 10


M:

References

  • Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase.[1][2][3] Journal of Medicinal Chemistry.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.

  • PubChem. (n.d.).[4] 1,2-dimethyl-1H-pyrrole-3-carboxylic acid (Compound Summary).

Sources

Comparative

Benchmarking 1,2-Dimethyl-1H-pyrrole-3-carboxamide Derivatives Against Known Anticancer Drugs

Executive Summary As a Senior Application Scientist evaluating next-generation targeted therapeutics, benchmarking novel pharmacophores against established clinical standards is critical. The compound 1,2-dimethyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating next-generation targeted therapeutics, benchmarking novel pharmacophores against established clinical standards is critical. The compound 1,2-dimethyl-1H-pyrrole-3-carboxamide serves as the highly optimized core scaffold for a class of potent, dual Bcl-2/Bcl-xL inhibitors, most notably BM-1074 (Compound 32) .

Historically, first-generation BH3 mimetics like Navitoclax (ABT-263) demonstrated the viability of targeting anti-apoptotic proteins but faced dose-limiting toxicities and suboptimal in vivo tumor regression. By transitioning to a 1,2-dimethyl-1H-pyrrole-3-carboxamide core, researchers successfully eliminated the metabolic liabilities of earlier nitro-aromatic groups, drastically enhancing binding affinity within the BH3 hydrophobic groove and achieving complete, durable tumor regression in vivo ()[1].

This guide objectively benchmarks the performance of the pyrrole-carboxamide derivative (BM-1074) against industry-standard anticancer drugs: Venetoclax (ABT-199) and Navitoclax (ABT-263) .

Mechanistic Rationale: Targeting the BH3 Groove

Cancer cells frequently evade programmed cell death by overexpressing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins sequester pro-apoptotic effectors (BAX, BAK), preventing mitochondrial outer membrane permeabilization (MOMP).

The 1,2-dimethyl-1H-pyrrole-3-carboxamide core was rationally designed to mimic the


-helical BH3 domain of pro-apoptotic proteins. By competitively binding to the hydrophobic groove of Bcl-2 and Bcl-xL with sub-nanomolar affinity, the inhibitor liberates BAX and BAK, triggering the caspase cascade.

G Stimulus Apoptotic Stimulus BH3 BH3-only Proteins (BIM, PUMA, BAD) Stimulus->BH3 Bcl2 Anti-apoptotic Proteins (Bcl-2 / Bcl-xL) BH3->Bcl2 Inhibits BaxBak Pro-apoptotic Effectors (BAX, BAK) BH3->BaxBak Activates Bcl2->BaxBak Sequesters Mito Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->Mito Inhibitor 1,2-Dimethyl-1H-pyrrole-3-carboxamide Derivatives (e.g., BM-1074) Inhibitor->Bcl2 Binds BH3 Groove CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Bcl-2/Bcl-xL Apoptotic Signaling Pathway and Pyrrole Inhibitor Mechanism.

Objective Benchmarking Analysis

To validate the superiority of the pyrrole-carboxamide scaffold, we benchmark BM-1074 against Navitoclax (a dual Bcl-2/Bcl-xL inhibitor) and Venetoclax (a highly selective Bcl-2 inhibitor). Small-cell lung cancer (SCLC) cell lines, such as H146, are utilized as the standard benchmarking model because their survival is co-dependent on both Bcl-2 and Bcl-xL ()[2].

Quantitative Performance Comparison
CompoundPrimary Target(s)Bcl-2

(nM)
Bcl-xL

(nM)
SCLC H146

(nM)
In Vivo Efficacy (H146 Xenograft)
BM-1074 (Pyrrole Core) Bcl-2 / Bcl-xL< 1.0< 1.01.3 Rapid, complete, persistent regression
Navitoclax (ABT-263) Bcl-2 / Bcl-xL / Bcl-w

1.0

1.0
~15.0Partial regression / Stasis
Venetoclax (ABT-199) Bcl-2 Selective< 0.01> 48.0> 100.0Ineffective (Bcl-xL resistance)

Key Insights: While Venetoclax is a clinical triumph for Bcl-2-dependent leukemias, it fails in solid tumors like SCLC that rely on Bcl-xL for survival[3]. Navitoclax addresses this but suffers from pharmacokinetic limitations that prevent complete tumor clearance. The 1,2-dimethyl-1H-pyrrole-3-carboxamide core of BM-1074 bridges this gap, exhibiting >10-fold greater cellular potency than Navitoclax in SCLC lines and achieving complete tumor regression without significant weight loss in murine models[4].

Experimental Validation Protocols

To ensure scientific integrity, the benchmarking data above must be derived from a self-validating experimental workflow. The following protocols outline the causal logic and step-by-step methodologies required to reproduce these findings.

Workflow Prep Compound Preparation (DMSO Stock) InVitro In Vitro Binding (Fluorescence Polarization) Prep->InVitro CellViab Cell Viability (MTS Assay, SCLC Lines) InVitro->CellViab Western Apoptosis Markers (Western Blot: PARP/Casp-3) CellViab->Western InVivo In Vivo Efficacy (H146 Xenograft Models) Western->InVivo

Benchmarking Workflow for Bcl-2/Bcl-xL Inhibitor Validation.

Protocol 1: In Vitro Binding Affinity via Fluorescence Polarization (FP)

Causality: FP is selected over standard solid-phase ELISA because it provides a true solution-phase equilibrium measurement. By monitoring the rotational correlation time of a fluorophore-conjugated BIM BH3 peptide, we can accurately quantify competitive displacement by the pyrrole-based inhibitor without steric hindrance artifacts.

  • Preparation: Express and purify recombinant human Bcl-2 and Bcl-xL proteins lacking the C-terminal transmembrane domain.

  • Tracer Incubation: Incubate 10 nM of the target protein with 2 nM of Fluorescein-labeled BIM BH3 peptide in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% bovine serum albumin).

  • Titration: Add serial dilutions of the 1,2-dimethyl-1H-pyrrole-3-carboxamide derivative (0.01 nM to 10 µM) to the microplate. Include DMSO vehicle as a negative control.

  • Measurement: Incubate in the dark for 2 hours at room temperature. Measure polarization (mP) using a multi-mode microplate reader (Ex: 485 nm, Em: 535 nm).

  • Validation: Calculate the

    
     using the Wang equation for competitive binding. A 
    
    
    
    < 1 nM validates high-affinity target engagement[5].
Protocol 2: Cellular Viability (MTS Assay)

Causality: The MTS assay relies on the bioreduction of tetrazolium into a colored formazan product by metabolically active cells. SCLC lines (H146, H1963) are explicitly chosen because a selective inhibitor (like Venetoclax) will fail to induce apoptosis here, thus self-validating the dual-inhibition mechanism of the pyrrole derivative.

  • Seeding: Seed H146 cells at

    
     cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.
    
  • Treatment: After 24 hours, treat cells with serial dilutions of BM-1074, ABT-263 (Positive Control), and ABT-199 (Selective Control) for 72 hours.

  • Detection: Add 20 µL of MTS reagent per well and incubate for 2 hours at 37°C.

  • Analysis: Measure absorbance at 490 nm. Determine the

    
     via non-linear regression analysis (GraphPad Prism).
    
Protocol 3: In Vivo Xenograft Efficacy & Pharmacodynamics

Causality: In vitro potency does not guarantee in vivo efficacy due to potential plasma protein binding or rapid hepatic clearance. The xenograft model validates the pharmacokinetic stability of the pyrrole-carboxamide core. Harvesting tumors at 3h and 6h post-dose to measure cleaved PARP ensures that tumor regression is causally linked to on-target apoptosis rather than non-specific necrosis.

  • Inoculation: Inject SCID mice subcutaneously with

    
     H146 cells suspended in Matrigel.
    
  • Dosing: Once tumors reach ~150 mm³, randomize mice into cohorts. Administer BM-1074 (15 mg/kg, intravenously, 5 days/week) versus vehicle control[5].

  • Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly. A weight loss of <5% indicates acceptable toxicity.
    
  • Pharmacodynamics (Western Blot): Sacrifice a subset of mice at 3h and 6h post-single-dose. Homogenize tumor tissue, extract proteins, and perform Western blotting probing for Cleaved PARP and Cleaved Caspase-3, using GAPDH as a loading control.

Conclusion

Benchmarking the 1,2-dimethyl-1H-pyrrole-3-carboxamide scaffold (via its optimized derivative BM-1074) against established clinical agents reveals a distinct pharmacological advantage in solid tumors. By resolving the structural and metabolic liabilities of earlier BH3 mimetics, this pyrrole core achieves sub-nanomolar dual inhibition of Bcl-2 and Bcl-xL. The resulting >10-fold increase in cellular potency over Navitoclax, coupled with its ability to drive complete in vivo tumor regression, establishes it as a superior structural foundation for next-generation apoptotic therapies.

References

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source: Journal of Medicinal Chemistry (via PubMed / NIH) URL:[Link]

  • BM-1074 is a Potent and Specific Bcl-2/Bcl-xL Inhibitor Source: Network of Cancer Research URL:[Link]

  • Bcl-xl inhibitor antibody-drug conjugates and methods of use thereof (WO2022115477A1)

Sources

Validation

A Head-to-Head Comparison of Synthesis Routes for 1,2-Dimethyl-1H-pyrrole-3-carboxamide: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The pyrrole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific derivative, 1,2-Dimethyl-1H-pyrrole-3-carboxamide, is a key building block in the synthesis of various pharmaceutical candidates. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive, head-to-head comparison of three prominent synthetic strategies for accessing this valuable compound: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted pyrroles can be a complex undertaking, often requiring multi-step sequences and careful control of reaction conditions. The target molecule, 1,2-Dimethyl-1H-pyrrole-3-carboxamide, presents the challenge of installing four substituents on the pyrrole ring with specific regiochemistry. The three routes discussed herein offer distinct approaches to constructing the pyrrole core and subsequently introducing the desired functionalities.

Route 1: The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classic multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, methylamine) to form the pyrrole ring.[1][2] This convergent approach allows for the rapid assembly of a highly functionalized pyrrole core in a single step.[3]

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of an enamine from the reaction of the β-ketoester with methylamine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[2]

Reaction Pathway for Hantzsch Synthesis

Hantzsch_Synthesis A Ethyl 2-chloroacetoacetate (α-haloketone) C Initial Adduct A->C + B Ethyl 3-methylaminobut-2-enoate (enamine from ethyl acetoacetate and methylamine) B->C D Cyclized Intermediate C->D E Ethyl 1,2,5-trimethyl- 1H-pyrrole-3-carboxylate D->E Dehydration F 1,2-Dimethyl-1H-pyrrole- 3-carboxamide E->F Amidation Paal_Knorr_Synthesis A 3-Acetyl-4-oxopentanenitrile (1,4-dicarbonyl precursor) C Hemiaminal Intermediate A->C + B Methylamine B->C D Cyclized Dihydroxypyrrolidine C->D E 1,2-Dimethyl-5-cyanomethyl- 1H-pyrrole D->E Dehydration F 1,2-Dimethyl-1H-pyrrole- 3-carboxamide E->F Hydrolysis of nitrile followed by amidation Van_Leusen_Synthesis A Ethyl (E)-3-methylaminobut-2-enoate (Michael acceptor) C Michael Adduct A->C + B Tosylmethyl isocyanide (TosMIC) B->C + Base D Cyclized Intermediate C->D E Ethyl 1,2-dimethyl- 1H-pyrrole-3-carboxylate D->E Elimination of Tosyl Group F 1,2-Dimethyl-1H-pyrrole- 3-carboxamide E->F Amidation

Sources

Comparative

Reproducibility of published biological data for 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Topic: Reproducibility of Published Biological Data for S65487 (VOB560) Note: Frequently cataloged as 1,2-Dimethyl-1H-pyrrole-3-carboxamide in chemical databases.[1] Part 1: Core Directive & Executive Summary The Nomencl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Published Biological Data for S65487 (VOB560) Note: Frequently cataloged as 1,2-Dimethyl-1H-pyrrole-3-carboxamide in chemical databases.[1]

Part 1: Core Directive & Executive Summary

The Nomenclature Trap: Clarifying the Target In the context of high-impact drug development, the string "1,2-Dimethyl-1H-pyrrole-3-carboxamide" technically refers to a simple chemical fragment.[1] However, in commercial databases and recent oncology literature, this name is frequently used as a synonym or truncated identifier for S65487 (VOB560) , a potent, selective, and intravenously administered Bcl-2 inhibitor .

This guide addresses the S65487 (VOB560) clinical candidate. Researchers purchasing "1,2-Dimethyl-1H-pyrrole-3-carboxamide" from chemical vendors must verify the CAS number (e.g., 1644543-95-2 for the HCl salt or 1644600-79-2 for the free base) to ensure they are working with the Bcl-2 inhibitor and not the bare scaffold.[1]

Reproducibility Verdict: S65487 is a prodrug of the active metabolite S55746 (BCL201) .[2][3] Reproducibility failures most often stem from treating S65487 as a direct-acting agent in inappropriate assay formats or failing to account for its specific solubility and metabolic requirements compared to Venetoclax (ABT-199).[1][]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Comparative Analysis: S65487 vs. Alternatives

The primary alternative for Bcl-2 inhibition is Venetoclax (ABT-199) .[1] S65487 distinguishes itself through its binding mode and efficacy against specific resistance mutations.[5]

FeatureS65487 (VOB560) Venetoclax (ABT-199) Reproducibility Implication
Mechanism Prodrug (IV) ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Active S55746
Direct Inhibitor (Oral)CRITICAL: In cell-free binding assays, S65487 may show lower apparent affinity than S55746 depending on the assay conditions (e.g., presence of esterases).[1]
Binding Site Bcl-2 Hydrophobic Groove (P2 Pocket focus)Bcl-2 Hydrophobic Groove (P2 & P4 Pockets)S65487 retains potency against G101V and D103Y mutations where Venetoclax fails.[1]
Selectivity High for Bcl-2; Poor for Mcl-1/Bcl-xLHigh for Bcl-2; Poor for Mcl-1/Bcl-xLBoth spare platelets (Bcl-xL dependent), but S65487 is a crucial backup for Venetoclax-resistant lines.[1]
Solubility Soluble in DMSO (90 mg/mL); Water insolublePoor aqueous solubilityRequires precise DMSO stock preparation; avoid freeze-thaw cycles to prevent precipitation.[1][]
The Prodrug Factor: A Causality of Failure

Expert Insight: A common reproducibility failure occurs when researchers use S65487 in short-term cell-free assays expecting immediate maximal inhibition.[1][]

  • In Vivo: S65487 is rapidly converted to S55746.

  • In Vitro (Cell Culture): Conversion depends on intracellular esterase activity.[1] Cell lines with low esterase expression may show artificially high IC50 values (lower potency) for S65487 compared to the direct use of S55746.

  • Recommendation: For pure biochemical binding assays (e.g., TR-FRET, FP), use the active metabolite S55746 if available, or verify S65487 binding in your specific buffer conditions, as S65487 does bind Bcl-2 but with distinct kinetics/affinity compared to its metabolite.

Experimental Protocols for Reproducibility

Protocol A: Stock Solution Preparation & Storage

  • Objective: Prevent compound precipitation and degradation.

  • Reagent: S65487 (CAS 1644543-95-2).[1][6]

  • Solvent: DMSO (Anhydrous, ≥99.9%).

  • Step 1: Weigh powder in a humidity-controlled environment (hygroscopic salts can alter molarity).[1][]

  • Step 2: Dissolve to 10 mM or 50 mM in DMSO. Vortex for 1 minute. If particles persist, sonicate for 5 minutes at 37°C.

  • Step 3: Aliquot into amber glass vials (avoid plastic if long-term storage is planned to prevent leaching). Store at -80°C.

  • Validation: Visually inspect for crystals before every use.[1][]

Protocol B: Cellular Apoptosis Assay (Annexin V/PI)

  • Context: Validating Bcl-2 dependence.

  • Controls:

    • Positive: Venetoclax (1 µM).[1]

    • Negative:[1] Mcl-1 dependent cell line (to prove selectivity).

  • Steps:

    • Seed RS4;11 (Bcl-2 dependent) cells at 0.5 x 10^6 cells/mL.

    • Treat with S65487 dose titration (0.1 nM – 1 µM) for 24-48 hours . Note: 24h is sufficient for S55746; S65487 might require 48h for full prodrug conversion in some lines.

    • Harvest and wash with Annexin V binding buffer.[1][]

    • Stain with Annexin V-FITC and Propidium Iodide (PI).[1][]

    • Flow Cytometry: Gate on single cells.[1][] Calculate % Annexin V+/PI- (early apoptosis).[1][]

  • Success Criteria: IC50 should be in the low nanomolar range (<10 nM) for RS4;11 cells. If IC50 > 100 nM, check cell line identity or compound degradation.

Part 3: Visualization & Formatting

Diagram 1: Mechanism of Action & Resistance Evasion

Caption: S65487 acts as a prodrug for S55746, which binds Bcl-2 (WT and G101V mutants) to release Bax/Bak, triggering apoptosis.

S65487_Mechanism S65487 S65487 (VOB560) (Prodrug / IV Formulation) S55746 S55746 (Active Metabolite) S65487->S55746 Metabolic Conversion Bcl2 Bcl-2 (Anti-Apoptotic) Sequesters Bax/Bak S55746->Bcl2 High Affinity Binding (P2 Pocket) Bcl2_Mut Bcl-2 (G101V Mutant) Resistant to Venetoclax S55746->Bcl2_Mut Retains Binding (Evasion of Resistance) BaxBak Bax / Bak (Pro-Apoptotic Effectors) S55746->BaxBak Displaces Bcl2->BaxBak Inhibition (Sequestration) Bcl2_Mut->BaxBak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Activation Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis

Diagram 2: Reproducibility Workflow for S65487

Caption: Critical decision points for selecting S65487 vs. S55746 based on assay type to ensure data validity.

Experiment_Workflow cluster_0 In Vitro (Cell-Free) cluster_1 Cellular / In Vivo Start Start: Select Assay Type BindingAssay Biochemical Binding (FP, TR-FRET, SPR) Start->BindingAssay CellAssay Cell Viability / Apoptosis Start->CellAssay InVivo Animal Model (Xenograft) Start->InVivo Choice1 Use Active Metabolite: S55746 BindingAssay->Choice1 Warning1 S65487 may show reduced affinity BindingAssay->Warning1 Choice2 Use S65487 (IV) or S55746 (Oral) CellAssay->Choice2 Note1 S65487 requires intracellular conversion CellAssay->Note1 InVivo->Choice2

References

  • Identification of S65487/VOB560 as a potent and selective Bcl-2 inhibitor. Source: American Association for Cancer Research (AACR) / ResearchGate URL:[1][][Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417) and Comparison with S65487. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1][][Link][1]

  • Clinical Trial NCT03755154: Study of S65487 in Patients With AML, NHL, MM or CLL. Source: ClinicalTrials.gov URL:[1][Link][1][3]

Sources

Validation

Assessing the Selectivity of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Scaffolds for Bcl-2 Family Targets

The following guide provides an in-depth technical assessment of 1,2-Dimethyl-1H-pyrrole-3-carboxamide and its derivatives, focusing on their primary application as BH3 mimetics targeting the Bcl-2 family of anti-apoptot...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 1,2-Dimethyl-1H-pyrrole-3-carboxamide and its derivatives, focusing on their primary application as BH3 mimetics targeting the Bcl-2 family of anti-apoptotic proteins (specifically Bcl-2, Bcl-xL, and Mcl-1).

While the simple molecule 1,2-Dimethyl-1H-pyrrole-3-carboxamide serves as a chemical building block (fragment), it is the core pharmacophore for a class of potent inhibitors designed to restore apoptosis in cancer cells. This guide evaluates the selectivity profiles of these scaffolds, a critical parameter in avoiding dose-limiting toxicities like thrombocytopenia.

Executive Summary & Mechanism of Action

The 1,2-Dimethyl-1H-pyrrole-3-carboxamide scaffold has emerged as a privileged structure in the design of BH3 mimetics . These small molecules function by binding to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1), displacing pro-apoptotic effectors (like BIM or BAX), and thereby triggering mitochondrial outer membrane permeabilization (MOMP) and cell death.

Primary Target: Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1). Critical Selectivity Challenge:

  • Bcl-2 inhibition: Desired for treating hematological malignancies (e.g., CLL, AML).[1]

  • Bcl-xL inhibition: associated with thrombocytopenia (platelet reduction), a major dose-limiting toxicity.

  • Mcl-1 inhibition: Critical for overcoming resistance to Bcl-2 inhibitors but carries cardiac toxicity risks.

This guide assesses how 1,2-dimethyl-1H-pyrrole-3-carboxamide derivatives compare to established standards (Venetoclax, Navitoclax) in terms of isoform selectivity.

Selectivity Profiling: Comparative Analysis

The selectivity of pyrrole-3-carboxamide derivatives is determined by the substituents at the C4 and C5 positions, which interact with the P2 and P4 pockets of the Bcl-2 binding groove.

Table 1: Selectivity Profile Comparison (Representative Data)

Data synthesized from preclinical evaluations of pyrrole-carboxamide derivatives vs. clinical standards.

Compound ClassPrimary Target (High Affinity)Off-Target (Low Affinity)Selectivity Ratio (Bcl-2/Bcl-xL)Clinical Implication
1,2-Dimethyl-1H-pyrrole-3-carboxamide Derivatives (e.g., Cmpd 9a)Bcl-2 / Bcl-xL (Dual) Mcl-1~1:1 to 1:10Potent antitumor activity but high risk of thrombocytopenia (requires dosing strategies).
Venetoclax (ABT-199) Bcl-2 Bcl-xL, Mcl-1>1000:1High efficacy in CLL; Platelet-sparing (Safe).
Navitoclax (ABT-263) Bcl-2 / Bcl-xL Mcl-1~1:1Effective in solid tumors but dose-limited by thrombocytopenia.
Mcl-1 Selective Inhibitors (Pyrrole-based)Mcl-1 Bcl-2, Bcl-xL<1:1000Targets resistant clones; potential cardiotoxicity.

Key Insight: Unlike the indole-based Venetoclax, the 1,2-dimethyl-1H-pyrrole-3-carboxamide core often yields dual inhibitors (Bcl-2/Bcl-xL) or Mcl-1 selective agents depending on the C5-aryl substitution. This makes them valuable for solid tumors where Bcl-xL is the driver, provided the thrombocytopenia is managed (e.g., via antibody-drug conjugate delivery systems).

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of a 1,2-dimethyl-1H-pyrrole-3-carboxamide derivative, a tiered screening approach is required.

Protocol A: Fluorescence Polarization (FP) Binding Assay (Cell-Free)

Objective: Determine


 values for Bcl-2, Bcl-xL, and Mcl-1 recombinant proteins.
  • Reagents: Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins; Fluorescein-labeled BIM BH3 peptide (tracer).

  • Buffer: 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.

  • Procedure:

    • Dispense 20 µL of protein solution (final conc. ~

      
       of tracer) into 384-well black plates.
      
    • Add 10 µL of serial dilutions of the test compound (Pyrrole derivative).

    • Add 10 µL of Fluorescein-BIM peptide (final conc. 5 nM).

    • Incubate for 2 hours at Room Temperature in the dark.

    • Read: Measure Fluorescence Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Nikolovska-Coleska equation.
Protocol B: BH3 Profiling (Cell-Based Selectivity)

Objective: Confirm if cell death is driven by the intended target (mechanism-based toxicity).

  • Cell Lines: Use a panel of dependency-defined lines:

    • RS4;11 (Bcl-2 dependent)

    • H146 (Bcl-xL dependent)

    • H929 (Mcl-1 dependent)

  • Method:

    • Treat cells with the test compound for 24-48 hours.

    • Assess viability using CellTiter-Glo (ATP) or Annexin V/PI Flow Cytometry .

  • Interpretation:

    • A selective Bcl-2 inhibitor must kill RS4;11 (

      
       nM) but spare H146 (
      
      
      
      µM).
    • A dual inhibitor (typical of pyrrole carboxamides) will kill both RS4;11 and H146.

Pathway Visualization

The following diagrams illustrate the mechanism of action and the screening workflow to determine selectivity.

Diagram 1: Mechanism of Action (BH3 Mimetics)

This diagram shows how the pyrrole-3-carboxamide scaffold mimics the BH3 domain to liberate pro-apoptotic effectors.

ApoptosisPathway Compound 1,2-Dimethyl-1H-pyrrole- 3-carboxamide Derivative Bcl2 Anti-Apoptotic Proteins (Bcl-2 / Bcl-xL / Mcl-1) Compound->Bcl2 Inhibits (Displaces BIM) BIM Pro-Apoptotic Activators (BIM / BID) Bcl2->BIM Sequesters BAX Effectors (BAX / BAK) BIM->BAX Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP Induces Pore Formation Apoptosis Cell Death (Apoptosis) MOMP->Apoptosis Cytochrome c Release

Caption: The pyrrole derivative competitively binds to Bcl-2/Bcl-xL, releasing sequestered BIM to activate BAX/BAK-mediated apoptosis.

Diagram 2: Selectivity Screening Cascade

A logical workflow to filter compounds for high selectivity and low toxicity.

ScreeningCascade Step1 Step 1: In Silico Design (Scaffold Optimization) Step2 Step 2: FP Binding Assay (Ki Determination) Step1->Step2 Decision1 Ki < 10 nM? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 Step 3: Cell Viability (RS4;11 vs H146) Decision1->Step3 Yes Decision2 Selectivity Ratio? Step3->Decision2 Step4 Step 4: Platelet Toxicity (Ex Vivo Human Platelets) Decision2->Step4 Bcl-2 Selective Decision2->Step4 Dual (Acceptable Risk) Final Lead Candidate (High Efficacy/Low Tox) Step4->Final No Platelet Drop

Caption: Screening workflow prioritizing the differentiation between Bcl-2 (efficacy) and Bcl-xL (toxicity) inhibition.

References

  • Discovery of Potent Bcl-2/Bcl-xL Inhibitors Based on the Pyrrole-3-carboxamide Scaffold. Journal of Medicinal Chemistry. (2005). Describes the synthesis of Compound 9a and the structural basis for Bcl-2 family inhibition.

  • Mcl-1 Inhibitor Antibody-Drug Conjugates. World Intellectual Property Organization (WO2020236825). (2020). Details the use of 1,2-dimethyl-1H-pyrrole-3-carboxamide payloads in ADCs to mitigate systemic toxicity.

  • BH3 Profiling: A Method to Identify the Mechanism of Cell Death. Methods in Molecular Biology. (2018). Standard protocol for distinguishing Bcl-2 vs. Mcl-1 dependency in cell lines.

  • Targeting BCL-2 Family Proteins in Cancer. Nature Reviews Cancer. (2020). Comprehensive review of the selectivity challenges (thrombocytopenia) in BH3 mimetic development.

Sources

Comparative

Orthogonal methods to validate the mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Publish Comparison Guide: Orthogonal Validation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Mechanism of Action Executive Summary 1,2-Dimethyl-1H-pyrrole-3-carboxamide is a privileged scaffold in medicinal chemistry, most n...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Orthogonal Validation of 1,2-Dimethyl-1H-pyrrole-3-carboxamide Mechanism of Action

Executive Summary 1,2-Dimethyl-1H-pyrrole-3-carboxamide is a privileged scaffold in medicinal chemistry, most notably serving as the core structural motif for a potent class of Bcl-2 family inhibitors (BH3 mimetics), such as S-65487 (VOB-560) and related analogues. While also explored in 5-HT6 receptor modulation, its primary utility in late-stage drug development lies in targeting the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL).

This guide outlines a rigorous, orthogonal validation workflow to confirm the Mechanism of Action (MoA) of compounds containing this scaffold. We compare biophysical, cellular, and functional methodologies, evaluating their specificity, throughput, and physiological relevance.

Part 1: The Mechanistic Hypothesis

The primary MoA for 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives is the inhibition of Protein-Protein Interactions (PPI) . Specifically, these molecules are designed to mimic the BH3 domain of pro-apoptotic proteins (like BIM or BAD), binding to the hydrophobic groove of Bcl-2/Bcl-xL and displacing sequestered pro-apoptotic effectors (BAX/BAK), thereby triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

Validation Challenge: Distinguishing true BH3 mimetic activity from non-specific cytotoxicity or off-target kinase inhibition requires orthogonal assays that prove:

  • Direct physical binding to the target (Bcl-2).

  • Displacement of native ligands (BIM/BAX) in cells.

  • Dependence on the mitochondrial apoptotic pathway (BAX/BAK).

Part 2: Orthogonal Methodologies Comparison

Biophysical Target Engagement: FP vs. SPR

To validate direct binding, Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are the industry standards.

FeatureFluorescence Polarization (FP) Surface Plasmon Resonance (SPR) Verdict for Pyrrole Scaffold
Principle Measures displacement of a fluorescent BH3 peptide from recombinant Bcl-2.Measures real-time binding kinetics (

,

) to immobilized Bcl-2.
SPR is superior for detailed kinetics.
Throughput High (384-well plates).Medium (Chip-based).[1]FP is better for primary screening.
Data Output

(Inhibition Constant).

(Affinity), Residence Time.
SPR confirms "stickiness" vs. true binding.
Limitations Susceptible to compound fluorescence interference (common in pyrroles).Requires protein immobilization which may occlude the binding groove.Use SPR to validate FP hits.

Protocol Insight:

  • FP Assay : Use a Fluorescein-labeled BIM BH3 peptide (20 nM) and recombinant Bcl-2 protein. Titrate the 1,2-dimethyl-1H-pyrrole-3-carboxamide derivative. A decrease in polarization (mP) indicates competition.

  • SPR Assay : Immobilize Bcl-2 via biotin-streptavidin capture. Inject the compound.[2] Fast

    
     and slow 
    
    
    
    characterize potent inhibitors like S-65487.
Cellular Mechanism: BH3 Profiling vs. Co-IP

Demonstrating that the compound works inside the cell via the intended mechanism.

FeatureDynamic BH3 Profiling (DBP) Co-Immunoprecipitation (Co-IP) Verdict
Principle Exposes permeabilized mitochondria to the drug; measures Cytochrome c release.Pulls down Bcl-2 to see if BIM/BAX has been displaced.DBP is functionally definitive.
Sensitivity Very High; detects "priming" state of mitochondria.Low; requires high protein abundance and stable complexes.Co-IP is often qualitative.
Specificity Maps dependence on specific anti-apoptotic proteins (Bcl-2 vs Mcl-1).Direct evidence of complex disruption.DBP is the gold standard for BH3 mimetics.

Protocol Insight (Dynamic BH3 Profiling):

  • Permeabilize cells (e.g., MOLM-13) with digitonin.

  • Incubate with the test compound (1,2-dimethyl-1H-pyrrole-3-carboxamide derivative).

  • Measure Cytochrome c retention in the pellet vs. supernatant by ELISA or flow cytometry.

  • Result : A true mimetic will induce release in Bcl-2 dependent cells but not in Bcl-2 deficient (or Mcl-1 dependent) cells.

Phenotypic Specificity: BAX/BAK Dependence

To prove the drug kills via apoptosis and not general toxicity (e.g., mitochondrial poisoning).

  • Method : Compare cytotoxicity (

    
    ) in Wild-Type (WT) cells vs. 
    
    
    
    (Double Knockout - DKO) cells.
  • Expectation : A specific 1,2-dimethyl-1H-pyrrole-3-carboxamide BH3 mimetic should be inactive (shift in

    
     > 100-fold) in DKO cells. If it kills DKO cells, it has off-target toxicity.
    

Part 3: Visualization of the Mechanism

The following diagram illustrates the validated signaling pathway for a 1,2-Dimethyl-1H-pyrrole-3-carboxamide based inhibitor (e.g., S-65487).

G Compound 1,2-Dimethyl-1H-pyrrole -3-carboxamide Deriv. Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Compound->Bcl2 Inhibits (Binds Groove) Bim BIM / Activator BH3s Bcl2->Bim Sequesters BaxBak BAX / BAK (Pro-Apoptotic) Bcl2->BaxBak Releases Bim->BaxBak Activates MOMP MOMP (Mito. Permeabilization) BaxBak->MOMP Oligomerization Caspase Caspase 3/7 Activation MOMP->Caspase Cyt c Release Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 1 : Mechanism of Action of 1,2-Dimethyl-1H-pyrrole-3-carboxamide derivatives acting as BH3 mimetics. The compound displaces BIM from Bcl-2, allowing BAX/BAK activation.

Part 4: Experimental Data Summary (Simulated Comparison)

The table below compares the expected performance of a high-quality lead (e.g., S-65487) against a reference standard (Venetoclax) and a non-specific cytotoxic agent.

Assay TypeMetric1,2-Dimethyl-Pyrrole Lead Venetoclax (Ref) Non-Specific Control
FP Binding

(Bcl-2)
< 10 nM< 1 nM> 10,000 nM
SPR Kinetics Residence Time> 60 min> 120 min< 1 min
Cellular Potency

(RS4;11 cells)
~10-50 nM< 10 nM~5,000 nM
Specificity

Shift (Bax/Bak DKO)
> 100-fold shift> 1000-fold shiftNo shift (1-fold)
Target Selectivity Bcl-2 vs. Mcl-1> 1000x selective> 5000x selectiveNon-selective

Part 5: Detailed Protocol - Caspase-3/7 Activation Assay

To functionally verify the downstream consequence of target engagement.

  • Cell Seeding : Seed RS4;11 (Bcl-2 dependent) and MOLM-13 (Mcl-1 dependent) cells at 5,000 cells/well in 384-well white-walled plates.

  • Treatment : Add the 1,2-dimethyl-1H-pyrrole-3-carboxamide derivative using an acoustic dispenser (Echo 550) in an 11-point dose-response curve. Include Venetoclax as a positive control.

  • Incubation : Incubate for 4 hours at 37°C, 5% CO2. (Note: BH3 mimetics induce rapid apoptosis; 4-6 hours is sufficient for Caspase detection).

  • Detection : Add Caspase-Glo 3/7 reagent (Promega) (1:1 ratio). Shake for 30 min.

  • Readout : Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis : Normalize to DMSO control. Calculate

    
    .
    
    • Validation Criteria: The compound must induce caspase activity in RS4;11 but show reduced or no potency in MOLM-13 (unless it is a dual inhibitor).

References

  • Discovery of S-65487 (VOB-560) : Le Tiran, A. et al. "New Isoindoline or Isoquinoline Compounds, a Process for Their Preparation and Pharmaceutical Compositions Containing Them." US Patent 9,108,983. (2015).[3] Link

  • Bcl-2 Biology & BH3 Mimetics : Merino, D. et al. "Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax." Blood. (2012). Link

  • Dynamic BH3 Profiling : Montero, J. et al. "Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy." Cell. (2015).[4] Link

  • Pyrrole-3-carboxamide Scaffolds : Laha, J. K. et al. "Divergent synthesis of pyrrole carboxamides...". Chem. Commun.[5] (2023).[2][5] Link

  • Biophysical Methods for Bcl-2 : Wang, G. et al. "Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins." J. Med. Chem. (2006). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dimethyl-1H-pyrrole-3-carboxamide

Defining PPE Protocols I'm currently focused on outlining Personal Protective Equipment (PPE) recommendations for "1,2-Dimethyl-1H-pyrrole-3-carboxamide". This means defining a guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining PPE Protocols

I'm currently focused on outlining Personal Protective Equipment (PPE) recommendations for "1,2-Dimethyl-1H-pyrrole-3-carboxamide". This means defining a guide. I need to figure out what PPE provides sufficient protection. I'm exploring the chemical's properties to determine the appropriate protective measures.

Refining PPE Guidance

I'm now considering the context of "1,2-Dimethyl-1H-pyrrole-3-carboxamide". Recognizing its use as a building block for Bcl-2 inhibitors, and its API potential, I'm focusing on creating handling protocols for a laboratory chemical/API intermediate. It's a pyrrole carboxamide, which leads me to view it as potentially hazardous. I will address this by creating a highly technical guide to handling this and related compounds.

Structuring the Guide

I'm now structuring the guidance document. I plan to include causality, validation, citations, and quantitative data. I'll summarize everything in tables and provide detailed methodologies. I'll also add Graphviz diagrams for workflows and the Bcl-2 inhibition pathway. Specifically, I'm working on diagrams for handling, spill response, and the mechanism of action. The guide will begin with an executive summary and chemical profile.

Defining PPE Guidelines

I'm working on a detailed guide for PPE when handling 1,2-Dimethyl-1H-pyrrole-3-carboxamide. The aim is to provide procedural, step-by-step guidance, focusing on essential safety info, operational plans, and safe disposal. The audience is researchers, scientists, and those involved in drug development.

Structuring Content Guidelines

I'm now structuring the guide. I'm focusing on autonomy, scientific integrity, and authoritative grounding, along with detailed visualizations using Graphviz diagrams. I'm developing detailed methodologies, tables for quantitative data, and ensuring proper contrast in the diagrams using specific color palettes and contrast rules for clarity. I'm aiming for a comprehensive and logical presentation.

Outlining Safety Procedures

I'm now expanding the guide with sections on toxicology, risk assessment, and standard operating procedures. I'm focusing on the Bcl-2 inhibition mechanism and how it necessitates stringent PPE. The toxicological rationale will explain the specific hazards, with DOT diagrams for clarity, to show the signaling pathway. A PPE matrix, combining quantitative and qualitative data, will then explain the reasoning behind specific PPE choices. I'm also including detailed SOPs for handling and experimental workflows with additional DOT diagrams.

Finalizing Guide Sections

I'm focusing now on finalizing the spill response, decontamination plans, waste disposal protocols, and detailed references. I'll draft DOT diagrams to support my explanations on Bcl-2 inhibition and its associated hazards, starting with the biological rationale. I intend to use this framework to develop all necessary DOT diagrams as I finalize the guide.

Visualizing Reaction Pathways

I've created a new DOT diagram depicting the Bcl-2 inhibition mechanism, clearly illustrating the apoptotic pathway from compound binding to cellular response. The visualization highlights the key steps involved, including the release of BaxBak, permeabilization of mitochondria, and caspase activation, leading to apoptosis. This visual will support understanding of the associated risks.

Drafting Operational Workflow

I've crafted a detailed operational workflow diagram using Graphviz, depicting each step from weighing the compound in a closed system to decontamination. This visual outlines the entire process, including dissolution in DMSO and transfer to a secondary container. I'm focusing now on integrating the relevant citations into each procedural step, incorporating information from Prudent Practices, OSHA, NIOSH/HSE, and BOC Sciences to support safe handling practices.

Elaborating Biological Activity

I am now focusing on the biological mechanism of action. I've expanded on the toxicological rationale by detailing the 1,2-Dimethyl-1H-pyrrole-3-carboxamide core's high affinity for Bcl-2's BH3-binding groove. Binding displaces pro-apoptotic proteins, triggering MOMP, cytochrome c release, and caspase-mediated cell death, and I'm developing DOT diagrams to clarify this process, emphasizing the direct link between structural features and biological outcome.

Assessing Compound Risks

I'm now detailing inhalation and dermal risks. Aerosolization of the powder and transdermal absorption of the DMSO solution require stringent handling, similar to cytotoxic agents. The updated table shows hazards and justification for PPE. For example, inhalation of dry powder means a respirator, like an N95 or P100, is needed. The aim is to prevent mucosal absorption of the API. I'm focusing on the OSHA hierarchy of controls.

Specifying PPE Requirements

I'm now detailing necessary PPE. Double nitrile gloves are essential, with an extended cuff. Goggles and a face shield are also important. A fluid-resistant lab coat will protect my clothing. This comprehensive approach ensures comprehensive safety.

Refining Containment Strategies

I'm now detailing open-handling procedures inside a BSC or dedicated powder hood. I'm focusing on the weighing protocol, emphasizing static-free tools, pre-weighing a closed tube, and sealing it before removal from the cabinet to prevent aerosolization. Also, I am now elaborating on DMSO solubilization inside the sealed tube and including the ultrasonic bath to reduce airborne particles.

Developing Spill Response

I'm now detailing spill response and disposal plans. For a dry powder spill, I'll emphasize not sweeping, and instead describe damp absorbent paper towels to suppress dust. For liquid spills, especially the DMSO solution, I'll recommend immediate evacuation, fresh PPE, universal absorbent pads, and thorough cleaning with detergent and water. I'll cover the proper handling of the stock vial.

Detailing Waste Protocols

I'm now detailing waste disposal protocols, emphasizing rigorous segregation of all contaminated materials into clearly labeled cytotoxic waste containers. Liquid waste necessitates collection in sealable glass or HDPE carboys for proper disposal through a certified hazardous waste contractor, ensuring compliance with environmental regulations.

Verifying Reference Links

I'm now cross-referencing my citations with actual URLs to ensure accuracy, especially from the provided grounding tool and search results. It is important to confirm sources for OSHA and NRC guidelines. I'll need to check the BOC Sciences link carefully for potential redirects and update my citations accordingly to guarantee complete compliance.

Confirming URL Accuracy

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I'm also setting out to refine the DOT diagrams. This will require following the color palette, and contrast rules.

Refining Biological Pathway

I'm now revising Diagram 1 to accurately show the compound binding and subsequent mitochondrial permeabilization to trigger apoptosis. I've corrected the edge labels for clarity. Also, I'll update the node's background (fillcolor).

I'm starting to update Diagram 1.

G Compound 1,2-Dimethyl-1H-pyrrole-3-carboxamide (Bcl-2 Inhibitor) Bcl2 Bcl-2 Protein (Anti-apoptotic) Compound->Bcl2 Inhibits BaxBak Bax/Bak Activation Bcl2->BaxBak Releases CytoC Cytochrome c Release BaxBak->CytoC Permeabilizes Mitochondria Caspase Caspase Cascade Activation CytoC->Caspase Activates Apoptosis Cellular Apoptosis (Toxicity Risk) Caspase->Apoptosis Initiates

Updating Diagrammatic Clarity

I'm now revising Diagram 2, the operational workflow. I want to highlight the critical steps, such as weighing and DMSO dissolution, and the associated safety precautions. The diagrams will show each stage of the process, from weighing the compound in a closed system to waste disposal. My focus is on emphasizing key safety parameters using different node fill colors.

Refining Flowchart Diagrams

I'm now integrating citations into the operational workflow diagram, cross-referencing information on safe handling from Prudent Practices and HSE. I'm focusing on highlighting critical safety measures and the use of the ultrasonic bath per BOC Sciences to minimize aerosolization. My goal is to ensure that the diagram is both informative and visually clear, with step-by-step methodologies.

Refining Hazard Controls

I am now focusing on refining the OSHA hierarchy of controls, incorporating specific guidelines for glove selection and eye/clothing protection. My goal is to use this framework to strengthen the executive summary.

Detailing Mechanism of Action

I'm now detailing the biological action, specifically the compound's affinity for the BH3-binding groove of anti-apoptotic proteins like Bcl-2. Displacing pro-apoptotic proteins triggers MOMP, and thus leading to cytochrome c release and caspase-mediated cell death. The goal is to make a DOT diagram that depicts this.

Refining Toxicity Diagram

I'm now revising Diagram 1 to explicitly show the binding of the compound to Bcl-2, which then releases Bax/Bak. I've updated the edge labels to reflect the biological interactions, and will change the node colors to highlight key steps. The goal is to accurately show the resulting apoptosis.

Updating PPE Justification

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Enhancing Visual Clarity

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Finalizing Dissolution Steps

I'm now detailing the dissolution steps, focusing on preventing aerosolization. Weighing the 1,2-Dimethyl-1H-pyrrole-3-carboxamide powder in a closed tube is a first step, sealing it before removal from the BSC. I will focus on adding DMSO through a septum, or within the BSC, followed by sonication to ensure a full mixture. Finally, I will describe workspace decontamination.

Finalizing Visual Overviews

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Detailing Safety Procedures

I'm now detailing spill response, emphasizing damp paper towels for dry spills and absorbent pads for liquid DMSO solutions. I'll describe cleaning with detergent and water. I'm focusing on rigorous waste segregation for cytotoxic materials and will comply with waste contractor regulations for all liquids.

Refining Hyperlinks & Citations

I'm now incorporating direct hyperlinks from the reference list into the main text to validate all assertions, ensuring each claim has robust, accessible support, and that all citations are both accurate and up-to-date. I'm focusing on citations from sources like OSHA and HSE.

Compiling References List

I'm now generating a numbered reference list with titles, sources, and clickable URLs for verification, using markdown format for each citation to ensure easy access to all information.

Adjusting Citation Methodology

I'm now integrating direct URLs into my citation format, updating references. I'm focusing on incorporating the [INDEX] format from search results, linking sources, and mapping indices to a consolidated reference list. This will improve traceability.

Validating Guide Completeness

I'm now cross-referencing all experimental protocols, ensuring each step has cited support and logical causality. I'm confirming that all critical claims are validated and that my DOT diagrams accurately depict the biological mechanisms and procedures. I am confirming the reference list, ensuring each citation has a valid URL.

Revising Diagrammatic Detail

I'm now focusing on ensuring that all colors in Diagram 1, including node fill colors, comply with the specified color palette and contrast rules, to optimize visual clarity. I am also working on checking the diagram and revising it as needed.

Validating Visual Consistency

I'm now methodically verifying the color assignments in Diagrams 1 and 2 to ensure they consistently adhere to the established color palette and contrast rules, correcting errors. Additionally, I've checked the consistency of edge colors, confirming their alignment for each diagram.

Verifying Visual Accuracies

I'm checking the final references and validating that citations correctly hyperlink and adhere to format. I've updated links per search results, hyperlinking key phrases, and ensuring all visual elements are compliant with the specified palette and standards. Diagrammatic revisions are in progress.

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